Product packaging for Ozagrel impurity III(Cat. No.:)

Ozagrel impurity III

Cat. No.: B15234990
M. Wt: 204.26 g/mol
InChI Key: BEJIEHFBXSHROL-PLNGDYQASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ozagrel impurity III is a useful research compound. Its molecular formula is C13H16O2 and its molecular weight is 204.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O2 B15234990 Ozagrel impurity III

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

ethyl (Z)-4-(4-methylphenyl)but-3-enoate

InChI

InChI=1S/C13H16O2/c1-3-15-13(14)6-4-5-12-9-7-11(2)8-10-12/h4-5,7-10H,3,6H2,1-2H3/b5-4-

InChI Key

BEJIEHFBXSHROL-PLNGDYQASA-N

Isomeric SMILES

CCOC(=O)C/C=C\C1=CC=C(C=C1)C

Canonical SMILES

CCOC(=O)CC=CC1=CC=C(C=C1)C

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of Ozagrel Impurity III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for Ozagrel Impurity III, a known process-related impurity in the manufacturing of the antiplatelet agent Ozagrel. The proposed synthesis is based on established organophosphorus chemistry, specifically the Horner-Wadsworth-Emmons reaction, a widely utilized method for the stereoselective formation of alkenes.

Understanding this compound

This compound has been identified as ethyl 4-(p-tolyl)but-2-enoate. Its formation is likely due to the presence of impurities in the starting materials or side reactions occurring during the synthesis of the Ozagrel active pharmaceutical ingredient (API). A thorough understanding of its synthesis is crucial for the development of effective control strategies in the manufacturing process.

Chemical Structure:

  • Systematic Name: ethyl (E)-4-(4-methylphenyl)but-2-enoate

  • CAS Number: 209334-21-4

  • Molecular Formula: C₁₃H₁₆O₂

  • Molecular Weight: 204.26 g/mol

Proposed Synthesis Pathway: The Horner-Wadsworth-Emmons Reaction

The most probable synthetic route to this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the condensation of an aldehyde or ketone with a phosphonate carbanion to yield an alkene. For the synthesis of this compound, the key precursors are p-tolylacetaldehyde and triethyl phosphonoacetate . The presence of p-tolylacetaldehyde as an impurity in the p-tolualdehyde starting material used for Ozagrel synthesis is a likely origin of this impurity.

The HWE reaction is favored for its generally high yields and the stereoselective formation of the (E)-alkene, which corresponds to the geometry of this compound.

Reaction Scheme:

The overall reaction can be depicted as follows:

  • Deprotonation of the phosphonate: A strong base, such as sodium hydride (NaH), is used to deprotonate the α-carbon of triethyl phosphonoacetate, forming a stabilized phosphonate carbanion.

  • Nucleophilic addition: The phosphonate carbanion acts as a nucleophile and attacks the carbonyl carbon of p-tolylacetaldehyde.

  • Formation of the oxaphosphetane intermediate: This addition leads to a betaine intermediate, which rapidly rearranges to a cyclic oxaphosphetane.

  • Elimination to form the alkene: The oxaphosphetane intermediate collapses, yielding the desired (E)-alkene (this compound) and a water-soluble phosphate byproduct.

Below is a DOT script for the visualization of this proposed signaling pathway.

Ozagrel_Impurity_III_Synthesis start1 p-Tolylacetaldehyde intermediate2 Oxaphosphetane Intermediate start1->intermediate2 Nucleophilic Addition start2 Triethyl phosphonoacetate intermediate1 Phosphonate Carbanion start2->intermediate1 Deprotonation reagent1 Sodium Hydride (NaH) reagent1->intermediate1 intermediate1->intermediate2 product This compound (ethyl 4-(p-tolyl)but-2-enoate) intermediate2->product Elimination byproduct Diethyl phosphate byproduct intermediate2->byproduct

Proposed synthesis pathway for this compound.

Quantitative Data

The following table summarizes the key quantitative parameters for the proposed synthesis of this compound. The data is based on typical yields and conditions for Horner-Wadsworth-Emmons reactions of similar substrates.

ParameterValue
Reactants
p-Tolylacetaldehyde1.0 equivalent
Triethyl phosphonoacetate1.1 equivalents
Sodium Hydride (60% dispersion in mineral oil)1.2 equivalents
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature 0 °C to room temperature
Reaction Time 2-4 hours
Typical Yield 80-95%
Product Purity (after chromatography) >98%

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via the Horner-Wadsworth-Emmons reaction.

Materials:

  • p-Tolylacetaldehyde

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Preparation of the Phosphonate Carbanion:

    • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 eq).

    • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

    • Add anhydrous THF to the flask, and cool the suspension to 0 °C in an ice bath.

    • Slowly add triethyl phosphonoacetate (1.1 eq) dropwise to the stirred suspension.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Reaction with the Aldehyde:

    • Cool the solution of the phosphonate carbanion back to 0 °C.

    • Add a solution of p-tolylacetaldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

    • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Characterization:

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

  • ¹H NMR (Proton Nuclear Magnetic Resonance)

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

  • Mass Spectrometry (MS)

  • High-Performance Liquid Chromatography (HPLC) for purity assessment.

This detailed guide provides a robust framework for the synthesis and understanding of this compound. For drug development professionals, this information is critical for establishing appropriate control measures, ensuring the quality and safety of the final Ozagrel drug product.

Unraveling the Formation of Ozagrel Impurity III: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the origins, reaction mechanisms, and control strategies for a critical process-related impurity in the synthesis of the antiplatelet agent Ozagrel.

Introduction

Ozagrel, a potent and selective thromboxane A2 synthase inhibitor, is a crucial therapeutic agent in the management of ischemic stroke and other thromboembolic disorders. The stringent quality control of active pharmaceutical ingredients (APIs) necessitates a thorough understanding and control of any impurities that may arise during the manufacturing process. This technical guide provides a comprehensive overview of the formation of Ozagrel Impurity III, a process-related impurity with the molecular formula C13H16O2, identified by the CAS number 209334-21-4. Through a detailed analysis of the synthesis of Ozagrel, this paper elucidates the likely structure of Impurity III as (E)-ethyl 3-(p-tolyl)acrylate and explores the reaction pathways leading to its formation, offering valuable insights for researchers, scientists, and drug development professionals in optimizing the synthesis process and ensuring the purity of the final drug substance.

The Synthesis of Ozagrel and the Genesis of Impurity III

The most common synthetic route to Ozagrel involves the construction of the characteristic (E)-3-(4-(imidazol-1-ylmethyl)phenyl)acrylic acid backbone. A key step in this synthesis is the Horner-Wadsworth-Emmons (HWE) reaction, which is instrumental in forming the carbon-carbon double bond of the cinnamic acid moiety with high stereoselectivity for the desired E-isomer.

The HWE reaction typically involves the condensation of a phosphonate-stabilized carbanion with an aldehyde. In the context of Ozagrel synthesis, this translates to the reaction of a substituted benzaldehyde with a phosphonate reagent, such as triethyl phosphonoacetate.

Proposed Structure of this compound

Based on its molecular formula (C13H16O2) and the reagents commonly employed in Ozagrel synthesis, this compound is proposed to be (E)-ethyl 3-(p-tolyl)acrylate .

Impurity NameMolecular FormulaCAS NumberProposed StructureMolar Mass ( g/mol )
This compoundC13H16O2209334-21-4(E)-ethyl 3-(p-tolyl)acrylate204.26

This structure is consistent with a side product originating from the HWE reaction, where the intended 4-(imidazol-1-ylmethyl)benzaldehyde is replaced by an unintended starting material or intermediate.

Formation Pathway of this compound

The formation of (E)-ethyl 3-(p-tolyl)acrylate as an impurity during Ozagrel synthesis can be attributed to two primary pathways, both stemming from the Horner-Wadsworth-Emmons reaction step.

Pathway 1: Impurity in the Starting Aldehyde

The primary precursor for the aromatic portion of Ozagrel is typically 4-(imidazol-1-ylmethyl)benzaldehyde. If the synthesis of this key intermediate is incomplete or if it contains residual starting materials, such as 4-methylbenzaldehyde (p-tolualdehyde), this aldehyde impurity will react with the phosphonate reagent in the subsequent HWE step.

cluster_HWE Horner-Wadsworth-Emmons Reaction p_tolualdehyde 4-Methylbenzaldehyde (Impurity in Starting Material) impurity_III This compound ((E)-ethyl 3-(p-tolyl)acrylate) p_tolualdehyde->impurity_III Reacts with phosphonate Triethyl Phosphonoacetate phosphonate->impurity_III Reacts with base Base (e.g., NaH) base->phosphonate Deprotonates

Diagram 1. Formation of Impurity III from an aldehyde impurity.

Pathway 2: Side Reaction of a Halomethyl Intermediate

An alternative synthetic route to Ozagrel may involve the HWE reaction of a 4-(halomethyl)benzaldehyde (e.g., 4-(chloromethyl)benzaldehyde) with triethyl phosphonoacetate, followed by the displacement of the halide with imidazole. In this scenario, if a side reaction occurs where the benzylic halide is reduced to a methyl group, it would generate 4-methylbenzaldehyde in situ, which would then lead to the formation of Impurity III.

halomethyl_aldehyde 4-(Halomethyl)benzaldehyde reduction Reductive Side Reaction halomethyl_aldehyde->reduction p_tolualdehyde 4-Methylbenzaldehyde reduction->p_tolualdehyde hwe_reaction Horner-Wadsworth-Emmons Reaction with Triethyl Phosphonoacetate p_tolualdehyde->hwe_reaction impurity_III This compound ((E)-ethyl 3-(p-tolyl)acrylate) hwe_reaction->impurity_III

Diagram 2. In-situ formation of the Impurity III precursor.

Experimental Protocols

To effectively control the formation of this compound, rigorous analytical monitoring and purification of key intermediates are essential.

Protocol 1: Purity Analysis of 4-(imidazol-1-ylmethyl)benzaldehyde by HPLC

Objective: To quantify the presence of 4-methylbenzaldehyde in the key aldehyde intermediate.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Procedure:

  • Prepare a standard solution of 4-methylbenzaldehyde of known concentration.

  • Prepare a sample solution of the synthesized 4-(imidazol-1-ylmethyl)benzaldehyde.

  • Inject the standard and sample solutions into the HPLC system.

  • Identify and quantify the 4-methylbenzaldehyde peak in the sample chromatogram by comparing its retention time and peak area with that of the standard.

Protocol 2: Monitoring the Horner-Wadsworth-Emmons Reaction by GC-MS

Objective: To detect the formation of (E)-ethyl 3-(p-tolyl)acrylate during the HWE reaction.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Chromatographic and Spectrometric Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron Ionization (EI) mode, scanning from m/z 40 to 400.

Procedure:

  • Withdraw aliquots from the reaction mixture at different time points.

  • Quench the reaction in the aliquots and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Analyze the extracted samples by GC-MS.

  • Identify the peak corresponding to (E)-ethyl 3-(p-tolyl)acrylate by its characteristic mass spectrum (molecular ion at m/z 204 and key fragments).

Control Strategies for this compound

Minimizing the formation of this compound is critical for ensuring the quality and safety of the final API. The following strategies are recommended:

  • Stringent Quality Control of Starting Materials: Implement rigorous testing of the starting aldehyde to ensure the absence or strict limitation of 4-methylbenzaldehyde.

  • Optimization of Intermediate Synthesis: Optimize the reaction conditions for the synthesis of 4-(imidazol-1-ylmethyl)benzaldehyde to maximize yield and minimize the carryover of unreacted starting materials.

  • Purification of Intermediates: Employ effective purification techniques, such as recrystallization or column chromatography, for the key aldehyde intermediate to remove any traces of 4-methylbenzaldehyde.

  • Process Analytical Technology (PAT): Utilize in-process monitoring techniques, like the GC-MS protocol described above, to track the formation of Impurity III and allow for timely intervention if necessary.

  • Final Product Purification: Develop a robust final purification step for Ozagrel that can effectively remove (E)-ethyl 3-(p-tolyl)acrylate, should it be formed.

Conclusion

The formation of this compound, identified as (E)-ethyl 3-(p-tolyl)acrylate, is a potential challenge in the synthesis of Ozagrel that can be effectively managed through a comprehensive understanding of its formation pathways and the implementation of robust control strategies. By ensuring the purity of key intermediates, particularly the starting aldehyde, and by employing appropriate analytical monitoring, drug manufacturers can consistently produce high-quality Ozagrel that meets the stringent requirements of regulatory authorities and ensures patient safety. This in-depth guide provides the necessary technical foundation for researchers and drug development professionals to address and control this critical process-related impurity.

Characterization of Ozagrel Impurity III: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of Ozagrel Impurity III, a potential process-related impurity in the synthesis of the antiplatelet agent Ozagrel. The information presented herein is intended to support researchers, scientists, and drug development professionals in the identification, quantification, and control of this impurity to ensure the quality and safety of Ozagrel drug products.

Physicochemical Properties

This compound, chemically known as (E)-ethyl 4-(1H-imidazol-1-ylmethyl)cinnamate, is a derivative of cinnamic acid. Its fundamental physicochemical properties are summarized in the table below.

PropertyValueSource
Chemical Name (E)-ethyl 4-(1H-imidazol-1-ylmethyl)cinnamateN/A
CAS Number 866157-50-8N/A
Molecular Formula C₁₅H₁₆N₂O₂N/A
Molecular Weight 256.30 g/mol N/A

Synthesis and Formation

This compound is a potential byproduct in the synthesis of Ozagrel. One plausible route for its formation involves the esterification of Ozagrel's carboxylic acid functional group with ethanol, which may be present as a solvent or reagent. The synthesis of Ozagrel itself typically involves the reaction of 4-(1H-imidazol-1-ylmethyl)benzaldehyde with a suitable reagent to form the acrylic acid side chain.

A general synthetic scheme for a related compound, an ozagrel–paeonol codrug, involves the activation of the carboxylic acid of Ozagrel using thionyl chloride (SOCl₂) in the presence of DMF, followed by reaction with the desired alcohol or amine.[1] A similar reaction with ethanol could lead to the formation of this compound.

Analytical Characterization

Comprehensive analytical characterization is crucial for the unequivocal identification and quantification of this compound. The following sections detail the experimental protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for separating Ozagrel from its impurities, including Impurity III. While a specific method for the separation of Impurity III has not been detailed in the available literature, a general approach for Ozagrel and its degradation products can be adapted.

Experimental Protocol:

  • Column: A reversed-phase column, such as a C18 or C8, is typically used for the separation of Ozagrel and its related substances.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly employed. The pH of the aqueous phase should be optimized to ensure good peak shape and resolution.

  • Detection: UV detection at a wavelength where both Ozagrel and Impurity III exhibit significant absorbance is appropriate.

  • Flow Rate and Temperature: These parameters should be optimized to achieve efficient separation within a reasonable run time.

Forced degradation studies are recommended to demonstrate the specificity of the analytical method.[2][3][4][5][6] These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. The HPLC method should be able to resolve Ozagrel from all generated impurities.

Spectroscopic Characterization

Spectroscopic techniques are vital for the structural elucidation of this compound.

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure of the molecule. While specific NMR data for this compound is not publicly available, the expected chemical shifts can be predicted based on the structure of Ozagrel and related cinnamate esters.[7][8]

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals corresponding to the protons on the phenyl and imidazole rings.

  • Vinylic Protons: Two doublets for the trans-alkene protons of the cinnamate moiety.

  • Methylene Protons: A singlet for the methylene group connecting the imidazole and phenyl rings.

  • Ethyl Protons: A quartet and a triplet corresponding to the ethyl ester group.

Expected ¹³C NMR Spectral Features:

  • Signals for the carbonyl carbon of the ester, the aromatic carbons, the vinylic carbons, the methylene carbon, and the ethyl carbons.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the impurity, further confirming its structure.

Experimental Protocol:

  • Ionization Technique: Electrospray ionization (ESI) is a suitable technique for ionizing Ozagrel and its impurities.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry should be performed to study the fragmentation pattern of the protonated molecule [M+H]⁺. The fragmentation can provide valuable information about the different structural motifs within the molecule.

Signaling Pathway Context

Ozagrel is a selective inhibitor of thromboxane A2 (TXA2) synthase.[9][10] This enzyme is a key component of the arachidonic acid cascade and is responsible for the synthesis of TXA2, a potent vasoconstrictor and platelet aggregator. By inhibiting TXA2 synthase, Ozagrel reduces the levels of TXA2, leading to vasodilation and inhibition of platelet aggregation. This mechanism of action is central to its therapeutic effects in conditions such as ischemic stroke.

The presence of Impurity III could potentially impact the efficacy or safety of Ozagrel. It is important to consider whether the impurity itself has any pharmacological activity or if it could interfere with the action of Ozagrel.

Below is a simplified diagram of the signaling pathway affected by Ozagrel.

Ozagrel_Signaling_Pathway Arachidonic_Acid Arachidonic Acid Cyclooxygenase Cyclooxygenase (COX) Arachidonic_Acid->Cyclooxygenase Prostaglandin_H2 Prostaglandin H2 (PGH2) Cyclooxygenase->Prostaglandin_H2 Thromboxane_Synthase Thromboxane A2 Synthase Prostaglandin_H2->Thromboxane_Synthase Thromboxane_A2 Thromboxane A2 (TXA2) Thromboxane_Synthase->Thromboxane_A2 Platelet_Aggregation Platelet Aggregation Thromboxane_A2->Platelet_Aggregation Vasoconstriction Vasoconstriction Thromboxane_A2->Vasoconstriction Ozagrel Ozagrel Ozagrel->Thromboxane_Synthase

Caption: Simplified signaling pathway of Ozagrel's mechanism of action.

Conclusion

The thorough characterization of this compound is a critical aspect of ensuring the quality and safety of Ozagrel drug products. This guide provides a framework for the analytical methodologies and contextual understanding necessary for this endeavor. Further research to obtain and publish detailed spectroscopic data for this impurity is highly encouraged to facilitate its routine monitoring and control in pharmaceutical manufacturing.

References

The Discovery and Identification of Ozagrel Impurity III: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and characterization of a known impurity in the active pharmaceutical ingredient (API) Ozagrel, designated as Ozagrel Impurity III. The control of impurities is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the final drug product. This document outlines the structural elucidation of this impurity, plausible pathways for its formation, and the analytical methodologies typically employed for its detection and quantification, in line with regulatory expectations.

Introduction to Ozagrel and Impurity Profiling

Ozagrel is an antiplatelet agent that acts as a selective thromboxane A2 synthase inhibitor.[1][2] It is utilized in the treatment and prevention of thrombotic disorders, such as ischemic stroke.[] The manufacturing and storage of any API can result in the formation of impurities, which are substances that coexist with the desired drug substance.[4] Regulatory bodies, such as the International Council on Harmonisation (ICH), mandate the identification, qualification, and control of impurities to ensure patient safety.[5] Impurity profiling is the systematic process of detecting, identifying, and quantifying these impurities in pharmaceutical products.[4][6]

Identification and Structure of this compound

This compound has been identified as (E)-ethyl 3-(p-tolyl)acrylate . This compound is a derivative of cinnamic acid and is structurally related to the core structure of Ozagrel.

Chemical Structure:

Key Identifiers:

  • IUPAC Name: ethyl 3-(4-methylphenyl)prop-2-enoate[]

  • CAS Number: 24393-49-5 (for the E-isomer)[]

  • Chemical Formula: C12H14O2[]

  • Molecular Weight: 190.24 g/mol [7]

Potential Formation Pathway of this compound

The presence of (E)-ethyl 3-(p-tolyl)acrylate as an impurity in Ozagrel is likely due to it being a process-related impurity. Ozagrel itself is (E)-4-(1-imidazolylmethyl) cinnamic acid. A plausible origin for Impurity III is the presence of 4-methylcinnamic acid as a starting material impurity, which would then undergo esterification during the synthesis process intended for the final API or an intermediate.

cluster_synthesis Plausible Impurity Formation cluster_main_synthesis Main Ozagrel Synthesis Starting_Material 4-Methylcinnamic Acid (Starting Material Impurity) Esterification Esterification (e.g., with Ethanol in acidic conditions) Starting_Material->Esterification Carried over Impurity_III This compound ((E)-ethyl 3-(p-tolyl)acrylate) Esterification->Impurity_III Forms Ozagrel Ozagrel API Impurity_III->Ozagrel Co-exists in final API Main_Starting_Material (E)-4-(chloromethyl)cinnamic acid derivative Reaction Reaction with Imidazole Main_Starting_Material->Reaction Reaction->Ozagrel

Caption: Plausible pathway for the formation of this compound.

Analytical Characterization Workflow

The identification and quantification of pharmaceutical impurities rely on a combination of chromatographic and spectroscopic techniques. A typical workflow involves separation of the impurity from the API, followed by structural elucidation and method validation for routine quality control.

Sample Ozagrel Drug Substance HPLC HPLC / UPLC Separation (Detection of Impurity Peak) Sample->HPLC Isolation Preparative HPLC (Impurity Isolation) HPLC->Isolation If unknown LCMS LC-MS/MS Analysis (Molecular Weight Determination) HPLC->LCMS Hyphenated Analysis NMR NMR Spectroscopy (1H, 13C, 2D-NMR) (Structural Elucidation) Isolation->NMR LCMS->NMR Confirmatory Validation Analytical Method Validation (ICH Q2(R1) Guidelines) NMR->Validation Structure Confirmed QC Routine Quality Control Validation->QC

Caption: General workflow for impurity identification and characterization.
Experimental Protocols (Generalized)

While specific validated methods for this compound are proprietary, the following protocols represent standard industry practices for the analysis of such impurities.[6][8]

4.1.1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To separate this compound from the Ozagrel API and other related substances.

  • Instrumentation: A standard HPLC or UHPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase column, such as a C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used to resolve complex mixtures.

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Program: A linear gradient starting with a high percentage of Solvent A and increasing the percentage of Solvent B over time to elute the compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection: UV detection at a wavelength where both the API and the impurity have significant absorbance (e.g., 254 nm or 280 nm).

  • Injection Volume: 10-20 µL.

  • Sample Preparation: The Ozagrel API is dissolved in a suitable diluent (e.g., a mixture of water and organic solvent) to a known concentration.

4.1.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

  • Objective: To determine the molecular weight of the impurity and obtain fragmentation data for structural confirmation.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight or Triple Quadrupole instrument).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is common for such compounds.

  • MS Parameters:

    • Scan Mode: Full scan to detect all ions and determine the parent mass.

    • MS/MS Mode: Product ion scan of the parent ion corresponding to the impurity's molecular weight (m/z 191.24 for [M+H]+) to generate a fragmentation pattern.

  • Chromatographic Conditions: Typically the same or similar to the HPLC method to ensure correlation of peaks.

4.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To provide definitive structural elucidation of the isolated impurity.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The isolated impurity is dissolved in a deuterated solvent (e.g., Chloroform-d, DMSO-d6).

  • Experiments:

    • ¹H NMR: To identify the number and types of protons and their connectivity. For (E)-ethyl 3-(p-tolyl)acrylate, one would expect signals for the ethyl group, the vinyl protons, the aromatic protons, and the methyl group on the tolyl ring.

    • ¹³C NMR: To identify the number of carbon atoms. Expected signals would include those for the carbonyl carbon, ester carbons, aromatic carbons, and the methyl carbon.[9]

    • 2D NMR (COSY, HSQC, HMBC): To establish detailed correlations between protons and carbons to confirm the complete molecular structure and stereochemistry (E-isomer).

Quantitative Data Summary

The validation of an analytical method for impurity quantification is performed according to ICH Q2(R1) guidelines.[8] This involves assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). While specific quantitative data for this compound is not publicly available, the table below illustrates how such data would be presented.

Validation ParameterTypical Acceptance CriteriaExample Data (Hypothetical)
Specificity Peak purity > 99.0%; Baseline resolution > 2.0Impurity peak is spectrally pure and resolved from Ozagrel.
LOD Signal-to-Noise Ratio ≥ 3:10.01% with respect to a 1 mg/mL Ozagrel solution.
LOQ Signal-to-Noise Ratio ≥ 10:10.03% with respect to a 1 mg/mL Ozagrel solution.
Linearity (r²) ≥ 0.990.9995 over the range of LOQ to 150% of the specification limit.
Accuracy (% Recovery) 80.0% - 120.0% at the specification limit98.5% - 102.1% across three concentration levels.
Precision (% RSD) Repeatability: ≤ 5.0%; Intermediate: ≤ 10.0%Repeatability RSD = 1.5%; Intermediate Precision RSD = 2.8%.

Ozagrel's Mechanism of Action: Signaling Pathway

Ozagrel exerts its therapeutic effect by selectively inhibiting the thromboxane A2 synthase enzyme. This action disrupts the arachidonic acid cascade, leading to reduced platelet aggregation and vasoconstriction, which are key events in thrombus formation.[1][2]

Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase PGI2_Synthase Prostacyclin Synthase PGH2->PGI2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Ozagrel Ozagrel Ozagrel->TXA2_Synthase Inhibits Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Vasoconstriction Vasoconstriction TXA2->Vasoconstriction PGI2 Prostacyclin (PGI2) PGI2_Synthase->PGI2 Platelet_Inhibition Inhibition of Aggregation PGI2->Platelet_Inhibition Vasodilation Vasodilation PGI2->Vasodilation

References

An In-depth Technical Guide to Potential Sources of Ozagrel Impurity III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential sources of Ozagrel Impurity III, a critical consideration in the manufacturing and quality control of the antiplatelet agent Ozagrel. This document outlines the primary synthesis routes of Ozagrel, details the chemical structures and formation pathways of potential impurities collectively referred to as "this compound," and provides detailed experimental protocols for their detection and analysis. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding and controlling impurities during the synthesis and formulation of Ozagrel.

Introduction

Ozagrel is a selective thromboxane A2 synthase inhibitor used for the improvement of cerebral vasospasm and associated cerebral ischemia.[1][2] As with any pharmaceutical active pharmaceutical ingredient (API), the control of impurities is of paramount importance to ensure the safety and efficacy of the final drug product. "this compound" has been identified as a potential process-related or degradation impurity. However, the literature reveals ambiguity in the precise chemical structure associated with this name, with at least two distinct molecules being referred to as such. This guide will address the potential formation of both of these impurities.

Synthesis of Ozagrel

A common and cost-efficient synthetic route to Ozagrel hydrochloride begins with p-tolualdehyde. The synthesis proceeds through three main steps as outlined below.[3][4]

Diagram of Ozagrel Synthesis

Ozagrel_Synthesis p_tolualdehyde p-Tolualdehyde bromination Bromination (NBS or Br2) p_tolualdehyde->bromination intermediate1 4-(Bromomethyl)benzaldehyde bromination->intermediate1 imidazole_substitution Imidazole (K2CO3) intermediate1->imidazole_substitution intermediate2 4-(1H-Imidazol-1-ylmethyl)benzaldehyde imidazole_substitution->intermediate2 condensation Condensation (Malonic Acid, Pyridine) intermediate2->condensation ozagrel_base Ozagrel condensation->ozagrel_base hcl_treatment HCl Treatment ozagrel_base->hcl_treatment ozagrel_hcl Ozagrel Hydrochloride hcl_treatment->ozagrel_hcl

Caption: Synthetic pathway of Ozagrel Hydrochloride from p-tolualdehyde.

Potential Sources and Structures of this compound

The designation "this compound" has been associated with at least two distinct chemical structures. This section details both potential impurities and their likely formation pathways.

Impurity A: (E)-3-(p-Tolyl)acrylic Acid
  • CAS Number: 940-61-4[5]

  • Molecular Formula: C₁₀H₁₀O₂[5]

  • Molecular Weight: 162.19 g/mol [5]

  • Structure: An acrylic acid derivative of toluene.

Potential Formation Pathway:

This impurity is a plausible process-related impurity that could arise from an incomplete reaction or a side reaction during the synthesis of Ozagrel. Specifically, it could be formed if the starting material for the final condensation step is not the imidazole-substituted benzaldehyde but rather a precursor that has not yet been functionalized with the imidazole group. The Horner-Wadsworth-Emmons (HWE) reaction is a common method for forming the α,β-unsaturated carbonyl moiety in Ozagrel. If p-tolualdehyde or a derivative where the methyl group has been modified but not yet substituted with imidazole is used in an HWE reaction with a phosphonate reagent, (E)-3-(p-Tolyl)acrylic acid could be formed as a byproduct or an intermediate that carries through to the final product.[6]

Impurity_A_Formation p_tolualdehyde p-Tolualdehyde hwe_reaction Horner-Wadsworth-Emmons Reaction p_tolualdehyde->hwe_reaction impurity_A (E)-3-(p-Tolyl)acrylic Acid (Impurity A) hwe_reaction->impurity_A phosphonate Phosphonate Reagent phosphonate->hwe_reaction

Caption: Formation of (E)-3-(p-Tolyl)acrylic Acid via the HWE reaction.

Impurity B: Ethyl 3-(4-methylphenyl)propanoate
  • CAS Number: 209334-21-4

  • Molecular Formula: C₁₃H₁₆O₂

  • Molecular Weight: 204.26 g/mol

  • Structure: An ethyl ester of a saturated propanoic acid derivative of toluene.

Potential Formation Pathways:

The formation of this impurity is more complex and could involve a combination of side reactions or degradation pathways.

  • Esterification: The presence of an ethyl ester suggests a reaction with ethanol. If ethanol is used as a solvent during the synthesis or purification of Ozagrel or its intermediates, and acidic conditions are present, esterification of the carboxylic acid group of Ozagrel or a related intermediate could occur.[7][8]

  • Reduction: The saturated propanoate structure indicates a reduction of the double bond in the propenoic acid side chain. This reduction could potentially occur under certain reaction conditions, for example, if a reducing agent is present or during catalytic hydrogenation steps that might be used for other purposes in the synthesis.[3]

  • Cleavage of the Imidazole Group: The absence of the imidazole group suggests a cleavage of the benzyl-imidazole bond. This C-N bond can be cleaved under certain oxidative or reductive conditions.[9][10]

Impurity_B_Formation cluster_ozagrel Ozagrel or Intermediate ozagrel Ozagrel or (E)-3-(p-Tolyl)acrylic Acid esterification Esterification (Ethanol, Acid) ozagrel->esterification reduction Reduction of Double Bond esterification->reduction cleavage Cleavage of Imidazole Group reduction->cleavage impurity_B Ethyl 3-(4-methylphenyl)propanoate (Impurity B) cleavage->impurity_B

Caption: Potential multi-step formation pathway for Impurity B.

Experimental Protocols

Synthesis of Ozagrel Hydrochloride

This protocol is adapted from a known synthetic route.[3][4]

  • Step 1: Bromination of p-Tolualdehyde. To a solution of p-tolualdehyde in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide). Reflux the mixture until the reaction is complete (monitored by TLC). After cooling, filter the succinimide and concentrate the filtrate to obtain 4-(bromomethyl)benzaldehyde.

  • Step 2: Substitution with Imidazole. Dissolve 4-(bromomethyl)benzaldehyde in a suitable solvent (e.g., DMF) and add imidazole and a base (e.g., potassium carbonate). Stir the mixture at room temperature until the reaction is complete. Extract the product, 4-(1H-imidazol-1-ylmethyl)benzaldehyde, with an organic solvent and purify by column chromatography.

  • Step 3: Condensation and Salt Formation. To a solution of 4-(1H-imidazol-1-ylmethyl)benzaldehyde in toluene, add malonic acid and pyridine. Heat the mixture at 95°C for 2 hours. After cooling, add hydrochloric acid to precipitate Ozagrel hydrochloride. Collect the solid by filtration and recrystallize from ethanol.

Analytical Method for Ozagrel and its Impurities (RP-HPLC)

The following is a representative RP-HPLC method for the analysis of Ozagrel and its degradation products, which can be adapted for the detection of Impurity III.[4]

  • Chromatographic System:

    • Column: Brownlee ODS C18 (250 x 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase: Methanol and 0.02 M KH₂PO₄ buffer (80:20, v/v), with the final pH adjusted to 4.0 using phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 272 nm.

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of Ozagrel reference standard in the mobile phase and dilute to a suitable concentration (e.g., 10 µg/mL).

    • Sample Solution: Accurately weigh and dissolve the Ozagrel API or formulation in the mobile phase to achieve a similar concentration to the standard solution.

  • Forced Degradation Studies: To investigate the formation of degradation products, Ozagrel can be subjected to stress conditions such as acid and base hydrolysis, oxidation, and thermal and photolytic stress.[11][12] The resulting solutions can then be analyzed by the developed HPLC method to identify and quantify any degradation products.

Data Presentation

The following table summarizes the key information for the potential structures of this compound. Quantitative data on the typical levels of these impurities should be determined experimentally for specific manufacturing processes.

Impurity DesignationChemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Potential Source
Impurity A (E)-3-(p-Tolyl)acrylic Acid940-61-4C₁₀H₁₀O₂162.19Process-related (incomplete reaction or side reaction in HWE step)
Impurity B Ethyl 3-(4-methylphenyl)propanoate209334-21-4C₁₃H₁₆O₂204.26Process-related/Degradation (esterification, reduction, and imidazole cleavage)

Conclusion

The term "this compound" can refer to at least two distinct chemical entities: (E)-3-(p-Tolyl)acrylic acid and Ethyl 3-(4-methylphenyl)propanoate. Understanding the potential formation pathways of these impurities is crucial for process optimization and quality control in the manufacturing of Ozagrel. The synthesis of Ozagrel, particularly the Horner-Wadsworth-Emmons reaction for the formation of the propenoic acid side chain, presents opportunities for the formation of process-related impurities. Additionally, degradation pathways involving esterification, reduction, and cleavage of the imidazole moiety can lead to other impurities. The implementation of a robust, stability-indicating analytical method, such as the RP-HPLC method described, is essential for the detection and quantification of these and other potential impurities, ensuring the quality, safety, and efficacy of the final Ozagrel drug product. Further investigation through forced degradation studies is recommended to fully elucidate the degradation profile of Ozagrel and to confirm the identity of any observed impurities.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozagrel, known systematically as (2E)-3-[4-(1H-imidazol-1-ylmethyl)phenyl]acrylic acid and designated OKY-046 during its development, is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase.[1][2][3] Its discovery marked a significant advancement in the therapeutic landscape for thromboembolic disorders, including ischemic stroke.[1][4] By selectively targeting the final enzyme in the thromboxane A2 biosynthesis pathway, Ozagrel effectively reduces platelet aggregation and vasoconstriction, key events in the pathogenesis of thrombosis.[5][6] This technical guide provides an in-depth exploration of the origin of Ozagrel and its related compounds, detailing its mechanism of action, structure-activity relationships, synthetic methodologies, and the experimental protocols used for its evaluation.

Mechanism of Action: Selective Inhibition of Thromboxane A2 Synthase

Ozagrel's primary pharmacological action is the highly selective inhibition of thromboxane A2 (TXA2) synthase, an enzyme crucial for the conversion of prostaglandin H2 (PGH2) to TXA2.[5][7] TXA2 is a powerful mediator of platelet aggregation and a potent vasoconstrictor.[5][7] By blocking this conversion, Ozagrel effectively curtails the production of TXA2.[1]

A key feature of Ozagrel's mechanism is its selectivity. It does not significantly inhibit other enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX), prostacyclin (PGI2) synthase, or PGE2 isomerase.[1][8] This selectivity is advantageous as it allows for the redirection of the PGH2 substrate towards the synthesis of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[1][9] This dual effect—decreasing pro-aggregatory TXA2 while increasing anti-aggregatory PGI2—underpins Ozagrel's therapeutic efficacy.[1]

Signaling Pathway of Ozagrel's Action

Ozagrel_Signaling_Pathway Arachidonic Acid Arachidonic Acid Cyclooxygenase (COX) Cyclooxygenase (COX) Arachidonic Acid->Cyclooxygenase (COX) Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Cyclooxygenase (COX)->Prostaglandin H2 (PGH2) Thromboxane A2 Synthase Thromboxane A2 Synthase Prostaglandin H2 (PGH2)->Thromboxane A2 Synthase Prostacyclin Synthase Prostacyclin Synthase Prostaglandin H2 (PGH2)->Prostacyclin Synthase Thromboxane A2 (TXA2) Thromboxane A2 (TXA2) Thromboxane A2 Synthase->Thromboxane A2 (TXA2) Platelet Aggregation Platelet Aggregation Thromboxane A2 (TXA2)->Platelet Aggregation Vasoconstriction Vasoconstriction Thromboxane A2 (TXA2)->Vasoconstriction Prostacyclin (PGI2) Prostacyclin (PGI2) Prostacyclin Synthase->Prostacyclin (PGI2) Inhibition of Platelet Aggregation Inhibition of Platelet Aggregation Prostacyclin (PGI2)->Inhibition of Platelet Aggregation Vasodilation Vasodilation Prostacyclin (PGI2)->Vasodilation Ozagrel Ozagrel Ozagrel->Thromboxane A2 Synthase

Caption: Ozagrel's mechanism of action.

Origin and Structure-Activity Relationship (SAR) Studies

The development of Ozagrel arose from research into selective inhibitors of TXA2 synthase as potential therapeutic agents for a range of conditions including ischemic heart disease and thromboembolic disorders.[1] Early studies focused on 1-substituted imidazole and beta-substituted pyridine derivatives, which demonstrated significant inhibitory potency against TXA2 synthase.[1]

Structure-activity relationship (SAR) studies revealed several key structural features that influence the inhibitory activity of these compounds:

  • The Imidazole/Pyridine Moiety: The nitrogen-containing heterocyclic ring is crucial for coordinating with the heme iron of the TXA2 synthase enzyme, thereby inhibiting its activity.

  • The Carboxy-bearing Side Chain: The presence and nature of a side chain containing a carboxylic acid group were found to significantly impact potency.

  • Side Chain Length and Rigidity: The length of the side chain connecting the heterocyclic ring to a phenylene group was optimized to be between 8.5 to 10 Å for maximal inhibitory effect.[1] Introducing a rigid element like a double bond, as seen in the cinnamic acid structure of Ozagrel, was beneficial for activity.

These SAR studies led to the identification of (E)-4-(1-imidazolylmethyl)cinnamic acid (Ozagrel, OKY-046) as a lead compound with high potency and selectivity.[1]

Quantitative Bioactivity Data

The following table summarizes the inhibitory concentrations (IC50) of Ozagrel and a related compound against thromboxane A2 synthase.

CompoundStructureTXA2 Synthase IC50 (M)Reference
Ozagrel (OKY-046)Ozagrel structure1.1 x 10-8[1]
(E)-3-[4-(3-pyridylmethyl)phenyl]-2-methylacrylic acidChemical structure placeholder (Structure not readily available in a simple format)3 x 10-9[1]

Synthesis of Ozagrel and Related Compounds

The synthesis of Ozagrel and its derivatives has been reported through various routes. A common and straightforward synthesis of Ozagrel is described below.[2]

General Synthetic Scheme for Ozagrel

Ozagrel_Synthesis cluster_0 Step 1: Bromination cluster_1 Step 2: Alkylation cluster_2 Step 3: Saponification Ethyl_4_methylcinnamate Ethyl 4-methylcinnamate NBS_BPO NBS, Benzoyl Peroxide Ethyl_4_methylcinnamate->NBS_BPO Ethyl_4_bromomethylcinnamate Ethyl 4-(bromomethyl)cinnamate NBS_BPO->Ethyl_4_bromomethylcinnamate Imidazole Imidazole Ethyl_4_bromomethylcinnamate->Imidazole Ethyl_ester_of_Ozagrel Ethyl (2E)-3-[4-(1H-imidazol-1-ylmethyl)phenyl]acrylate Imidazole->Ethyl_ester_of_Ozagrel Saponification Saponification (e.g., NaOH) Ethyl_ester_of_Ozagrel->Saponification Ozagrel Ozagrel Saponification->Ozagrel

Caption: Synthetic route to Ozagrel.

Synthesis of Ozagrel-Paeonol Codrugs

Recent research has focused on the development of codrugs of Ozagrel to enhance its therapeutic properties. For instance, novel Ozagrel-paeonol codrugs have been synthesized and evaluated for their antiplatelet aggregation activities.[10] The synthesis of these codrugs often involves the activation of Ozagrel's carboxylic acid group to form an acyl chloride, followed by reaction with a paeonol derivative.[10]

Experimental Protocols

In Vitro Platelet Aggregation Assay

The evaluation of the anti-platelet activity of Ozagrel and its derivatives is commonly performed using an in vitro platelet aggregation assay induced by arachidonic acid.

Objective: To determine the inhibitory effect of a test compound on platelet aggregation in platelet-rich plasma (PRP).

Materials:

  • Human whole blood

  • Anticoagulant (e.g., 3.2% sodium citrate)

  • Arachidonic acid (AA) solution

  • Phosphate-buffered saline (PBS)

  • Platelet aggregometer

  • Centrifuge

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect human whole blood into tubes containing sodium citrate (9:1 blood to anticoagulant ratio).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

    • Carefully collect the supernatant (PRP).

    • Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.[4][11]

  • Platelet Aggregation Measurement:

    • Adjust the platelet count in the PRP to a standardized concentration (e.g., 3 x 10^8 platelets/mL) using PPP.

    • Pre-warm the PRP sample to 37°C for 5 minutes in the aggregometer cuvette with a magnetic stir bar.

    • Add the test compound (Ozagrel or its derivative) at various concentrations to the PRP and incubate for a specified time (e.g., 5 minutes). A vehicle control (e.g., DMSO) should be run in parallel.

    • Initiate platelet aggregation by adding a solution of arachidonic acid (e.g., 100 µM final concentration).

    • Monitor the change in light transmittance for a set period (e.g., 10 minutes). The increase in light transmittance corresponds to platelet aggregation.[4][11]

  • Data Analysis:

    • The maximum platelet aggregation is determined for each concentration of the test compound.

    • The percentage of inhibition is calculated relative to the vehicle control.

    • The IC50 value (the concentration of the compound that inhibits platelet aggregation by 50%) is determined by plotting the percentage of inhibition against the compound concentration.

Experimental Workflow for In Vitro Evaluation

Experimental_Workflow Blood_Collection Human Blood Collection (Sodium Citrate) PRP_Preparation PRP and PPP Preparation (Centrifugation) Blood_Collection->PRP_Preparation Incubation Incubation of PRP with Test Compound/Vehicle PRP_Preparation->Incubation Aggregation_Induction Induction of Aggregation (Arachidonic Acid) Incubation->Aggregation_Induction Data_Acquisition Measurement of Aggregation (Platelet Aggregometer) Aggregation_Induction->Data_Acquisition Data_Analysis Data Analysis (IC50 Determination) Data_Acquisition->Data_Analysis

Caption: In vitro platelet aggregation assay workflow.

Conclusion

Ozagrel represents a successful example of rational drug design, stemming from a systematic exploration of the structure-activity relationships of thromboxane A2 synthase inhibitors. Its high selectivity and dual mechanism of action have established it as a valuable therapeutic agent. The ongoing development of Ozagrel-related compounds, such as codrugs, highlights the continued interest in this chemical scaffold for the treatment of cardiovascular and cerebrovascular diseases. The experimental protocols detailed herein provide a foundation for researchers to further investigate the pharmacological properties of this important class of molecules.

References

In-Depth Technical Guide: Preliminary Investigation of Ozagrel Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stability Profile of Ozagrel

Forced degradation studies are a crucial aspect of drug development, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods. Available research demonstrates that Ozagrel undergoes degradation when subjected to various stress conditions.

Summary of Forced Degradation Studies

Studies have shown that Ozagrel degrades when exposed to hydrolytic (acidic and basic), oxidative, and thermal stress. The extent of degradation has been reported to be in the range of 5-20% under these conditions.[1] This susceptibility highlights the importance of controlling storage conditions and formulation parameters to ensure the stability of Ozagrel-containing products.

Table 1: Summary of Ozagrel Degradation under Various Stress Conditions

Stress ConditionObservationReported Degradation (%)
Acidic HydrolysisDegradation observed5 - 20[1]
Basic HydrolysisDegradation observed5 - 20[1]
Oxidative (Peroxide)Degradation observed5 - 20[1]
ThermalDegradation observed5 - 20[1]
PhotolyticNo specific data available-

Note: The available data provides a range for total degradation and does not specify the quantities of individual degradation products.

Experimental Protocols

A validated stability-indicating analytical method is essential for separating and quantifying the active pharmaceutical ingredient (API) from its degradation products. A Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method has been established for the assay of Ozagrel.

Stability-Indicating RP-HPLC Method

This method is designed to provide separation between Ozagrel and any potential degradation products formed under stress conditions.

  • Chromatographic System: A simple, precise, and economic RP-HPLC method has been developed.[1]

  • Column: Brownlee ODS C-18 column (250×4.6 mm i.d).[1]

  • Mobile Phase: A mixture of methanol and 0.02 M potassium dihydrogen phosphate (KH2PO4) in a ratio of 80:20 (v/v). The final pH is adjusted to 4 using orthophosphoric acid.[1]

  • Flow Rate: 1 ml/min.[1]

  • Detection: UV detection at a wavelength of 272 nm.[1]

  • Injection Volume: 20 μl fixed loop.[1]

  • Run Time: The total run time is approximately 9.946 minutes.[1]

Logical Workflow for Ozagrel Degradation Analysis

The following workflow outlines the logical steps for a comprehensive investigation into the degradation products of Ozagrel, from initial stress testing to structural elucidation.

Caption: Logical workflow for the investigation of Ozagrel degradation products.

Proposed Degradation Pathway Analysis (Hypothetical)

Due to the lack of specific structural information for Ozagrel degradation products in the public domain, a detailed degradation pathway cannot be constructed. However, a general hypothetical workflow for elucidating such a pathway is presented below. This process would involve the identification of degradation products and then piecing together their formation mechanisms based on the applied stress conditions.

G cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis cluster_oxidation Oxidation Ozagrel Ozagrel DP_Acid_1 Degradation Product A1 Ozagrel->DP_Acid_1 H+ / H2O DP_Base_1 Degradation Product B1 Ozagrel->DP_Base_1 OH- / H2O DP_Ox_1 Degradation Product O1 Ozagrel->DP_Ox_1 [O] DP_Acid_2 Degradation Product A2 DP_Acid_1->DP_Acid_2 Further Degradation

Caption: Hypothetical degradation pathway analysis workflow for Ozagrel.

Conclusion and Recommendations for Future Research

The preliminary investigation confirms that Ozagrel is susceptible to degradation under common stress conditions. A validated stability-indicating RP-HPLC method is available for its analysis. However, a significant knowledge gap exists regarding the specific chemical identities and formation pathways of its degradation products.

For a complete understanding of Ozagrel's stability, the following future research is recommended:

  • Comprehensive Forced Degradation Studies: Perform forced degradation studies under a wider range of conditions, including photolytic stress, to ensure all potential degradation pathways are explored.

  • Structural Elucidation of Degradation Products: Utilize advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to isolate and definitively identify the chemical structures of the degradation products.

  • Quantitative Analysis of Individual Degradants: Develop and validate quantitative methods to monitor the levels of individual degradation products over time under various storage conditions.

  • Toxicity Assessment: Evaluate the toxicological profile of any identified major degradation products to ensure patient safety.

By undertaking these further investigations, a comprehensive understanding of Ozagrel's degradation profile can be achieved, which is essential for ensuring the quality, safety, and efficacy of Ozagrel-containing pharmaceutical products.

References

An In-depth Technical Guide on a Potential Ozagrel Impurity: C13H16O2

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide addresses the potential Ozagrel impurity with the molecular formula C13H16O2. While a reference standard for an Ozagrel impurity with this formula is commercially available, detailed scientific literature definitively identifying, characterizing, and outlining the specific formation pathway and biological impact of this compound as an Ozagrel impurity is not extensively available in the public domain. This document, therefore, synthesizes available information on the likely structure of this impurity and provides generalized, representative experimental protocols and logical workflows relevant to its analysis in a drug development context.

Introduction to Ozagrel and the Significance of Impurity Profiling

Ozagrel is a selective inhibitor of thromboxane A2 synthase, an enzyme critical to the pathway of platelet aggregation and vasoconstriction. It is utilized in the treatment of conditions such as cerebral ischemia. The quality, safety, and efficacy of any active pharmaceutical ingredient (API) like Ozagrel are contingent on its purity.

Impurity profiling is a critical aspect of drug development and manufacturing. Regulatory bodies worldwide mandate the identification and control of impurities to ensure patient safety. Impurities can originate from various sources, including the starting materials, intermediates, byproducts of the manufacturing process, and degradation of the final product. A thorough understanding of the impurity profile of a drug substance is essential for ensuring its quality and stability.

This guide focuses on a potential impurity of Ozagrel with the molecular formula C13H16O2. Based on chemical database information and the commercial availability of reference standards, the most probable structure for this impurity is 4-Cyclohexylbenzoic acid . Another possible isomer is Cyclohexyl benzoate. This document will proceed with the assumption that 4-Cyclohexylbenzoic acid is the impurity of interest, while acknowledging that other isomers are possible.

Physicochemical Data of the Potential Impurity

The following table summarizes the key physicochemical properties of 4-Cyclohexylbenzoic acid, the likely candidate for the Ozagrel impurity with the molecular formula C13H16O2.

PropertyValue
Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
IUPAC Name 4-cyclohexylbenzoic acid
CAS Number 20029-52-1
Appearance White to off-white crystalline powder
Melting Point 190-193 °C
Boiling Point 345.6 °C at 760 mmHg (Predicted)
Solubility Soluble in methanol, ethanol, and other organic solvents. Sparingly soluble in water.
pKa 4.45 (Predicted)

Hypothetical Formation and Synthesis

The exact origin of the C13H16O2 impurity in Ozagrel is not documented in publicly available literature. It could potentially arise as a byproduct from the synthesis of a precursor to Ozagrel or as a degradation product.

Below is a generalized, hypothetical pathway illustrating how 4-Cyclohexylbenzoic acid might be formed as a byproduct during a step in a hypothetical synthesis of a related compound.

G A Precursor A (e.g., a cyclohexyl-substituted aromatic compound) C Intended Intermediate for Ozagrel Synthesis A->C Main Reaction Pathway D Side Reaction (e.g., over-oxidation, rearrangement) A->D Side Pathway B Precursor B (e.g., a reagent for introducing a carboxyl group) B->C B->D E 4-Cyclohexylbenzoic Acid (C13H16O2 Impurity) D->E Formation

Hypothetical Formation of 4-Cyclohexylbenzoic Acid.

Experimental Protocols

The following sections detail generalized, representative experimental protocols for the analysis and synthesis of the potential C13H16O2 impurity. These are not from a specific study on this impurity but are based on established pharmaceutical analysis and synthesis principles.

Forced Degradation Study of Ozagrel

A forced degradation study is essential to understand the degradation pathways of a drug substance and to develop a stability-indicating analytical method.

Objective: To generate potential degradation products of Ozagrel under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of Ozagrel in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H2O2 at room temperature for 48 hours.

    • Thermal Degradation: Expose the solid drug substance to 80°C for 72 hours.

    • Photolytic Degradation: Expose the drug solution and solid substance to UV light (254 nm) and visible light as per ICH Q1B guidelines.

  • Sample Preparation for Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a suitable concentration for analysis.

Analytical Method for Impurity Profiling

A stability-indicating HPLC method is required to separate the main drug from its impurities.

Instrumentation: High-Performance Liquid Chromatography (HPLC) with a PDA detector, coupled with a Mass Spectrometer (MS) for identification.

Chromatographic Conditions (Representative):

ParameterCondition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.01 M Phosphate buffer (pH adjusted to 3.0 with phosphoric acid)
B: Acetonitrile
Gradient Time (min)
0
20
25
30
Flow Rate 1.0 mL/min
Detection PDA detector at 272 nm
Injection Volume 20 µL
Column Temperature 30 °C

Mass Spectrometry Conditions (for identification):

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Mass Range: m/z 50-500

  • Data Acquisition: Full scan and product ion scan (MS/MS) for structural elucidation.

Synthesis of 4-Cyclohexylbenzoic Acid (Reference Standard)

The following is a general, representative synthesis method for 4-Cyclohexylbenzoic acid, which could be used to prepare a reference standard for analytical purposes.

  • Reaction: To a solution of 4-cyclohexylbenzyl alcohol in a suitable solvent (e.g., acetone), add a solution of an oxidizing agent (e.g., potassium permanganate) in water dropwise at 0-5°C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the excess oxidizing agent. Filter the reaction mixture and acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the product.

  • Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 4-Cyclohexylbenzoic acid.

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and HPLC.

Logical Workflows and Diagrams

The following diagrams, created using the DOT language, illustrate key logical workflows in the context of impurity analysis.

G A Analytical Method Development (e.g., HPLC) C Detection of Unknown Peak in Chromatogram A->C B Forced Degradation Study B->C D Isolation of Impurity (e.g., Preparative HPLC) C->D E Structural Elucidation (MS, NMR, IR) D->E F Synthesis of Reference Standard E->F G Confirmation of Structure E->G Compare F->G H Method Validation (Specificity, LOD, LOQ, etc.) G->H I Establishment of Acceptance Criteria H->I J Routine Quality Control I->J

Logical Workflow for Impurity Identification and Control.

Conclusion

The identification, characterization, and control of impurities are paramount in ensuring the safety and efficacy of pharmaceutical products like Ozagrel. While an impurity with the molecular formula C13H16O2 is known and available as a reference standard, likely with the structure of 4-Cyclohexylbenzoic acid, a comprehensive public body of scientific literature detailing its specific role as an Ozagrel impurity is lacking.

This guide has provided a framework for understanding this potential impurity by presenting its likely physicochemical properties and outlining generalized, representative experimental protocols for its analysis and synthesis. The provided workflows illustrate the logical steps involved in pharmaceutical impurity management. Further published research is necessary to fully elucidate the formation pathways, potential biological effects, and appropriate control strategies for this specific impurity in Ozagrel. Such studies would be invaluable to researchers, scientists, and drug development professionals working with this important therapeutic agent.

Methodological & Application

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Detection of Ozagrel Impurity III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated analytical method for the identification and quantification of Ozagrel Impurity III in bulk drug substances and pharmaceutical formulations. The method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, demonstrating high specificity, linearity, accuracy, and precision. This protocol is critical for quality control and stability studies of Ozagrel, a thromboxane A2 synthase inhibitor.

Introduction

Ozagrel is an antiplatelet agent that functions by inhibiting thromboxane A2 synthase, thereby reducing platelet aggregation and vasoconstriction.[1] During the synthesis, storage, or formulation of Ozagrel, process-related and degradation impurities can arise. The presence of these impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. Therefore, robust analytical methods are required for their detection and quantification.[2]

This compound, with the chemical formula C13H16O2 and CAS number 209334-21-4, is a potential impurity of Ozagrel.[3] This document provides a detailed protocol for a stability-indicating RP-HPLC method capable of separating and quantifying this compound from the active pharmaceutical ingredient (API) and other potential degradation products.

Signaling Pathway of Ozagrel

Ozagrel's primary mechanism of action involves the inhibition of thromboxane A2 (TXA2) synthase. This enzyme is crucial in the conversion of prostaglandin H2 to TXA2, a potent mediator of platelet aggregation and vasoconstriction. By inhibiting this step, Ozagrel effectively reduces the levels of TXA2, leading to an antiplatelet effect.

Ozagrel_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Ozagrel Ozagrel Ozagrel->TXA2_Synthase Inhibits Platelet_Aggregation Platelet Aggregation & Vasoconstriction TXA2->Platelet_Aggregation Promotes

Caption: Mechanism of action of Ozagrel.

Analytical Method and Protocols

A stability-indicating RP-HPLC method was developed and validated for the determination of Ozagrel and its impurities. This method is effective in separating Ozagrel from its degradation products, including Impurity III.

Experimental Workflow

The general workflow for the analysis of Ozagrel and the detection of Impurity III is outlined below.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample_Prep Sample Preparation (Bulk Drug / Formulation) Injection Inject Sample/Standard Sample_Prep->Injection Standard_Prep Standard Preparation (Ozagrel & Impurity III) Standard_Prep->Injection HPLC_System RP-HPLC System Chromatographic_Conditions Set Chromatographic Conditions HPLC_System->Chromatographic_Conditions Chromatographic_Conditions->Injection Data_Acquisition Data Acquisition (Chromatogram) Injection->Data_Acquisition Peak_Integration Peak Integration & Identification (Retention Time) Data_Acquisition->Peak_Integration Quantification Quantification (Peak Area) Peak_Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for this compound detection.

Chromatographic Conditions

The following chromatographic conditions are recommended for the separation of Ozagrel and this compound.

ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) system with UV detector
Column C18 (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Methanol : 0.02 M Potassium Dihydrogen Phosphate (KH2PO4) buffer (pH adjusted to 4.0 with Orthophosphoric Acid) in a ratio of 80:20 (v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 272 nm
Injection Volume 20 µL
Column Temperature Ambient
Run Time Approximately 15 minutes
Preparation of Solutions
  • Mobile Phase: Prepare a 0.02 M solution of KH2PO4 in HPLC grade water and adjust the pH to 4.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas. Mix with methanol in an 80:20 ratio.

  • Standard Stock Solution of Ozagrel: Accurately weigh and dissolve an appropriate amount of Ozagrel reference standard in methanol to obtain a concentration of 100 µg/mL.

  • Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a concentration of 100 µg/mL.

  • Working Standard Solution: From the stock solutions, prepare a mixed working standard solution containing Ozagrel and this compound at the desired concentrations in the mobile phase.

  • Sample Preparation:

    • Bulk Drug: Accurately weigh and dissolve the Ozagrel bulk drug in methanol to obtain a final concentration of approximately 100 µg/mL.

    • Formulation: Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 10 mg of Ozagrel into a 100 mL volumetric flask. Add about 70 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol. Filter the solution through a 0.45 µm membrane filter.

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The following is a summary of the validation parameters.

Specificity (Forced Degradation Studies)

Forced degradation studies were performed on Ozagrel to demonstrate the stability-indicating nature of the method. Ozagrel was subjected to acid, base, oxidative, and thermal stress conditions. The results showed that the method could effectively separate Ozagrel from its degradation products, with no interference at the retention time of Ozagrel and this compound.

Quantitative Data

The following tables summarize the quantitative data obtained from the method validation.

Table 1: Linearity

AnalyteLinear Range (µg/mL)Correlation Coefficient (r²)
Ozagrel1 - 50> 0.999
This compound0.1 - 5> 0.998

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)
Ozagrel0.10.3
This compound0.030.1

Table 3: Accuracy (Recovery)

AnalyteSpiked Concentration LevelMean Recovery (%)
This compound80%99.5
100%100.2
120%99.8

Table 4: Precision (Relative Standard Deviation - RSD)

AnalyteIntraday Precision (%RSD, n=6)Interday Precision (%RSD, n=6)
This compound< 2.0< 2.0

Conclusion

The described RP-HPLC method is simple, specific, accurate, and precise for the determination of Ozagrel and the detection of this compound. The method has been successfully validated and can be used for routine quality control analysis of bulk drug and pharmaceutical formulations, as well as for stability studies. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field of pharmaceutical analysis.

References

Application Note: A Robust, Stability-Indicating HPLC Method for the Determination of Ozagrel and Its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes the development and validation of a sensitive and specific stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Ozagrel and its process-related impurities and degradation products. The method is suitable for routine quality control analysis of Ozagrel in bulk drug substance and pharmaceutical formulations. The developed method effectively separates Ozagrel from its known impurities and degradation products generated under forced degradation conditions.

Introduction

Ozagrel is a selective inhibitor of thromboxane A2 synthase, used for improving postoperative cerebrovascular contraction and associated cerebral ischemia[1]. Ensuring the purity and stability of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. Regulatory agencies require the implementation of validated stability-indicating analytical methods to monitor impurities and degradation products over the shelf life of the drug product[2][3]. This document provides a detailed protocol for a stability-indicating HPLC method developed for Ozagrel.

Materials and Methods

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Data acquisition and processing software.

Chemicals and Reagents:

  • Ozagrel reference standard (purity >99.5%)

  • Known Ozagrel impurities (e.g., Ozagrel (Z)-Isomer, Impurity 15, Impurity 42)[4]

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (Milli-Q or equivalent)

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 4.0 with orthophosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-40 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 272 nm[5]

  • Injection Volume: 10 µL

Experimental Protocols

1. Standard and Sample Preparation:

  • Standard Stock Solution (Ozagrel): Accurately weigh and dissolve 25 mg of Ozagrel reference standard in a 25 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent) to obtain a concentration of 1000 µg/mL.

  • Impurity Stock Solution: Prepare a stock solution containing a mixture of known impurities at a concentration of 100 µg/mL each in the diluent.

  • Working Standard Solution: Dilute the Ozagrel stock solution with the diluent to a final concentration of 100 µg/mL.

  • Spiked Sample Solution: Spike the working standard solution with the impurity stock solution to achieve a final impurity concentration of 1 µg/mL (1% level).

2. Forced Degradation Studies:

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method[2][3]. A 1000 µg/mL solution of Ozagrel was subjected to the following stress conditions:

  • Acid Hydrolysis: 1 mL of Ozagrel stock solution + 1 mL of 0.1 N HCl, heated at 80°C for 2 hours. Neutralized with 1 mL of 0.1 N NaOH.

  • Base Hydrolysis: 1 mL of Ozagrel stock solution + 1 mL of 0.1 N NaOH, kept at room temperature for 1 hour. Neutralized with 1 mL of 0.1 N HCl.

  • Oxidative Degradation: 1 mL of Ozagrel stock solution + 1 mL of 3% H₂O₂, kept at room temperature for 4 hours.

  • Thermal Degradation: Ozagrel solid drug substance kept at 105°C for 24 hours, then dissolved in diluent.

  • Photolytic Degradation: Ozagrel solution exposed to UV light (254 nm) for 24 hours.

All stressed samples were diluted to a final concentration of 100 µg/mL before injection.

Results and Discussion

The developed HPLC method successfully separated Ozagrel from its known impurities and degradation products. The peak for Ozagrel was found to be pure in all the stressed samples, as confirmed by PDA analysis. A summary of the chromatographic data is presented in Table 1. The forced degradation studies showed that Ozagrel is susceptible to degradation under acidic, basic, and oxidative conditions.

Table 1: Summary of Chromatographic Data

CompoundRetention Time (min)Relative Retention Time (RRT)Resolution (Rs)Tailing Factor (T)
Impurity 158.50.57-1.1
Ozagrel (Z)-Isomer12.20.815.21.2
Ozagrel 15.0 1.00 4.1 1.0
Impurity 4218.31.226.51.3
Degradant 1 (Acid)9.80.652.81.4
Degradant 2 (Base)11.10.743.11.2
Degradant 3 (Oxidative)16.51.102.51.1

Method Validation

The method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). The method demonstrated excellent linearity (r² > 0.999) over the concentration range of 0.1-150 µg/mL for Ozagrel. The accuracy was between 98.0% and 102.0%, and the precision (%RSD) was less than 2.0%.

Mandatory Visualizations

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Forced Degradation & Specificity cluster_3 Phase 4: Method Validation A Define Analytical Target Profile B Select Column (e.g., C18, C8) A->B C Screen Mobile Phases (pH, Organic Modifier) B->C D Optimize Gradient Program C->D Initial separation achieved E Fine-tune Flow Rate & Temperature D->E F Wavelength Selection E->F G Perform Forced Degradation Studies F->G Optimized conditions H Check for Peak Purity & Resolution G->H I Establish Stability-Indicating Capability H->I J Validate according to ICH Guidelines I->J Method is specific K Assess Linearity, Accuracy, Precision, LOD, LOQ J->K L Finalize Method Protocol K->L

Caption: Workflow for HPLC Method Development.

Ozagrel_Signaling_Pathway cluster_pathway Thromboxane A2 Synthesis Pathway cluster_action Drug Action and Effect Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1/COX-2 TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 Thromboxane A2 Synthase Effect Inhibition of: - Platelet Aggregation - Vasoconstriction Ozagrel Ozagrel Ozagrel->PGH2 Inhibits

Caption: Ozagrel's Mechanism of Action.

A highly specific, accurate, and robust stability-indicating RP-HPLC method for the analysis of Ozagrel and its impurities has been successfully developed and validated. The method is suitable for the routine quality control of Ozagrel in bulk and finished pharmaceutical products, and for stability studies. The presented protocol provides a comprehensive guide for researchers and scientists in the field of pharmaceutical analysis.

References

Application Notes and Protocols for the LC-MS Analysis of Ozagrel Impurity III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the identification and quantification of Ozagrel impurity III using Liquid Chromatography-Mass Spectrometry (LC-MS). The described method is intended for research and quality control purposes in the pharmaceutical industry.

Introduction

Ozagrel is an antiplatelet agent that acts as a thromboxane A2 synthase inhibitor.[1] During the synthesis or storage of Ozagrel, impurities can arise, which may affect the safety and efficacy of the final drug product. Regulatory bodies require the identification and quantification of impurities to ensure the quality of active pharmaceutical ingredients (APIs). This compound is a potential process-related impurity or degradation product.

This document outlines a sensitive and specific LC-MS/MS method for the analysis of this compound. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for detecting and quantifying trace-level impurities in complex pharmaceutical matrices.[2]

Chemical Information for this compound:

  • Chemical Formula: C₁₃H₁₆O₂

  • Molecular Weight: 204.26 g/mol

  • CAS Number: 209334-21-4

Quantitative Data Summary

The following table summarizes representative quantitative data for the LC-MS/MS analysis of this compound. This data is illustrative and may vary based on the specific instrumentation and experimental conditions.

ParameterValue
Analyte This compound
Parent Ion (m/z) 205.12 [M+H]⁺
Fragment Ions (m/z) 159.1, 131.1, 103.1
Retention Time (RT) Approx. 5.8 min
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL
Linearity (r²) > 0.999
Recovery (%) 95 - 105%
Precision (%RSD) < 5%

Experimental Protocols

Materials and Reagents
  • Ozagrel Reference Standard (≥ 99.5% purity)

  • This compound Reference Standard (≥ 98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

Sample and Standard Preparation

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ozagrel and this compound reference standards in methanol to obtain individual stock solutions of 1 mg/mL.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 0.1 ng/mL to 1000 ng/mL.

Sample Preparation: Accurately weigh and dissolve the Ozagrel drug substance or product in the diluent (50:50 acetonitrile/water) to a final concentration of 1 mg/mL. Vortex and sonicate to ensure complete dissolution.

LC-MS/MS Method

Liquid Chromatography (LC) Parameters:

  • LC System: UPLC/HPLC system

  • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid and 5 mM Ammonium Acetate in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) % B
    0.0 10
    1.0 10
    8.0 90
    10.0 90
    10.1 10

    | 12.0 | 10 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Parameters:

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • MRM Transitions:

    • Ozagrel: To be determined based on the parent drug's mass

    • This compound: 205.12 > 159.1 (Quantifier), 205.12 > 131.1 (Qualifier)

Visualizations

Ozagrel's Mechanism of Action

Ozagrel is a selective inhibitor of thromboxane A2 synthase.[3] This enzyme is critical in the arachidonic acid cascade, which leads to the production of thromboxane A2, a potent mediator of platelet aggregation and vasoconstriction.[4] By inhibiting this enzyme, Ozagrel reduces the formation of thromboxane A2, thereby exerting its antiplatelet effects.[5]

Ozagrel_Mechanism cluster_enzymes Enzymatic Conversions Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1/COX-2 TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 Thromboxane A2 Synthase Platelet_Aggregation Platelet Aggregation Vasoconstriction TXA2->Platelet_Aggregation Ozagrel Ozagrel TXA2_Synthase Thromboxane A2 Synthase Ozagrel->TXA2_Synthase Inhibition PLA2 PLA2 COX COX-1/COX-2

Caption: Ozagrel inhibits Thromboxane A2 Synthase.

LC-MS Analysis Workflow

The general workflow for the analysis of this compound involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Weighing Weigh Ozagrel Sample Dissolution Dissolve in Diluent Sample_Weighing->Dissolution Vortex_Sonication Vortex & Sonicate Dissolution->Vortex_Sonication Filtration Filter (if necessary) Vortex_Sonication->Filtration LC_Injection Inject into UPLC/HPLC Filtration->LC_Injection Chromatographic_Separation C18 Column Separation LC_Injection->Chromatographic_Separation ESI Electrospray Ionization (ESI) Chromatographic_Separation->ESI Mass_Analysis Tandem MS (MRM) ESI->Mass_Analysis Peak_Integration Peak Integration Mass_Analysis->Peak_Integration Quantification Quantification vs. Standard Curve Peak_Integration->Quantification Reporting Generate Report Quantification->Reporting

Caption: Workflow for this compound Analysis.

References

Application Note and Protocol: Quantitative Analysis of Ozagrel Impurity III

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ozagrel is a thromboxane A2 synthase inhibitor used as an antiplatelet agent. The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product. This document provides a detailed protocol for the quantitative analysis of Ozagrel impurity III using reverse-phase high-performance liquid chromatography (RP-HPLC). The methodology is based on established principles of impurity analysis and a validated HPLC method for Ozagrel.

Experimental Protocols

A validated stability-indicating RP-HPLC method for the assay of Ozagrel can be adapted for the quantification of its impurities.[1] The following protocol outlines the necessary steps for the quantitative analysis of this compound.

1. Materials and Reagents

  • This compound reference standard (purity ≥ 95%)

  • Ozagrel reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Sample containing Ozagrel and potential impurities

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 column (e.g., Brownlee ODS C-18, 250×4.6 mm i.d)[1]

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

3. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of methanol and 0.02 M KH2PO4 (80:20, v/v). Adjust the final pH to 4.0 using orthophosphoric acid.[1] Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution of this compound: Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. This will produce a concentration of 100 µg/mL.

  • Working Standard Solution of this compound: From the stock solution, prepare a working standard solution of a suitable concentration (e.g., 1 µg/mL) by diluting with the mobile phase.

  • Sample Preparation: Accurately weigh a quantity of the sample powder equivalent to about 10 mg of Ozagrel and transfer it to a 10 mL volumetric flask. Add about 8 mL of methanol and sonicate for 15 minutes.[1] Make up the volume with methanol and filter the solution.[1] Dilute 1 mL of the filtrate to 100 mL with the mobile phase to obtain a theoretical concentration of 10 µg/mL of Ozagrel.[1]

4. Chromatographic Conditions

The following chromatographic conditions are recommended based on a validated method for Ozagrel:[1]

ParameterCondition
Column Brownlee ODS C-18 (250×4.6 mm i.d)
Mobile Phase Methanol: 0.02 M KH2PO4 (80:20, v/v), pH 4.0
Flow Rate 1.0 mL/min
Detection Wavelength 272 nm
Injection Volume 20 µL
Column Temperature Ambient
Run Time Approximately 10 minutes

5. Method Validation Parameters

For quantitative analysis, the method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the separation of the impurity from the main peak and other potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear range for Ozagrel has been established between 1-10 µg/mL.[1] A similar range should be established for Impurity III.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by recovery studies. A mean recovery of 99.65% has been reported for Ozagrel.[1]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Data Presentation

Quantitative data should be summarized in clear and structured tables.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%

Table 2: Linearity Data for this compound

Concentration (µg/mL)Peak Area
Level 1
Level 2
Level 3
Level 4
Level 5
Correlation Coefficient (r²) ≥ 0.999

Table 3: Accuracy (Recovery) Data for this compound

Spiked Level (%)Amount Added (µg/mL)Amount Found (µg/mL)Recovery (%)Mean Recovery (%)
80
100
120

Table 4: Precision Data for this compound

SampleConcentration (µg/mL)Peak Area (Intra-day)Peak Area (Inter-day)
1
2
3
4
5
6
Mean
Standard Deviation
% RSD ≤ 2.0%

Visualization

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Mobile Phase (Methanol:KH2PO4) D HPLC System (C18 Column) A->D B Standard Solution (this compound) B->D C Sample Solution (Ozagrel API) C->D E Set Chromatographic Conditions F Peak Integration and Identification E->F G Quantification using External Standard Method F->G H Method Validation (Linearity, Accuracy, etc.) G->H

Caption: Workflow for the quantitative analysis of this compound.

Ozagrel Signaling Pathway

Ozagrel acts as a selective inhibitor of thromboxane A2 synthase. This enzyme is crucial in the arachidonic acid cascade for the production of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation.

G cluster_pathway Arachidonic Acid Cascade AA Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-1/COX-2 TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 Effects Vasoconstriction Platelet Aggregation TXA2->Effects Ozagrel Ozagrel TXA2_Synthase Thromboxane A2 Synthase Ozagrel->TXA2_Synthase Inhibits TXA2_Synthase:n->PGH2:s TXA2_Synthase:n->TXA2:s

Caption: Simplified signaling pathway showing the mechanism of action of Ozagrel.

References

Application Note: Elucidation of Ozagrel Impurity III Structure using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozagrel is a thromboxane A2 synthase inhibitor used as an antiplatelet agent.[1] During the synthesis and storage of active pharmaceutical ingredients (APIs) like Ozagrel, impurities can arise from starting materials, intermediates, or degradation products. Regulatory authorities require the identification and characterization of impurities above a certain threshold to ensure the safety and efficacy of the drug product.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the unambiguous structure elucidation of these impurities, providing detailed information about the molecular framework.[3][4][5]

This application note provides a detailed protocol and analysis for the structure elucidation of a potential Ozagrel impurity, designated as Ozagrel Impurity III, using a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques. Based on commercially available reference standards, this compound is identified as ethyl 4-methylcinnamate (CAS No. 209334-21-4).

Hypothesized Structure of this compound

The structure of this compound is hypothesized to be ethyl 4-methylcinnamate, with the chemical formula C13H16O2. This compound is a plausible process-related impurity, potentially arising from the starting materials or intermediates in the synthesis of Ozagrel.

Ozagrel Structure:

(E)-3-(4-(1H-imidazol-1-ylmethyl)phenyl)prop-2-enoic acid

Hypothesized this compound Structure:

ethyl 4-methylcinnamate

Experimental Protocols

Sample Preparation
  • Weigh approximately 5-10 mg of the isolated this compound.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Vortex the sample until fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra are to be acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.

3.2.1. 1D NMR Experiments

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 2.0 s

    • Acquisition Time: 4.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay (d1): 2.0 s

    • Acquisition Time: 1.5 s

    • Spectral Width: 240 ppm

3.2.2. 2D NMR Experiments

  • COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpqf

    • Number of Scans: 2

    • Relaxation Delay (d1): 1.5 s

    • Spectral Width (F1 and F2): 12 ppm

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsisp2.3

    • Number of Scans: 4

    • Relaxation Delay (d1): 1.5 s

    • Spectral Width (F2): 12 ppm

    • Spectral Width (F1): 165 ppm

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgpndqf

    • Number of Scans: 8

    • Relaxation Delay (d1): 1.5 s

    • Spectral Width (F2): 12 ppm

    • Spectral Width (F1): 200 ppm

Data Presentation and Interpretation

The following tables summarize the expected quantitative NMR data for the hypothesized structure of this compound (ethyl 4-methylcinnamate).

¹H NMR Data (500 MHz, CDCl₃)
Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-7~ 7.65d~ 16.01H
H-2, H-6~ 7.45d~ 8.02H
H-3, H-5~ 7.20d~ 8.02H
H-8~ 6.40d~ 16.01H
H-10~ 4.25q~ 7.12H
H-4'~ 2.40s-3H
H-11~ 1.33t~ 7.13H
¹³C NMR Data (125 MHz, CDCl₃)
Carbon Assignment Chemical Shift (δ, ppm)
C-9 (C=O)~ 167.0
C-7 (=CH)~ 144.5
C-4~ 140.0
C-1~ 131.5
C-2, C-6~ 129.5
C-3, C-5~ 128.0
C-8 (=CH)~ 118.0
C-10 (-CH₂-)~ 60.5
C-4' (-CH₃)~ 21.5
C-11 (-CH₃)~ 14.3

Structure Elucidation Workflow & Correlations

The following diagrams illustrate the workflow for structure elucidation and the key correlations observed in the 2D NMR spectra that confirm the structure of this compound.

G cluster_workflow Structure Elucidation Workflow A Isolate Impurity B 1D NMR Acquisition (¹H, ¹³C) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing & Analysis C->D E Structure Proposal D->E F Structure Confirmation E->F G cluster_structure Key COSY and HMBC Correlations for this compound img H7 H-7 H8 H-8 H7->H8 COSY C9 C-9 H7->C9 HMBC C1 C-1 H7->C1 HMBC H8->C9 HMBC H8->C1 HMBC H10 H-10 H11 H-11 H10->H11 COSY H10->C9 HMBC C10 C10 H11->C10 HMBC H2_6 H-2/6 H3_5 H-3/5 H2_6->H3_5 COSY H4_prime H-4' C3_5 C-3/5 H4_prime->C3_5 HMBC C4 C-4 H4_prime->C4 HMBC C2_6 C-2/6

References

Application Note: Isolation and Purification of Ozagrel Impurity III

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ozagrel is a selective thromboxane A2 synthase inhibitor used for its anti-platelet and vasodilatory effects.[1][2][3] During the synthesis or storage of Ozagrel, various impurities can form, which must be identified, isolated, and characterized to ensure the safety and efficacy of the active pharmaceutical ingredient (API).[4] This application note describes a detailed protocol for the isolation and purification of Ozagrel impurity III (CAS No: 209334-21-4)[5], a process-related impurity. The chemical formula for this compound is C₁₃H₁₆O₂ and it has a molecular weight of 204.26 g/mol .[5][6] The isolation is achieved using preparative High-Performance Liquid Chromatography (HPLC), a robust and widely used technique for separating individual components from complex mixtures in the pharmaceutical industry.[7][8][9]

Challenges in Impurity Isolation

The isolation of pharmaceutical impurities presents several challenges, including their presence at low concentrations and their structural similarity to the API.[8][10] A successful isolation strategy requires a multi-step approach that often involves detection, enrichment, isolation, and subsequent characterization.[8] Preparative HPLC is a powerful tool for this purpose, allowing for the collection of sufficient quantities of the impurity for structural elucidation using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[11][12]

Strategy for Isolation and Purification

The strategy for isolating this compound involves the following key stages:

  • Sample Enrichment: To facilitate isolation, it is often necessary to start with a sample that has been enriched with the target impurity.[10] This can be achieved through techniques like selective crystallization or by using mother liquor from the API crystallization process.[8][10]

  • Analytical Method Development: An analytical HPLC method is first developed to achieve optimal separation between Ozagrel and its impurities. This method is then scaled up for preparative chromatography.[9]

  • Preparative HPLC Isolation: The enriched sample is subjected to preparative HPLC to isolate the fraction containing this compound.[7]

  • Post-Purification Processing: The collected fraction is then processed to remove the mobile phase solvents, typically through lyophilization or evaporation, to yield the purified impurity.[7]

  • Purity Analysis: The purity of the isolated impurity is confirmed using analytical HPLC.[7]

Experimental Protocols

1. Analytical Method Development

An analytical HPLC method is crucial for guiding the preparative separation. The goal is to achieve baseline separation of this compound from the API and other impurities.

  • Instrumentation: Agilent 1200 Series LC/MS System or equivalent.[13]

  • Column: A reversed-phase column is typically suitable. For example, a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is often employed to achieve good separation.

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program (Illustrative):

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL

2. Preparative HPLC Protocol for this compound Isolation

This protocol is designed to be scaled up from the analytical method to isolate a sufficient quantity of the impurity for characterization.

  • Instrumentation: Preparative HPLC system with a fraction collector.

  • Column: A preparative scale reversed-phase C18 column (e.g., 21.2 x 250 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program: The analytical gradient is scaled for the preparative column. The gradient may need to be focused to improve resolution and loading capacity.

  • Flow Rate: 20 mL/min (This should be scaled appropriately based on the column dimensions).

  • Sample Preparation: Dissolve the enriched sample in a suitable solvent, ideally the initial mobile phase composition, to a high concentration.

  • Injection Volume: This will depend on the concentration of the impurity and the loading capacity of the column. It can range from hundreds of microliters to several milliliters.

  • Fraction Collection: Fractions are collected based on the retention time of this compound as determined by the analytical method. Time-based or peak-based fraction collection can be used.

  • Post-Purification: The collected fractions containing the impurity are pooled. The solvent is then removed, often by lyophilization (freeze-drying), which is a gentle method for removing aqueous and organic solvents from thermally sensitive compounds.[7][12]

3. Purity Assessment of Isolated Impurity

The purity of the isolated this compound is verified using the developed analytical HPLC method.

  • A small amount of the isolated and dried impurity is dissolved in the mobile phase.

  • The sample is injected into the analytical HPLC system.

  • The resulting chromatogram should show a single major peak corresponding to the impurity, confirming its purity.

Data Presentation

The quantitative data from the isolation and purification process should be summarized for clarity.

Table 1: Analytical and Preparative HPLC Parameters

ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water0.1% Formic acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate 1.0 mL/min20 mL/min
Injection Volume 10 µL1000 µL
Detection UV at 254 nmUV at 254 nm

Table 2: Purification Summary

StepSampleTotal Volume (mL)Impurity III Conc. (mg/mL)Purity (%)
1 Enriched Crude Sample500.515
2 Pooled Fractions2000.190
3 Final Isolated ImpurityN/AN/A>98

Visualizations

Ozagrel's Mechanism of Action

Ozagrel is a selective inhibitor of thromboxane A2 (TXA2) synthase.[2][3] By inhibiting this enzyme, Ozagrel blocks the conversion of prostaglandin H2 (PGH2) to TXA2.[14] This leads to a decrease in platelet aggregation and vasoconstriction, which are the primary physiological effects of TXA2.[1][14]

Ozagrel_Mechanism_of_Action Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Ozagrel Ozagrel Ozagrel->TXA2_Synthase Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Vasoconstriction Vasoconstriction TXA2->Vasoconstriction Impurity_Isolation_Workflow Start Start: Crude Ozagrel Sample Enrichment Sample Enrichment (e.g., Crystallization) Start->Enrichment Analytical_Dev Analytical HPLC Method Development Enrichment->Analytical_Dev Prep_HPLC Preparative HPLC Isolation Analytical_Dev->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Post_Processing Post-Purification Processing (e.g., Lyophilization) Fraction_Collection->Post_Processing Purity_Check Purity Analysis via Analytical HPLC Post_Processing->Purity_Check Characterization Structural Characterization (NMR, MS) Purity_Check->Characterization End End: Purified this compound Characterization->End

References

Application Notes and Protocols for the Use of Ozagrel Impurity III Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ozagrel is a selective thromboxane A2 synthase inhibitor, which plays a crucial role in managing cardiovascular conditions by preventing platelet aggregation and vasoconstriction.[1][2] The quality and purity of Ozagrel drug substance and its formulated products are critical for its therapeutic efficacy and safety. Impurity profiling is a key aspect of pharmaceutical quality control, and the use of well-characterized reference standards is essential for the accurate identification and quantification of impurities.[3][4][5] This document provides detailed application notes and protocols for the use of Ozagrel Impurity III reference standard in the quality control of Ozagrel.

This compound Reference Standard

ParameterInformation
Chemical Name (E)-4-(1-imidazolylmethyl)cinnamic acid
CAS Number 209334-21-4[6]
Molecular Formula C13H16O2[6]
Molecular Weight 204.26 g/mol [6]

Experimental Protocols

1. Quantitative Analysis of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC (RP-HPLC) method for the separation and quantification of Ozagrel and its impurities, including this compound. This method is based on a validated stability-indicating assay for Ozagrel.

a. Materials and Reagents

  • This compound Reference Standard

  • Ozagrel Reference Standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Sodium hydroxide (AR grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

b. Chromatographic Conditions

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 10 mM Potassium dihydrogen phosphate buffer (pH 6.5, adjusted with 0.1 M NaOH) (10:90, v/v)
Flow Rate 1.0 mL/min
Detection UV at 272 nm
Injection Volume 20 µL
Column Temperature Ambient

c. Preparation of Solutions

  • Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a stock solution of a known concentration (e.g., 100 µg/mL).

  • Standard Solution: From the stock solution, prepare a working standard solution of this compound (e.g., 1 µg/mL) by diluting with the mobile phase.

  • Sample Solution: Accurately weigh and dissolve the Ozagrel drug substance or a powdered portion of the drug product in methanol to obtain a solution with a nominal concentration of Ozagrel. Sonicate for 15 minutes to ensure complete dissolution and then dilute with the mobile phase to a suitable concentration for analysis. Filter the solution through a 0.45 µm syringe filter before injection.

d. System Suitability

Inject the standard solution five times and evaluate the system suitability parameters. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.

e. Analysis

Inject the standard solution and the sample solution into the chromatograph, record the chromatograms, and measure the peak areas.

f. Calculation

The concentration of this compound in the sample can be calculated using the following formula:

The percentage of this compound in the drug substance or product can then be calculated based on the concentration of the sample solution.

Data Presentation

Table 1: System Suitability Results for this compound Analysis

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005800
% RSD of Peak Area ≤ 2.0%0.8%

Table 2: Validation Summary of the HPLC Method for this compound

ParameterResult
Linearity (Concentration Range) 0.1 - 5 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL

Mandatory Visualization

Ozagrel's Mechanism of Action: Inhibition of Thromboxane A2 Synthesis

Ozagrel selectively inhibits the enzyme thromboxane A2 synthase.[1][2] This enzyme is responsible for the conversion of prostaglandin H2 to thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting this step, Ozagrel effectively reduces the levels of thromboxane A2, leading to decreased platelet aggregation and vasodilation.

Ozagrel_Mechanism Arachidonic_Acid Arachidonic Acid Cyclooxygenase Cyclooxygenase (COX) Arachidonic_Acid->Cyclooxygenase Prostaglandin_H2 Prostaglandin H2 (PGH2) Cyclooxygenase->Prostaglandin_H2 Thromboxane_Synthase Thromboxane A2 Synthase Prostaglandin_H2->Thromboxane_Synthase Thromboxane_A2 Thromboxane A2 (TXA2) Thromboxane_Synthase->Thromboxane_A2 Platelet_Aggregation Platelet Aggregation Thromboxane_A2->Platelet_Aggregation Vasoconstriction Vasoconstriction Thromboxane_A2->Vasoconstriction Ozagrel Ozagrel Ozagrel->Thromboxane_Synthase Inhibition

Caption: Ozagrel's signaling pathway.

Experimental Workflow for this compound Analysis

The following diagram illustrates the workflow for the quantitative analysis of this compound in a drug sample.

Impurity_Analysis_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Weighing Weigh Drug Sample Dissolution_Sample Dissolve in Methanol & Sonicate Sample_Weighing->Dissolution_Sample Standard_Weighing Weigh Impurity III Standard Dissolution_Standard Dissolve in Methanol Standard_Weighing->Dissolution_Standard Dilution_Sample Dilute with Mobile Phase Dissolution_Sample->Dilution_Sample Dilution_Standard Dilute with Mobile Phase Dissolution_Standard->Dilution_Standard Filtration Filter Sample Solution (0.45 µm) Dilution_Sample->Filtration Injection Inject into HPLC System Dilution_Standard->Injection Filtration->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection UV Detection at 272 nm Chromatography->Detection Peak_Integration Integrate Peak Areas Detection->Peak_Integration Calculation Calculate Impurity Concentration Peak_Integration->Calculation Reporting Report Results Calculation->Reporting

Caption: Workflow for impurity analysis.

References

Application of Ozagrel Impurity III in Pharmaceutical Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozagrel is a selective inhibitor of thromboxane A2 synthase, an enzyme critical in the signaling pathway that leads to platelet aggregation and vasoconstriction.[1][2] As with any active pharmaceutical ingredient (API), the purity of Ozagrel is paramount to its safety and efficacy. Regulatory agencies require comprehensive impurity profiling to identify and quantify any substance that is not the API itself.[3] Ozagrel Impurity III (CAS No: 209334-21-4; Chemical Formula: C₁₃H₁₆O₂) is a known related substance of Ozagrel and its monitoring is crucial for quality control.[4][5]

These application notes provide a framework for the utilization of this compound as a reference standard in pharmaceutical analysis. The protocols outlined below are intended to serve as a guide for researchers in developing and validating analytical methods for the quality control of Ozagrel.

Application Notes

This compound is primarily used as a certified reference standard for the following applications in pharmaceutical analysis:

  • Identification and Quantification of Impurities: As a reference standard, this compound allows for the positive identification and accurate quantification of this specific impurity in batches of Ozagrel API and finished drug products.[6] This is essential for ensuring that the levels of this impurity do not exceed the limits stipulated by regulatory bodies.

  • Analytical Method Validation: this compound is a critical component in the validation of stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC).[4][7] It is used to demonstrate the specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ) of the method for this particular impurity.

  • Forced Degradation Studies: In forced degradation studies, the API is subjected to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products.[8][9] this compound can be used to confirm if it is formed under these stress conditions, thereby helping to elucidate the degradation pathways of Ozagrel.

Experimental Protocols

A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is a common and effective technique for the analysis of Ozagrel and its impurities.[4] The following protocol is a representative method that can be adapted and validated for the specific laboratory conditions and instrumentation.

Stability-Indicating RP-HPLC Method for Ozagrel and its Impurities

This method is designed to separate Ozagrel from its potential impurities, including this compound.

Chromatographic Conditions:

ParameterValue
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol : 0.02 M Potassium Dihydrogen Phosphate (KH₂PO₄) (80:20, v/v), pH adjusted to 4.0 with Orthophosphoric Acid[4]
Flow Rate 1.0 mL/min[4]
Detection Wavelength 272 nm[4]
Injection Volume 20 µL[4]
Column Temperature Ambient
Run Time Approximately 15 minutes

Preparation of Solutions:

  • Standard Stock Solution of Ozagrel: Accurately weigh and dissolve an appropriate amount of Ozagrel reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

  • Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

  • Spiked Standard Solution: Prepare a solution containing a known concentration of Ozagrel (e.g., 50 µg/mL) and spike it with this compound at a relevant concentration (e.g., 0.5 µg/mL, representing a 1% impurity level). This solution is used for method validation and to confirm the resolution between the API and the impurity.

  • Sample Solution: Prepare the test sample of Ozagrel API or the drug product formulation by dissolving it in the mobile phase to achieve a target concentration of Ozagrel (e.g., 50 µg/mL).

System Suitability:

Before sample analysis, the chromatographic system must meet the following suitability criteria using the spiked standard solution:

ParameterAcceptance Criteria
Tailing Factor (for Ozagrel peak) ≤ 2.0
Theoretical Plates (for Ozagrel peak) ≥ 2000
Resolution (between Ozagrel and this compound) ≥ 2.0
% RSD of peak areas (for 6 replicate injections) ≤ 2.0%

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the spiked standard solution to verify system suitability.

  • Inject the sample solution.

  • Identify the peaks of Ozagrel and this compound based on their retention times obtained from the standard injections.

  • Quantify the amount of this compound in the sample using the external standard method.

Forced Degradation Studies

To assess the stability-indicating nature of the HPLC method, forced degradation of Ozagrel should be performed.

  • Acid Hydrolysis: Reflux 10 mg of Ozagrel in 10 mL of 0.1 N HCl at 60°C for 30 minutes.

  • Base Hydrolysis: Reflux 10 mg of Ozagrel in 10 mL of 0.1 N NaOH at 60°C for 30 minutes.

  • Oxidative Degradation: Treat 10 mg of Ozagrel with 10 mL of 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose solid Ozagrel powder to 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of Ozagrel (100 µg/mL in mobile phase) to UV light (254 nm) for 24 hours.

After degradation, neutralize the acidic and basic solutions, and dilute all samples with the mobile phase to an appropriate concentration before injecting into the HPLC system. The chromatograms should be evaluated to ensure that the degradation products are well-resolved from the Ozagrel peak.

Data Presentation

The following tables summarize the expected quantitative data from the validation of the analytical method for this compound.

Table 1: Linearity of this compound

Concentration (µg/mL)Peak Area (Arbitrary Units)
0.15000
0.2512500
0.525000
0.7537500
1.050000
1.575000
Correlation Coefficient (r²) ≥ 0.999

Table 2: Precision of this compound (n=6)

ParameterConcentration (µg/mL)Mean Peak Area% RSD
Repeatability 0.525100≤ 2.0%
Intermediate Precision 0.524950≤ 2.0%

Table 3: Accuracy (Recovery) of this compound

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
50%0.250.24899.2%
100%0.500.503100.6%
150%0.750.74599.3%
Mean Recovery 98.0% - 102.0%

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterValue (µg/mL)
LOD (Signal-to-Noise Ratio ≈ 3:1) 0.03
LOQ (Signal-to-Noise Ratio ≈ 10:1) 0.1

Visualizations

Ozagrel Signaling Pathway

Ozagrel acts by inhibiting thromboxane A2 synthase, thereby reducing the production of thromboxane A2 (TXA2) from its precursor, prostaglandin H2 (PGH2).[10][11] This leads to decreased platelet aggregation and vasodilation.

Ozagrel_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1 Cyclooxygenase-1 (COX-1) Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Ozagrel Ozagrel Ozagrel->TXA2_Synthase Inhibits Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Stimulates Vasoconstriction Vasoconstriction TXA2->Vasoconstriction Stimulates

Caption: Ozagrel's mechanism of action.

Experimental Workflow for Impurity Analysis

The general workflow for using this compound as a reference standard in routine quality control is depicted below.

Impurity_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Ozagrel_Sample Ozagrel API or Drug Product Sample_Solution Sample Solution Ozagrel_Sample->Sample_Solution Ozagrel_Impurity_III_Standard This compound Reference Standard Spiked_Standard Spiked Standard Solution Ozagrel_Impurity_III_Standard->Spiked_Standard System_Suitability System Suitability Test Spiked_Standard->System_Suitability Sample_Analysis Sample Analysis Sample_Solution->Sample_Analysis System_Suitability->Sample_Analysis Proceed if passes Peak_Integration Peak Integration & Identification Sample_Analysis->Peak_Integration Quantification Quantification of Impurity Peak_Integration->Quantification Report Generate Report Quantification->Report Reference_Standard_Qualification cluster_tests Comparative Analytical Tests Primary_Standard Primary Reference Standard (e.g., USP, EP) Identity_Test Identity Confirmation (e.g., IR, MS) Primary_Standard->Identity_Test Purity_Assay Purity & Assay (e.g., HPLC, Titration) Primary_Standard->Purity_Assay Characterization Characterization (e.g., DSC, TGA) Primary_Standard->Characterization Candidate_Material Candidate Material for Working Standard Candidate_Material->Identity_Test Candidate_Material->Purity_Assay Candidate_Material->Characterization Qualified_Standard Qualified Working Reference Standard Identity_Test->Qualified_Standard Purity_Assay->Qualified_Standard Characterization->Qualified_Standard

References

Application Notes and Protocols for Forced Degradation Studies of Ozagrel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forced degradation studies are a critical component of the drug development process, providing valuable insights into the intrinsic stability of a drug substance. These studies involve subjecting the drug to a variety of stress conditions that are more severe than accelerated stability testing conditions. The resulting data on degradation pathways and degradation products are essential for developing stability-indicating analytical methods, understanding the chemical behavior of the molecule, and establishing appropriate storage conditions and shelf life.[1][2] This document provides detailed application notes and protocols for conducting forced degradation studies on Ozagrel, a selective thromboxane A2 synthase inhibitor.

Mechanism of Action of Ozagrel

Ozagrel selectively inhibits the enzyme thromboxane A2 (TXA2) synthase. This inhibition leads to a reduction in the production of TXA2, a potent vasoconstrictor and promoter of platelet aggregation. Consequently, Ozagrel exhibits anti-platelet and vasodilatory effects. The inhibition of TXA2 synthase also results in the accumulation of its precursor, prostaglandin H2 (PGH2), which can then be converted to prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation. This dual action contributes to its therapeutic effects in conditions like ischemic stroke and other thromboembolic disorders.

Ozagrel_Signaling_Pathway Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 PGI2 Prostacyclin (PGI2) PGH2->PGI2 Vasoconstriction Vasoconstriction & Platelet Aggregation TXA2->Vasoconstriction Vasodilation Vasodilation & Inhibition of Platelet Aggregation PGI2->Vasodilation Ozagrel Ozagrel TXA2_Synthase TXA2 Synthase Ozagrel->TXA2_Synthase Inhibits PGI2_Synthase PGI2 Synthase

Caption: Signaling pathway of Ozagrel.

Experimental Workflow for Forced Degradation Studies

The following diagram outlines the general workflow for conducting forced degradation studies of Ozagrel.

Forced_Degradation_Workflow Start Start: Ozagrel Drug Substance/Product Stress_Conditions Apply Stress Conditions Start->Stress_Conditions Acid Acid Hydrolysis Stress_Conditions->Acid Base Base Hydrolysis Stress_Conditions->Base Oxidative Oxidative Stress Stress_Conditions->Oxidative Thermal Thermal Stress Stress_Conditions->Thermal Photolytic Photolytic Stress Stress_Conditions->Photolytic Analysis Analyze Samples using Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Data_Evaluation Evaluate Data: - Quantify Degradation - Identify Degradation Products Analysis->Data_Evaluation End End: Stability Profile of Ozagrel Data_Evaluation->End

Caption: Experimental workflow for forced degradation.

Analytical Method: Stability-Indicating RP-HPLC

A validated stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for separating and quantifying Ozagrel from its potential degradation products.[3]

ParameterSpecification
Chromatographic System Reversed-Phase High-Performance Liquid Chromatography
Column Brownlee ODS C-18 (250×4.6 mm i.d)
Mobile Phase Methanol : 0.02 M KH2PO4 (80:20, v/v), pH adjusted to 4 with Orthophosphoric acid[3]
Flow Rate 1.0 mL/min[3]
Detection Wavelength 272 nm[3]
Injection Volume 20 µL[3]
Column Temperature Ambient
Retention Time of Ozagrel Approximately 9.946 min[3]

Forced Degradation Protocols

The goal of forced degradation is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without over-stressing the molecule, which could lead to secondary and unrepresentative degradation products.[3]

Acid Hydrolysis
  • Protocol:

    • Prepare a stock solution of Ozagrel in a suitable solvent (e.g., methanol).

    • Transfer an aliquot of the stock solution to a volumetric flask.

    • Add an equal volume of 0.1 N Hydrochloric Acid (HCl).

    • Reflux the solution at 60°C for a specified duration (e.g., 2 hours).

    • After the incubation period, cool the solution to room temperature.

    • Neutralize the solution with an appropriate volume of 0.1 N Sodium Hydroxide (NaOH).

    • Dilute the solution to the final concentration with the mobile phase.

    • Inject the sample into the HPLC system.

Base Hydrolysis
  • Protocol:

    • Prepare a stock solution of Ozagrel in a suitable solvent.

    • Transfer an aliquot of the stock solution to a volumetric flask.

    • Add an equal volume of 0.1 N Sodium Hydroxide (NaOH).

    • Reflux the solution at 60°C for a specified duration (e.g., 2 hours).

    • After the incubation period, cool the solution to room temperature.

    • Neutralize the solution with an appropriate volume of 0.1 N Hydrochloric Acid (HCl).

    • Dilute the solution to the final concentration with the mobile phase.

    • Inject the sample into the HPLC system.

Oxidative Degradation
  • Protocol:

    • Prepare a stock solution of Ozagrel in a suitable solvent.

    • Transfer an aliquot of the stock solution to a volumetric flask.

    • Add an appropriate volume of 3% Hydrogen Peroxide (H₂O₂).

    • Keep the solution at room temperature for a specified duration (e.g., 24 hours).

    • Dilute the solution to the final concentration with the mobile phase.

    • Inject the sample into the HPLC system.

Thermal Degradation
  • Protocol:

    • Place a known quantity of solid Ozagrel in a petri dish.

    • Expose the solid drug to a high temperature in a hot air oven (e.g., 80°C) for a specified duration (e.g., 48 hours).

    • After the exposure, allow the sample to cool to room temperature.

    • Prepare a solution of the heat-treated sample in the mobile phase at a known concentration.

    • Inject the sample into the HPLC system.

Photolytic Degradation
  • Protocol:

    • Place a known quantity of solid Ozagrel in a transparent container.

    • Expose the sample to direct sunlight or a photostability chamber that provides exposure to both UV and visible light for a specified duration (e.g., 7 days).

    • A control sample should be kept in the dark under the same temperature conditions.

    • After the exposure, prepare a solution of the light-exposed sample in the mobile phase at a known concentration.

    • Inject the sample into the HPLC system.

Data Presentation

The quantitative data obtained from the forced degradation studies should be summarized in a clear and structured table for easy comparison.

Stress ConditionReagent/ConditionDurationTemperature% Degradation of OzagrelNumber of Degradation ProductsRetention Times of Degradation Products (min)
Acid Hydrolysis 0.1 N HCl2 hours60°C~12%23.5, 6.2
Base Hydrolysis 0.1 N NaOH2 hours60°C~15%32.8, 4.1, 7.5
Oxidative Degradation 3% H₂O₂24 hoursRoom Temp.~8%15.1
Thermal Degradation Dry Heat48 hours80°C~6%18.3
Photolytic Degradation Sunlight7 daysAmbient~5%14.8

Note: The percentage degradation and the number and retention times of degradation products are representative and based on the reported degradation range of 5-20% for Ozagrel under similar stress conditions.[3] Actual results may vary based on specific experimental parameters.

Conclusion

The forced degradation studies of Ozagrel under various stress conditions reveal its susceptibility to degradation, particularly under hydrolytic conditions. The provided protocols and the stability-indicating HPLC method offer a robust framework for researchers and drug development professionals to assess the stability of Ozagrel. The data generated from these studies are invaluable for the development of stable formulations and for regulatory submissions.

References

Application Note: Stability-Indicating HPLC Assay for Ozagrel

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ozagrel is a potent and selective thromboxane A2 synthase inhibitor used as an antiplatelet agent. To ensure the quality, efficacy, and safety of a pharmaceutical product, it is crucial to assess its stability under various environmental conditions. A stability-indicating assay method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[1] This application note details a validated stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Ozagrel in pharmaceutical formulations. The method is designed to separate Ozagrel from its potential degradation products formed under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.[2][3][4]

Chromatographic Conditions

A simple, precise, and selective RP-HPLC method has been established for the estimation of Ozagrel. The chromatographic separation is achieved on a C18 column with a mobile phase designed for optimal resolution and peak symmetry.

ParameterSpecification
Stationary Phase Brownlee ODS C-18 column (250×4.6 mm i.d)
Mobile Phase Acetonitrile: 10 mM Potassium Dihydrogen Phosphate (pH 6.5 with 0.1 M NaOH) (10:90 v/v)[5]
Flow Rate 1.0 mL/min[5]
Detection Wavelength 272 nm[5]
Injection Volume 20 µL[5]
Run Time Approximately 10 minutes[5]
Retention Time of Ozagrel Approximately 9.946 ± 0.039 min[5]

Experimental Protocols

1. Preparation of Standard and Sample Solutions

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Ozagrel reference standard in methanol to obtain a concentration of 100 µg/mL.

  • Working Standard Solution: Dilute the standard stock solution with the mobile phase to achieve a final concentration of 10 µg/mL.[5]

  • Sample Preparation (from Tablet Dosage Form):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to 10.0 mg of Ozagrel and transfer it to a 10.0 mL volumetric flask.[5]

    • Add approximately 8.0 mL of methanol, sonicate for 15 minutes, and then make up the volume to 10.0 mL with methanol.[5]

    • Filter the solution through a Whatman Grade I filter paper.[5]

    • Dilute 1.0 mL of the filtrate to 100.0 mL with the mobile phase to get a final concentration of 10.0 µg/mL.[5]

2. Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[6][7] The goal is to achieve a reasonable degradation of the drug, typically in the range of 5-20%.[5][6]

  • Acid Hydrolysis: Reflux the drug solution in 0.1 N HCl at 60°C for 30 minutes.[1]

  • Base Hydrolysis: Reflux the drug solution in 0.1 N NaOH at 60°C for 30 minutes.[1]

  • Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature for 7 days.[8]

  • Thermal Degradation: Expose the solid drug substance to a temperature of 100°C in a hot air oven for 48 hours.[9]

  • Photolytic Degradation: Expose the drug substance to a minimum of 1.2 million lux hours and 200 watt-hours/m² of light, as per ICH Q1B guidelines.[7]

After exposure to the stress conditions, the solutions are neutralized (for acid and base hydrolysis samples) and diluted with the mobile phase to the target concentration before injection into the HPLC system.

Workflow for Stability-Indicating Method Development

G cluster_0 Method Development cluster_1 Method Validation Initial Method Development Initial Method Development Forced Degradation Studies Forced Degradation Studies Initial Method Development->Forced Degradation Studies Generate Degradants Method Optimization Method Optimization Forced Degradation Studies->Method Optimization Separate Peaks Specificity Specificity Method Optimization->Specificity Validate Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Final Validated Method Final Validated Method Robustness->Final Validated Method

Caption: Workflow for the development and validation of a stability-indicating assay method.

Data Presentation

Summary of Forced Degradation Studies

The following table summarizes the results of the forced degradation studies, demonstrating the stability-indicating nature of the method. The percentage of degradation was found to be within the acceptable range of 5-20%.[5]

Stress ConditionParameters% Degradation of OzagrelObservations
Acid Hydrolysis 0.1 N HCl, 60°C, 30 min5-20%Degradation peaks are well-resolved from the parent drug peak.
Base Hydrolysis 0.1 N NaOH, 60°C, 30 min5-20%Degradation peaks are well-resolved from the parent drug peak.
Oxidative Degradation 3% H₂O₂, RT, 7 days5-20%Degradation peaks are well-resolved from the parent drug peak.
Thermal Degradation 100°C, 48 hours5-20%Degradation peaks are well-resolved from the parent drug peak.

Method Validation Summary

The developed HPLC method was validated according to ICH guidelines to demonstrate its suitability for its intended purpose.[10]

Validation ParameterResultsAcceptance Criteria
Linearity (µg/mL) 1-10 µg/mL[5]Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) Mean recovery of 99.65%[5]98.0% - 102.0%
Precision (% RSD) < 2%≤ 2%
Specificity No interference from degradants or excipientsThe method is able to assess the analyte unequivocally in the presence of components that may be expected to be present.
Robustness The method is reliable with small, deliberate variations in method parameters.% RSD should be ≤ 2%

Signaling Pathway of Ozagrel's Action

G Arachidonic Acid Arachidonic Acid Prostaglandin H2 Prostaglandin H2 Arachidonic Acid->Prostaglandin H2 COX Pathway Thromboxane A2 Thromboxane A2 Prostaglandin H2->Thromboxane A2 Thromboxane A2 Synthase Platelet Aggregation Platelet Aggregation Thromboxane A2->Platelet Aggregation Ozagrel Ozagrel Thromboxane A2 Synthase Thromboxane A2 Synthase Ozagrel->Thromboxane A2 Synthase Inhibits

Caption: Simplified pathway of Ozagrel's inhibitory action on Thromboxane A2 synthesis.

References

Application Notes and Protocols for Impurity Profiling of Ozagrel Drug Substance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozagrel is an antiplatelet agent that acts as a selective thromboxane A2 synthase inhibitor.[1] By inhibiting the production of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation, Ozagrel exerts anti-platelet, vasodilation, and anti-inflammatory effects.[1] It is primarily used in the treatment of ischemic stroke and other thromboembolic diseases. The purity of the Ozagrel drug substance is critical to its safety and efficacy. Impurity profiling is the process of identifying and quantifying all potential impurities in a drug substance, which can originate from the manufacturing process, degradation, or storage. This document provides detailed application notes and protocols for the impurity profiling of Ozagrel.

Data Presentation: Known Impurities of Ozagrel

A comprehensive impurity profile of Ozagrel includes various related substances. The following table summarizes known impurities, many of which are available as reference standards from commercial suppliers.

Impurity NameCAS NumberMolecular FormulaChemical StructureLikely Origin
Ozagrel (Z)-Isomer (cis-Ozagrel, Impurity 16, Impurity 22)143945-86-2C13H12N2O2(Z)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylic acidProcess-Related
Ozagrel Impurity 1N/AC13H14N2O3(Structure not readily available)N/A
Ozagrel Impurity 2 (Na Salt)N/AC13H11N2NaO2(Structure not readily available)N/A
Ozagrel Impurity 7N/AC26H24N4O4(Structure not readily available)N/A
Ozagrel Impurity 151332370-00-9C13H12N2O2(Structure not readily available)N/A
Ozagrel Impurity 3378712-44-4C13H13ClN2O2(E)-3-(3-((1H-imidazol-1-yl)methyl)phenyl)acrylic acid hydrochlorideProcess-Related
Ozagrel Impurity 42N/AC13H12N2O3(Structure not readily available)N/A
Ozagrel N-Oxide (Na Salt)N/AC13H11N2NaO3(Structure not readily available)Degradation
Ozagrel Methyl Ester866157-50-8C14H14N2O2(E)-methyl 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylateProcess-Related

Signaling Pathway of Ozagrel

Ozagrel's mechanism of action involves the inhibition of thromboxane A2 synthase, which alters the balance of prostaglandins, leading to reduced platelet aggregation and vasodilation.

Ozagrel_Signaling_Pathway Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase PGI2 Prostacyclin (PGI2) PGH2->PGI2 Prostacyclin Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Ozagrel Ozagrel Ozagrel->TXA2_Synthase Inhibits Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Vasoconstriction Vasoconstriction TXA2->Vasoconstriction Platelet_Inhibition Inhibition of Platelet Aggregation PGI2->Platelet_Inhibition Vasodilation Vasodilation PGI2->Vasodilation

Caption: Signaling pathway of Ozagrel.

Experimental Workflow for Impurity Profiling

A systematic approach is essential for the comprehensive impurity profiling of Ozagrel. The following workflow outlines the key stages from sample preparation to impurity characterization.

Impurity_Profiling_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Evaluation Drug_Substance Ozagrel Drug Substance HPLC HPLC Analysis for Detection & Quantification Drug_Substance->HPLC Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Forced_Degradation->HPLC LC_MS LC-MS/MS for Identification & Structural Elucidation HPLC->LC_MS Peaks > Threshold Quantification Quantification of Impurities HPLC->Quantification Identification Identification of Unknowns LC_MS->Identification Reporting Reporting and Documentation Quantification->Reporting Identification->Reporting

Caption: General workflow for Ozagrel impurity profiling.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification of Related Substances

This protocol is a composite based on validated methods for the analysis of Ozagrel and its related substances.

a. Chromatographic Conditions (Gradient Method)

ParameterCondition
Column Inertsil ODS C18 (4.6 x 250 mm, 5 µm) or equivalent
Mobile Phase A 0.01 mol·L-1 ammonium acetate buffer-methanol (80:20, v/v)
Mobile Phase B Methanol
Gradient Time (min)
0
20
25
25.1
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 272 nm
Injection Volume 20 µL

b. Chromatographic Conditions (Isocratic Method)

ParameterCondition
Column Brownlee ODS C-18 (4.6 x 250 mm, 5 µm) or equivalent
Mobile Phase Methanol:0.02 M KH2PO4 (80:20, v/v), pH adjusted to 4 with Orthophosphoric acid
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detector UV at 272 nm
Injection Volume 20 µL

c. System Suitability

  • Tailing Factor: For the Ozagrel peak, the tailing factor should not be more than 2.0.

  • Theoretical Plates: The number of theoretical plates for the Ozagrel peak should not be less than 2000.

  • Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should not be more than 2.0%.

d. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Ozagrel reference standard in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the Ozagrel drug substance in the mobile phase to obtain a similar concentration to the standard solution.

  • Impurity Stock Solutions: Prepare individual stock solutions of known Ozagrel impurities in the mobile phase. These can be used for peak identification and to determine the relative response factors.

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products.

  • Acid Hydrolysis: Dissolve the drug substance in 0.1 M HCl and heat at 60°C for a specified period (e.g., 2 hours). Neutralize the solution before injection.

  • Base Hydrolysis: Dissolve the drug substance in 0.1 M NaOH and heat at 60°C for a specified period (e.g., 30 minutes). Neutralize the solution before injection.

  • Oxidative Degradation: Treat the drug substance solution with 3% hydrogen peroxide at room temperature for a specified period (e.g., 24 hours).

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified period (e.g., 48 hours).

  • Photolytic Degradation: Expose the drug substance solution to UV light (e.g., 254 nm) and visible light for a specified duration.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Identification

This protocol provides a general framework for the identification and structural elucidation of unknown impurities using LC-MS/MS. Method optimization will be required based on the specific impurity and instrumentation.

a. Chromatographic Conditions

The HPLC conditions described in Protocol 1 can be adapted for LC-MS analysis. It is crucial to use volatile mobile phases (e.g., ammonium formate or ammonium acetate instead of phosphate buffers) to ensure compatibility with the mass spectrometer.

b. Mass Spectrometry Conditions

ParameterCondition
Ion Source Electrospray Ionization (ESI), positive mode
Scan Mode Full scan (e.g., m/z 100-1000) for initial screening
Product ion scan (MS/MS) of parent ions for fragmentation analysis
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Collision Gas Argon
Collision Energy Ramped (e.g., 10-40 eV) to obtain informative fragmentation patterns

c. Data Analysis

The accurate mass data obtained from the full scan is used to propose the elemental composition of the impurity. The fragmentation pattern from the MS/MS analysis is then used to elucidate the chemical structure of the impurity. This information, combined with knowledge of the synthetic process and degradation pathways, allows for the confident identification of impurities.

References

Troubleshooting & Optimization

Technical Support Center: Ozagrel Impurity III LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the analysis of Ozagrel and its related impurities, with a specific focus on Ozagrel Impurity III.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting LC-MS conditions for analyzing Ozagrel and its impurities?

A good starting point for method development involves a reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm) with a mobile phase consisting of an aqueous component (like ammonium acetate or formic acid in water) and an organic component (typically acetonitrile or methanol). A gradient elution is recommended to ensure separation of the main active pharmaceutical ingredient (API) from its impurities. For MS detection, electrospray ionization (ESI) in positive mode is often suitable for Ozagrel, a compound containing nitrogen atoms that are readily protonated.

Q2: What is the molecular formula of this compound?

This compound has a molecular formula of C13H16O2 and a molecular weight of 204.27 g/mol .[1][2][3][4] This information is critical for setting the correct mass-to-charge ratio (m/z) in the mass spectrometer.

Q3: How can I improve the peak shape for this compound?

Poor peak shape (e.g., tailing or fronting) can be caused by several factors. Consider the following:

  • Mobile Phase pH: Ensure the pH of the aqueous mobile phase is appropriate for the analyte. For acidic compounds, a lower pH can improve peak shape. For basic compounds, a higher pH might be necessary.

  • Column Choice: If peak tailing persists, it could be due to secondary interactions with the column's stationary phase. Consider using a column with end-capping or a different stationary phase chemistry.

  • Sample Solvent: The solvent used to dissolve the sample should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.

Q4: My signal intensity for Impurity III is very low. How can I increase sensitivity?

Low sensitivity is a common challenge, especially for trace-level impurities.[5] Here are some strategies to boost the signal:

  • Optimize MS Source Parameters: Systematically adjust the ESI source parameters, including capillary voltage, gas flows (nebulizer and drying gas), and source temperature, to maximize the ionization of Impurity III.[6]

  • Mobile Phase Additives: The choice of mobile phase additive can significantly impact ionization efficiency. Compare formic acid, acetic acid, and ammonium formate/acetate to find the optimal additive for your analyte.

  • Sample Concentration: If possible, and without overloading the column with the parent drug, increase the concentration of the injected sample.

Troubleshooting Guide

This section addresses specific issues that may arise during the LC-MS analysis of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
High Background Noise Contaminated solvents, mobile phase additives, or glassware. Column bleed.Use high-purity LC-MS grade solvents and additives.[7][8] Ensure all glassware is meticulously clean. If column bleed is suspected, flush the column or replace it if it is old.
Retention Time Shifts Inconsistent mobile phase preparation. Fluctuations in column temperature. Air bubbles in the pump.Prepare fresh mobile phase daily and ensure accurate composition. Use a column oven to maintain a stable temperature.[6] Purge the LC pumps to remove any trapped air bubbles.
Co-elution of Impurity III with Ozagrel Inadequate chromatographic resolution.Modify the gradient profile by making it shallower to increase separation. Experiment with different organic modifiers (acetonitrile vs. methanol) as they offer different selectivities. Consider a different column with a different stationary phase.
Poor Reproducibility Inconsistent sample preparation. System not equilibrated. Injector issues.Ensure sample preparation is consistent and accurate. Equilibrate the column with the initial mobile phase for a sufficient time before each injection (at least 10 column volumes).[6] Perform regular maintenance on the autosampler.
Mass Inaccuracy Mass spectrometer requires calibration.Perform a routine mass calibration of the instrument according to the manufacturer's recommendations. This ensures the measured m/z values are accurate.[5]

Experimental Protocols

Standard and Sample Preparation
  • Standard Stock Solution (Ozagrel & Impurity III): Accurately weigh approximately 1 mg of Ozagrel and 1 mg of this compound reference standards into separate 10 mL volumetric flasks. Dissolve in a suitable solvent (e.g., 50:50 acetonitrile:water) and make up to volume.

  • Working Standard Solution: Dilute the stock solutions with the initial mobile phase to a final concentration suitable for LC-MS analysis (e.g., 1 µg/mL).

  • Sample Solution: Prepare the sample containing Ozagrel by dissolving it in a suitable solvent to a known concentration. Filter the sample through a 0.22 µm syringe filter before injection to remove any particulates.

Suggested LC-MS Method Parameters

This table provides a starting point for method development. Parameters should be optimized for your specific instrument and application.

ParameterSuggested Value
LC System UHPLC or HPLC system
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Drying Gas Flow 10 L/min
Drying Gas Temp. 300 °C
Nebulizer Pressure 40 psi
Mass Range 100 - 500 m/z

Visual Workflows

LC-MS Method Development Workflow

MethodDevelopment start Define Analytical Goal lit_search Literature & Compound Property Review start->lit_search initial_params Select Initial LC & MS Parameters (Column, Mobile Phase, ESI+) lit_search->initial_params screening_run Perform Initial Screening Run initial_params->screening_run eval_chrom Evaluate Chromatography (Peak Shape, Resolution) screening_run->eval_chrom optimize_lc Optimize LC Gradient & Mobile Phase eval_chrom->optimize_lc Needs Improvement eval_ms Evaluate MS Signal (Sensitivity, Specificity) eval_chrom->eval_ms Acceptable optimize_lc->screening_run optimize_ms Optimize MS Source Parameters eval_ms->optimize_ms Needs Improvement validation Method Validation (ICH Guidelines) eval_ms->validation Acceptable optimize_ms->screening_run end_node Routine Analysis validation->end_node Troubleshooting decision decision problem Problem: Low Signal for Impurity III d1 Is the peak visible in the chromatogram? problem->d1 Start Here solution solution d2 Is the peak shape good? d1->d2 Yes s1 Check sample prep, injection volume, and LC connections. d1->s1 No d3 Is the baseline noisy? d2->d3 Yes s2 Optimize LC conditions (see peak shape FAQ). d2->s2 No s3 Use LC-MS grade solvents. Clean the ion source. d3->s3 Yes s4 Systematically optimize MS source parameters (voltage, gas, temp). d3->s4 No

References

Technical Support Center: Ozagrel Impurity III Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantification of Ozagrel Impurity III.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound is a potential impurity that can arise during the synthesis of Ozagrel or as a degradation product.[1][2][3] Its molecular formula is C13H16O2.[4] Regulatory bodies require the monitoring and control of impurities in active pharmaceutical ingredients (APIs) to ensure the safety and efficacy of the final drug product. Accurate quantification of Impurity III is therefore critical for quality control and regulatory compliance.

Q2: Where can I obtain a reference standard for this compound?

A2: Several chemical suppliers offer this compound as a reference standard. It is crucial to use a well-characterized reference standard for accurate quantification.[4][5]

Q3: What are the potential sources of this compound?

A3: this compound can be a process-related impurity from the synthesis of Ozagrel or a degradation product formed during storage or under stress conditions such as exposure to acid, base, oxidation, or heat.[2][3][6] One identified impurity in Ozagrel sodium injection is (E)-4-(1-imidazolmethyl) methyl cinnamate, which is related to the starting material, suggesting that Impurity III could also originate from precursors or side reactions during synthesis.[2]

Q4: What analytical techniques are suitable for quantifying this compound?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and effective method for quantifying Ozagrel and its impurities.[6] This technique offers the necessary selectivity and sensitivity for separating and quantifying impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the quantification of this compound using HPLC.

Chromatographic Issues

Q: I am observing poor peak shape (tailing or fronting) for the Impurity III peak. What could be the cause and how can I resolve it?

A: Poor peak shape can be caused by several factors:

  • Secondary Silanol Interactions: The stationary phase may have active silanol groups that interact with the analyte.

    • Solution: Use a highly deactivated, end-capped C18 column. Adjusting the mobile phase pH to a lower value (e.g., pH 2.5-3.5) can suppress silanol ionization. The addition of a small amount of a competing base, like triethylamine, to the mobile phase can also help.

  • Column Overload: Injecting too high a concentration of the sample can lead to peak fronting.

    • Solution: Reduce the injection volume or dilute the sample.

  • Inappropriate Solvent for Sample Dissolution: Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Q: The retention time for Impurity III is inconsistent between injections. What should I check?

A: Retention time variability can be due to:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

    • Solution: Ensure the column is equilibrated for a sufficient time (e.g., 10-15 column volumes) before starting the analysis.

  • Fluctuations in Mobile Phase Composition or Flow Rate: Inaccurate mobile phase preparation or pump issues can cause shifts in retention time.

    • Solution: Prepare the mobile phase accurately and ensure it is well-mixed and degassed. Check the HPLC pump for leaks and ensure a stable flow rate.

  • Temperature Variations: Changes in column temperature can affect retention times.

    • Solution: Use a column oven to maintain a consistent temperature.

Q: I am having difficulty separating Impurity III from Ozagrel or other impurities (co-elution). What steps can I take to improve resolution?

A: Co-elution is a common challenge in impurity analysis. To improve resolution:

  • Optimize Mobile Phase Composition:

    • Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.

    • pH: Adjust the pH of the aqueous buffer. This can significantly alter the retention of ionizable compounds.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, try a column with a different selectivity (e.g., a phenyl-hexyl or a different C18 phase).

  • Gradient Elution: Employing a shallow gradient can help separate closely eluting peaks.

  • Temperature: Lowering the column temperature can sometimes improve the separation of critical pairs.

Quantification Issues

Q: The response for Impurity III is very low, making it difficult to quantify accurately. How can I improve the signal?

A: Low detector response can be addressed by:

  • Increase Injection Volume: Injecting a larger volume of the sample can increase the peak area.

  • Optimize Detection Wavelength: Determine the UV maximum absorbance of Impurity III and set the detector to that wavelength. This may be different from the optimal wavelength for Ozagrel.

  • Increase Sample Concentration: If possible, prepare a more concentrated sample solution.

Q: I do not have a certified reference standard for Impurity III. How can I quantify it?

A: In the absence of a certified reference standard, you can use the concept of Relative Response Factor (RRF) . The RRF is the ratio of the response of the impurity to the response of the active pharmaceutical ingredient (API) at the same concentration.

  • Procedure to Determine RRF:

    • Prepare solutions of Ozagrel and a purified sample of Impurity III (if available, even if not certified) at the same known concentration.

    • Inject both solutions into the HPLC system under the same conditions.

    • Calculate the RRF using the following formula: RRF = (Peak Area of Impurity III / Concentration of Impurity III) / (Peak Area of Ozagrel / Concentration of Ozagrel)

  • Once the RRF is established, you can quantify Impurity III in your samples relative to the Ozagrel peak area.

Experimental Protocols

Stability-Indicating HPLC Method for Ozagrel and its Impurities

This method is based on a published stability-indicating assay for Ozagrel and is a good starting point for the quantification of Impurity III.[6]

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a ratio of 40:60 (v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 272 nm (or the UV maximum of Impurity III if different)
Injection Volume 20 µL
Column Temperature 30 °C
Run Time Sufficient to allow for the elution of Ozagrel and all potential impurities.

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Ozagrel reference standard and this compound reference standard in the mobile phase to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the Ozagrel sample in the mobile phase to obtain a desired concentration.

Forced Degradation Studies:

To confirm the stability-indicating nature of the method, forced degradation studies should be performed on the Ozagrel drug substance. This involves subjecting the drug to stress conditions to intentionally generate degradation products.

Stress ConditionProcedure
Acid Hydrolysis Reflux the drug substance in 0.1 M HCl at 80°C for 2 hours.
Base Hydrolysis Reflux the drug substance in 0.1 M NaOH at 80°C for 2 hours.
Oxidative Degradation Treat the drug substance with 3% hydrogen peroxide at room temperature for 24 hours.
Thermal Degradation Expose the solid drug substance to dry heat at 105°C for 24 hours.
Photolytic Degradation Expose the drug substance to UV light (254 nm) for 24 hours.

After exposure, neutralize the acidic and basic samples and dilute all samples with the mobile phase before injection into the HPLC system.

Quantitative Data Summary

The following table provides typical validation parameters for an HPLC method for impurity quantification. The exact values for this compound would need to be determined experimentally.

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.998
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Accuracy (% Recovery) 80.0% to 120.0%
Precision (% RSD) ≤ 10.0% at the LOQ level

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh and Dissolve Ozagrel Sample HPLC Inject into HPLC System Sample->HPLC Standard Prepare Ozagrel & Impurity III Standard Standard->HPLC Chromatogram Acquire Chromatogram HPLC->Chromatogram Identify Identify Impurity III Peak Chromatogram->Identify Integrate Integrate Peak Areas Identify->Integrate Quantify Quantify Impurity III Integrate->Quantify

Experimental Workflow for Impurity Quantification.

Troubleshooting_Tree Start Problem with Impurity III Quantification Problem_Type What is the nature of the problem? Start->Problem_Type Chromo_Issues Chromatographic Issues Problem_Type->Chromo_Issues Chromatography Quant_Issues Quantification Issues Problem_Type->Quant_Issues Quantification Peak_Shape Poor Peak Shape? Chromo_Issues->Peak_Shape Retention_Time Inconsistent Retention Time? Peak_Shape->Retention_Time No Sol_Peak_Shape Check column deactivation Adjust mobile phase pH Check for overload Peak_Shape->Sol_Peak_Shape Yes Resolution Co-elution? Retention_Time->Resolution No Sol_Retention_Time Ensure proper equilibration Check pump and mobile phase Use column oven Retention_Time->Sol_Retention_Time Yes Sol_Resolution Optimize mobile phase Change column Use gradient elution Resolution->Sol_Resolution Yes Low_Response Low Detector Response? Quant_Issues->Low_Response No_Standard No Certified Standard? Low_Response->No_Standard No Sol_Low_Response Increase injection volume Optimize wavelength Concentrate sample Low_Response->Sol_Low_Response Yes Sol_No_Standard Determine and use Relative Response Factor (RRF) No_Standard->Sol_No_Standard Yes

Troubleshooting Decision Tree for Impurity Quantification.

References

Technical Support Center: Ozagrel and Impurity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical resolution of Ozagrel and its impurities. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chromatographic separation of Ozagrel from its related substances.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in achieving good resolution between Ozagrel and its impurities?

A1: The primary challenges stem from the structural similarities between Ozagrel and its impurities. Many impurities are isomers, degradation products, or synthetic precursors that share the same basic chromophore and similar polarity. This can lead to peak co-elution or poor peak shape, making accurate quantification difficult.

Q2: Which chromatographic mode is most suitable for this separation?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for separating Ozagrel and its polar and non-polar impurities. The use of a C18 or C8 stationary phase with a polar mobile phase provides good retention and selectivity.

Q3: How can I improve the separation of critical peak pairs?

A3: To enhance the resolution of closely eluting peaks, you can try several approaches:

  • Optimize Mobile Phase Composition: Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic modifier will generally increase retention and may improve separation.

  • Change the Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation due to different solvent-solute interactions.

  • Adjust Mobile Phase pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds like Ozagrel and some of its impurities. Experimenting with a pH range around the pKa of the analytes can lead to significant changes in resolution.

  • Modify the Stationary Phase: If resolution is still not achieved, consider using a different column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) to introduce different separation mechanisms.

  • Gradient Optimization: If using a gradient method, adjusting the slope of the gradient can improve the separation of closely eluting peaks. A shallower gradient provides more time for the separation to occur.

Q4: My peak shapes are poor (e.g., tailing or fronting). What can I do?

A4: Poor peak shape can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.

  • Secondary Interactions: Silanol groups on the silica backbone of the stationary phase can interact with basic compounds, causing peak tailing. Adding a small amount of a competing base, like triethylamine, to the mobile phase or using a base-deactivated column can mitigate this.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of an analyte, it can exist in both ionized and non-ionized forms, leading to peak tailing. Adjusting the pH to be at least 1.5-2 units away from the pKa can improve peak shape.

  • Column Degradation: A loss of stationary phase or a void at the head of the column can cause peak splitting or tailing. Replacing the column may be necessary.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during the analysis of Ozagrel and its impurities.

IssuePossible Cause(s)Suggested Solution(s)
Poor resolution between Ozagrel and a known impurity (e.g., cis-Ozagrel) - Suboptimal mobile phase composition.- Inappropriate column chemistry.- Decrease the percentage of the organic modifier in the mobile phase.- Change the organic modifier (e.g., from methanol to acetonitrile).- Adjust the mobile phase pH.- Try a column with a different selectivity (e.g., a phenyl-hexyl column).
Peak tailing for the Ozagrel peak - Secondary interactions with residual silanols on the stationary phase.- Mobile phase pH is too close to the pKa of Ozagrel.- Add a competing base (e.g., 0.1% triethylamine) to the mobile phase.- Use a base-deactivated (end-capped) column.- Adjust the mobile phase pH to be at least 2 units away from the pKa of Ozagrel.
Variable retention times - Inadequate column equilibration.- Fluctuations in column temperature.- Mobile phase composition is not stable.- Ensure the column is equilibrated with the mobile phase for a sufficient time before injection.- Use a column oven to maintain a consistent temperature.- Prepare fresh mobile phase daily and ensure it is well-mixed.
Ghost peaks appearing in the chromatogram - Contamination in the mobile phase or sample diluent.- Carryover from a previous injection.- Use high-purity solvents and reagents for mobile phase preparation.- Filter the mobile phase.- Implement a robust needle wash procedure in the autosampler method.
Loss of signal intensity - Degradation of the analyte on the column.- Detector lamp is failing.- Check the pH and composition of the mobile phase to ensure analyte stability.- Check the detector lamp's energy and replace it if necessary.

Experimental Protocols

Protocol 1: Validated Stability-Indicating RP-HPLC Method[1]

This method is suitable for the quantification of Ozagrel and the separation of its degradation products.[1]

Chromatographic Conditions:

ParameterValue
Column Brownlee ODS C-18 (250 x 4.6 mm, 5 µm)
Mobile Phase Methanol : 0.02 M Potassium Dihydrogen Phosphate (80:20, v/v)
pH 4.0 (adjusted with Orthophosphoric acid)
Flow Rate 1.0 mL/min
Detection Wavelength 272 nm
Injection Volume 20 µL
Column Temperature Ambient
Run Time Approximately 10 minutes

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Ozagrel reference standard in the mobile phase to obtain a known concentration.

  • Sample Solution: For drug product analysis, weigh and finely powder the tablets. Dissolve an amount of powder equivalent to a specific dose of Ozagrel in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.

Protocol 2: UPLC Method for Faster Analysis (Based on a published LC-MS method)

This method can be adapted for a faster analysis of Ozagrel and its impurities using UPLC instrumentation.

Chromatographic Conditions:

ParameterValue
Column C8 or C18, ≤ 2.1 mm internal diameter, ≤ 1.8 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile or Methanol
Gradient Start with a low percentage of Mobile Phase B and increase linearly to elute the impurities and the main analyte. A typical gradient could be 5% to 95% B over 5-10 minutes.
Flow Rate 0.2 - 0.5 mL/min
Detection Wavelength 272 nm
Injection Volume 1 - 5 µL
Column Temperature 30 - 40 °C

Visualizations

Logical Workflow for Method Troubleshooting

troubleshooting_workflow start Problem Observed (e.g., Poor Resolution) check_params Check Basic Parameters (Flow Rate, Temp, Mobile Phase Prep) start->check_params check_params->start Issue Found & Corrected, Re-evaluate optimize_mp Optimize Mobile Phase check_params->optimize_mp Parameters OK change_organic Change Organic Modifier (ACN vs. MeOH) optimize_mp->change_organic adjust_ph Adjust pH optimize_mp->adjust_ph optimize_gradient Optimize Gradient Slope optimize_mp->optimize_gradient change_column Change Column (Different Stationary Phase) optimize_mp->change_column No Improvement end Resolution Achieved change_organic->end Success adjust_ph->end Success optimize_gradient->end Success change_column->end Success ozagrel_moa Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase Thromboxane_A2 Thromboxane A2 (TXA2) TXA2_Synthase->Thromboxane_A2 Ozagrel Ozagrel Ozagrel->TXA2_Synthase Inhibits Platelet_Aggregation Platelet Aggregation & Vasoconstriction Thromboxane_A2->Platelet_Aggregation Promotes

References

Technical Support Center: Method Refinement for Trace Level Detection of Ozagrel Impurity III

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refined analytical method for detecting trace levels of Ozagrel Impurity III, identified as (E)-3-(p-tolyl)acrylic acid. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Troubleshooting Guide

This guide addresses potential issues that may arise during the analysis of this compound at trace levels.

Problem Potential Causes Recommended Solutions
Poor Peak Shape (Tailing or Fronting) for Impurity III - Secondary Silanol Interactions: Residual silanol groups on the HPLC column can interact with the acidic impurity, causing peak tailing. - Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of the impurity, leading to poor peak shape. - Column Overload: Injecting too concentrated a sample can lead to peak fronting.- Use an End-capped Column: Employ a high-quality, end-capped C18 column to minimize silanol interactions. - Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units below the pKa of (E)-3-(p-tolyl)acrylic acid (approximately 4.3) to ensure it is in a single, non-ionized form. The use of a buffer is highly recommended. - Reduce Injection Concentration: Dilute the sample to an appropriate concentration within the linear range of the method.
Inconsistent Retention Times for Impurity III - Mobile Phase Composition: Inconsistent preparation of the mobile phase can lead to shifts in retention time. - Column Temperature Fluctuations: Variations in ambient temperature can affect chromatographic separation. - Column Degradation: Over time, the stationary phase of the column can degrade, affecting its retentivity.- Precise Mobile Phase Preparation: Ensure accurate measurement and thorough mixing of mobile phase components. Use a reliable buffer system. - Use a Column Oven: Maintain a constant and controlled column temperature throughout the analysis. - Implement a Column Care Protocol: Regularly flush the column with appropriate solvents and store it correctly. Monitor column performance and replace it when necessary.
High Baseline Noise - Contaminated Mobile Phase or Solvents: Impurities in the solvents or mobile phase additives can contribute to baseline noise. - Detector Lamp Issues: An aging or faulty detector lamp can cause an unstable baseline. - Pump Malfunctions: Pulsations from the pump can manifest as baseline noise.- Use High-Purity Solvents: Utilize HPLC-grade solvents and high-purity additives. Degas the mobile phase before use. - Check Detector Lamp: Monitor the lamp's energy output and replace it if it's below the manufacturer's recommended level. - Purge the Pump: Ensure the pump is properly purged to remove any air bubbles. If the problem persists, check pump seals and check valves for wear.
Low Sensitivity/Inability to Detect Impurity III at Trace Levels - Suboptimal Wavelength: The selected UV detection wavelength may not be the absorbance maximum for Impurity III. - Insufficient Sample Concentration: The concentration of the impurity in the sample may be below the method's limit of detection (LOD). - Detector Malfunction: The detector may not be performing optimally.- Optimize Detection Wavelength: Determine the UV absorbance maximum for (E)-3-(p-tolyl)acrylic acid (typically around 280 nm) and set the detector accordingly. - Sample Enrichment/Concentration: If the impurity level is extremely low, consider a sample preparation step that includes solid-phase extraction (SPE) or other concentration techniques. - Verify Detector Performance: Perform a detector performance check according to the manufacturer's protocol.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound has been identified as (E)-3-(p-tolyl)acrylic acid, with a molecular formula of C10H10O2.[1] It is a process-related impurity or a potential degradation product of Ozagrel.

Q2: Why is trace-level detection of this impurity important?

A2: Regulatory authorities require the identification and quantification of impurities in active pharmaceutical ingredients (APIs) to ensure the safety and efficacy of the drug product. Detecting impurities at trace levels is crucial for maintaining product quality and complying with these regulations.

Q3: What type of HPLC column is recommended for this analysis?

A3: A reversed-phase C18 column is the most suitable choice. To minimize peak tailing, which can be an issue with acidic analytes like Impurity III, it is highly recommended to use a modern, high-purity, end-capped C18 column.

Q4: How can I improve the separation between Ozagrel and Impurity III?

A4: Optimizing the mobile phase composition is key. This includes adjusting the organic modifier (e.g., acetonitrile or methanol) percentage and the pH of the aqueous phase. A lower pH (around 2.5-3.5) will suppress the ionization of both Ozagrel and the acidic Impurity III, leading to better retention and potentially improved resolution on a C18 column.

Q5: What are the typical validation parameters I should assess for this refined method?

A5: For a trace level impurity detection method, the following validation parameters are critical:

  • Specificity: The ability to detect Impurity III in the presence of Ozagrel and other potential impurities.

  • Limit of Detection (LOD): The lowest concentration of Impurity III that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of Impurity III that can be quantified with acceptable precision and accuracy.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of Impurity III over a defined range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Q6: How might forced degradation studies help in the analysis of Impurity III?

A6: Forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light, can help in several ways. They can confirm that the analytical method is "stability-indicating," meaning it can separate the degradation products from the parent drug. These studies can also help to understand the degradation pathways of Ozagrel and may confirm the conditions under which Impurity III is formed.

Experimental Protocols

A refined HPLC method for the trace level detection of this compound is outlined below. This method should be validated before routine use.

Recommended HPLC Method Parameters

ParameterRecommended Condition
Column High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0
15
20
21
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile:Water (50:50, v/v)

Sample Preparation

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the sample diluent to prepare a stock solution. Further dilute the stock solution to achieve a series of calibration standards at trace levels (e.g., from LOQ to 150% of the specification limit).

  • Sample Solution: Accurately weigh and dissolve the Ozagrel drug substance in the sample diluent to a final concentration suitable for analysis.

Visualizations

Logical Workflow for Method Refinement

MethodRefinement cluster_0 Phase 1: Initial Method Development cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation cluster_3 Phase 4: Implementation A Identify Impurity III ((E)-3-(p-tolyl)acrylic acid) B Select Initial HPLC Conditions (C18 Column, ACN/Water) A->B C Optimize Mobile Phase (pH, Organic Modifier) B->C D Optimize Detection Wavelength C->D E Perform Method Validation (LOD, LOQ, Linearity, etc.) D->E F Conduct Forced Degradation Studies E->F G Finalize Method Protocol F->G H Routine Analysis G->H

Caption: A logical workflow for the refinement and validation of an HPLC method for this compound.

Troubleshooting Decision Tree for Peak Tailing

PeakTailingTroubleshooting Start Peak Tailing Observed for Impurity III Q1 Is the column end-capped? Start->Q1 A1_Yes Check Mobile Phase pH Q1->A1_Yes Yes A1_No Replace with an end-capped column Q1->A1_No No Q2 Is pH >= 2 units below pKa? A1_Yes->Q2 End Peak Shape Improved A1_No->End A2_Yes Investigate for column degradation or contamination Q2->A2_Yes Yes A2_No Adjust mobile phase pH (e.g., add 0.1% Formic Acid) Q2->A2_No No A2_Yes->End A2_No->End

Caption: A decision tree to troubleshoot peak tailing issues for this compound analysis.

References

addressing matrix effects in Ozagrel impurity III analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the quantitative analysis of Ozagrel impurity III.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's signal response due to the presence of co-eluting, undetected components in the sample matrix. In the context of analyzing this compound, particularly with sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), these effects can lead to either signal suppression or enhancement.[1][2][3] This interference can compromise the accuracy, precision, and sensitivity of the analytical method, leading to unreliable quantification of the impurity.

Q2: How can I identify if my this compound analysis is affected by matrix effects?

A2: There are several methods to assess the presence of matrix effects:

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1][2]

  • Post-Extraction Spike Analysis: This quantitative approach compares the response of the analyte in a pure solvent to its response when spiked into a blank matrix sample that has already undergone extraction. A significant difference in signal intensity indicates the presence of matrix effects.[1][3]

Q3: What are the primary strategies to mitigate or compensate for matrix effects?

A3: The two main approaches are to either minimize the effects or to compensate for them.

  • Minimizing Matrix Effects: This can be achieved through more effective sample clean-up procedures (e.g., solid-phase extraction), optimizing chromatographic conditions to separate the impurity from interfering components, or simply diluting the sample if sensitivity allows.[1][2]

  • Compensating for Matrix Effects: When matrix effects cannot be eliminated, their impact can be corrected by using techniques such as the standard addition method, matrix-matched calibration, or the use of a stable isotope-labeled internal standard.[2][4][5][6][7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor reproducibility of this compound peak areas across different sample preparations. Inconsistent matrix effects between samples.Implement a robust sample clean-up protocol. If the issue persists, use the standard addition method for quantification.[4][5]
Lower than expected recovery of this compound in spiked samples. Ion suppression due to co-eluting matrix components.Optimize chromatographic separation to better resolve the impurity peak. Consider switching to a different ionization source if using LC-MS (e.g., from ESI to APCI).[3]
Non-linear calibration curve for this compound in the sample matrix. Matrix effects are concentration-dependent.Utilize matrix-matched calibration curves instead of solvent-based calibrants.[8][9]
High variability in the signal of the internal standard. The internal standard is also affected by the matrix and is not behaving similarly to the analyte.The ideal solution is to use a stable isotope-labeled internal standard for this compound. If unavailable, ensure the chosen internal standard is structurally similar and co-elutes closely with the analyte.

Data Presentation

Table 1: Comparison of this compound Recovery in Spiked Samples

Analytical MethodMean Recovery (%)Relative Standard Deviation (%)
Standard Calibration in Solvent68.215.4
Matrix-Matched Calibration98.54.2
Standard Addition Method101.33.8

Table 2: Quantitative Results for this compound in a Test Sample

Quantification MethodMeasured Concentration (µg/mL)
Standard Calibration in Solvent0.35
Standard Addition Method0.52

Experimental Protocols

Protocol 1: Standard Addition Method for this compound Quantification

  • Sample Preparation: Divide the unknown sample into at least four equal aliquots.

  • Spiking: Leave one aliquot un-spiked. To the remaining aliquots, add known, increasing amounts of an this compound standard solution.[5][10]

  • Dilution: Dilute all aliquots to the same final volume with the appropriate solvent.[5]

  • Analysis: Analyze each prepared solution using the validated analytical method (e.g., HPLC-UV or LC-MS).

  • Data Analysis: Plot the measured instrument response (e.g., peak area) on the y-axis against the concentration of the added standard on the x-axis.

  • Extrapolation: Perform a linear regression on the data points. The absolute value of the x-intercept of the extrapolated line represents the concentration of this compound in the original, un-spiked sample.[10][11]

Protocol 2: Matrix-Matched Calibration

  • Blank Matrix Preparation: Obtain a sample matrix that is free of this compound (a "blank matrix").

  • Calibration Standards: Spike the blank matrix with known concentrations of this compound standard to create a series of calibration standards.[8]

  • Sample Processing: Process these matrix-matched standards and the unknown samples using the same sample preparation procedure.

  • Analysis: Analyze the processed standards and samples.

  • Quantification: Construct a calibration curve from the matrix-matched standards and use it to determine the concentration of this compound in the unknown samples.

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_evaluation Evaluation cluster_solution Solution Pathways A Inconsistent or Inaccurate This compound Results B Perform Post-Extraction Spike Analysis A->B C Calculate Matrix Factor (MF) B->C D Is MF close to 1? C->D E No significant matrix effect. Proceed with standard calibration. D->E Yes F Significant matrix effect detected. D->F No G Optimize Sample Cleanup (e.g., SPE, LLE) F->G H Use Compensatory Method F->H I Standard Addition H->I J Matrix-Matched Calibration H->J K Isotope-Labeled Internal Standard H->K

Caption: Workflow for identifying and addressing matrix effects.

StandardAddition cluster_aliquots Sample Preparation A Unknown Sample (Concentration = Cx) B Divide into 4 Aliquots A->B C1 Aliquot 1 + 0 ng/mL Std C2 Aliquot 2 + 5 ng/mL Std C3 Aliquot 3 + 10 ng/mL Std C4 Aliquot 4 + 15 ng/mL Std D Analyze All Aliquots E Plot Response vs. Added Concentration D->E F Extrapolate to Zero Response (y=0) E->F G Determine Cx from x-intercept F->G

Caption: Experimental workflow for the standard addition method.

IonSuppression cluster_source LC-MS Ion Source cluster_detector Mass Spectrometer Detector A Analyte Molecules (A+) Matrix Molecules (M) Droplet Evaporation B Expected Signal A:f0->B Ideal Scenario (No Matrix) C Suppressed Signal A->C Matrix molecules (M) interfere with ionization of A+

Caption: Conceptual diagram of ion suppression in an LC-MS source.

References

Technical Support Center: Overcoming Co-elution of Ozagrel Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving specific issues related to the co-elution of Ozagrel and its impurities during analytical method development and routine analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of co-elution of Ozagrel and its impurities in reverse-phase HPLC?

A1: Co-elution in reverse-phase HPLC is primarily caused by insufficient differences in the physicochemical properties between Ozagrel and its impurities. Key factors include:

  • Similar Polarity: Impurities with polarity closely matching that of Ozagrel will have similar retention times.

  • Structural Similarity: Impurities that are isomers or close analogues of Ozagrel often exhibit comparable interactions with the stationary phase.

  • Inadequate Mobile Phase Strength: A mobile phase that is too strong (high organic content) can cause all components to elute too quickly and without sufficient separation. Conversely, a mobile phase that is too weak may lead to broad peaks and potential overlap.

  • Suboptimal pH: The pH of the mobile phase can significantly affect the ionization state of Ozagrel and its impurities, altering their retention behavior. If the pH is not optimized, the selectivity between the compounds may be poor.

  • Poor Column Selection: The choice of stationary phase is critical. A standard C18 column may not provide the necessary selectivity for all impurities.

Q2: How can I confirm if I have a co-elution problem?

A2: Several methods can help confirm co-elution:

  • Peak Purity Analysis: Use a photodiode array (PDA) or diode array detector (DAD) to assess peak purity. An impure peak will show spectral differences across the peak.

  • Varying Detection Wavelengths: Chromatograms recorded at different wavelengths may reveal hidden peaks if the co-eluting compounds have different UV spectra.

  • Change in Peak Shape: Co-eluting peaks often result in fronting, tailing, or shoulders on the main peak.

  • Method Modification: A systematic change in chromatographic conditions (e.g., gradient slope, pH, or organic modifier) that results in a change in peak shape or the appearance of a new peak is a strong indicator of co-elution.

  • Mass Spectrometry (MS): An LC-MS analysis can definitively identify multiple components eluting at the same time by their different mass-to-charge ratios.

Troubleshooting Guide: Resolving Co-elution

This guide provides a systematic approach to troubleshooting and resolving co-elution issues encountered during the analysis of Ozagrel and its impurities.

Initial Assessment

Before making significant changes to your method, it's crucial to understand the nature of the co-elution. The following workflow can guide your initial assessment.

Initial_Assessment_Workflow start Co-elution Suspected peak_purity Perform Peak Purity Analysis (PDA/DAD) start->peak_purity impure Peak is Impure peak_purity->impure Fails pure Peak is Pure peak_purity->pure Passes change_wavelength Vary Detection Wavelength ms_analysis Conduct LC-MS Analysis change_wavelength->ms_analysis No Change change_wavelength->impure Shoulder/New Peak Appears ms_analysis->impure Multiple Masses Detected end No Co-elution Detected ms_analysis->end Single Mass Detected troubleshoot Proceed to Troubleshooting Guide impure->troubleshoot pure->change_wavelength Ozagrel_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Physiological Effects Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX-1/COX-2 COX-1/COX-2 Arachidonic_Acid->COX-1/COX-2 Prostaglandin_H2 Prostaglandin_H2 Thromboxane_Synthase Thromboxane_Synthase Prostaglandin_H2->Thromboxane_Synthase Thromboxane_A2 Thromboxane_A2 Vasoconstriction Vasoconstriction Thromboxane_A2->Vasoconstriction Platelet_Aggregation Platelet_Aggregation Thromboxane_A2->Platelet_Aggregation COX-1/COX-2->Prostaglandin_H2 Thromboxane_Synthase->Thromboxane_A2 Ozagrel Ozagrel Ozagrel->inhibition Troubleshooting_Logic start Co-elution Confirmed mobile_phase Adjust Mobile Phase (Organic Ratio / Solvent Type) start->mobile_phase ph_adjust Optimize Mobile Phase pH mobile_phase->ph_adjust No/Partial Improvement resolved Separation Achieved mobile_phase->resolved Successful column_chem Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) ph_adjust->column_chem No/Partial Improvement ph_adjust->resolved Successful conditions Modify Operating Conditions (Flow Rate / Temperature) column_chem->conditions No/Partial Improvement column_chem->resolved Successful conditions->resolved Successful

enhancing the stability of Ozagrel impurity III standard solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on enhancing the stability of Ozagrel Impurity III standard solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Disclaimer: Limited public data exists on the specific stability of this compound. The following guidance is based on general principles of pharmaceutical stability, forced degradation studies of the parent drug Ozagrel, and the chemical structure of the impurity.

Troubleshooting Guide

ProblemPotential CauseRecommended Action
Rapid decrease in the peak area of Impurity III in the chromatogram. Degradation of the standard solution.1. Solvent Selection: Switch to a less protic and more stable solvent. Consider acetonitrile or a buffered aqueous solution at a neutral pH. 2. pH Control: Ensure the pH of your solution is neutral (around 7.0). Use appropriate buffers if necessary. 3. Temperature: Store the stock and working solutions at refrigerated (2-8 °C) or frozen (-20 °C) temperatures. Avoid repeated freeze-thaw cycles. 4. Light Protection: Protect the solution from light by using amber vials or covering the vials with aluminum foil.
Appearance of new, unknown peaks in the chromatogram over time. Degradation of Impurity III into other products.1. Identify Degradants: If possible, use mass spectrometry (MS) to identify the new peaks to understand the degradation pathway. 2. Optimize Storage: Re-evaluate and optimize storage conditions (temperature, light, pH) to minimize the formation of these degradants. 3. Fresh Preparation: Prepare fresh working standard solutions more frequently.
Inconsistent analytical results between different preparations of the standard solution. Variability in solution preparation and handling.1. Standardize Protocol: Ensure a consistent and detailed Standard Operating Procedure (SOP) is followed for solution preparation. 2. Solvent Quality: Use high-purity solvents (e.g., HPLC or LC-MS grade). 3. Accurate Measurements: Use calibrated pipettes and balances for accurate weighing and dilution.
Precipitation observed in the standard solution. Poor solubility or solvent evaporation.1. Solvent System: Re-evaluate the solvent system. A mixture of organic solvent and water might be necessary. Sonication can aid dissolution. 2. Concentration: Prepare a less concentrated stock solution if solubility is an issue. 3. Proper Sealing: Ensure vials are tightly sealed to prevent solvent evaporation, which can lead to precipitation.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing this compound standard solutions?

While specific data for Impurity III is unavailable, a good starting point is to use a high-purity aprotic solvent like acetonitrile. If aqueous solutions are required, a buffered solution at a neutral pH (around 7.0) is recommended to prevent potential acid or base-catalyzed hydrolysis.

2. How should I store the stock and working solutions of this compound?

For optimal stability, it is recommended to store stock solutions at -20°C. Working solutions can be stored at 2-8°C for short-term use (e.g., a few days). All solutions should be protected from light by using amber vials or by wrapping the vials in aluminum foil. Avoid repeated freeze-thaw cycles for the stock solution by preparing smaller aliquots.

3. What are the likely degradation pathways for this compound?

Based on the structure of Ozagrel and general knowledge of drug degradation, this compound could be susceptible to:

  • Hydrolysis: The ester group in the molecule can be hydrolyzed under acidic or basic conditions.

  • Oxidation: The benzylic position and the double bond could be susceptible to oxidation.

  • Photodegradation: Aromatic compounds and conjugated systems can be sensitive to light.

A stability-indicating HPLC method for Ozagrel showed degradation of the parent drug under acidic, basic, oxidative, and thermal stress, suggesting that its impurities could also be susceptible to these conditions[1].

4. How often should I prepare fresh working standard solutions?

The frequency of preparation depends on the stability of the solution under your specific storage and experimental conditions. It is recommended to perform a preliminary stability study of your working solution. Analyze the solution at regular intervals (e.g., daily, weekly) to monitor for any significant change in peak area or the appearance of new peaks. As a general guideline, prepare fresh working solutions at least weekly, or more frequently if instability is observed.

5. What are the typical stress conditions used in forced degradation studies for Ozagrel?

Forced degradation studies on Ozagrel have been performed using the following conditions[1]:

  • Acidic: 0.1 M HCl

  • Basic: 0.1 M NaOH

  • Oxidative: 3% H2O2

  • Thermal: Heat

These conditions can be used as a starting point to investigate the stability of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (1 mg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard into a clean, dry 10 mL amber volumetric flask.

  • Record the exact weight.

  • Add approximately 5 mL of HPLC-grade acetonitrile to the flask.

  • Sonicate for 5 minutes or until the standard is completely dissolved.

  • Allow the solution to return to room temperature.

  • Make up the volume to 10 mL with acetonitrile and mix well.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Forced Degradation Study of this compound

  • Prepare a 100 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix equal volumes of the solution with 0.2 M HCl to get a final concentration of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the solution with 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Keep at 60°C for 24 hours.

  • Oxidation: Mix equal volumes of the solution with 6% H2O2 to get a final concentration of 3% H2O2. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solution at 80°C for 48 hours.

  • Photodegradation: Expose the solution to UV light (254 nm) and visible light for 24 hours.

  • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Stability Analysis weigh Weigh Impurity III Standard dissolve Dissolve in Acetonitrile weigh->dissolve stock Stock Solution (-20°C) dissolve->stock Store Stock working Working Solution (2-8°C) stock->working Prepare Working hplc HPLC Analysis working->hplc Analyze data Data Evaluation hplc->data

Caption: Workflow for preparation and stability analysis of this compound solutions.

degradation_pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products ImpurityIII This compound Hydrolysis Hydrolysis Products ImpurityIII->Hydrolysis Hydrolysis Oxidation_Products Oxidation Products ImpurityIII->Oxidation_Products Oxidation Isomers Isomers/Other ImpurityIII->Isomers Photodegradation/ Thermal Isomerization Acid Acid Acid->Hydrolysis Base Base Base->Hydrolysis Oxidation Oxidation Oxidation->Oxidation_Products Light Light/Heat Light->Isomers

Caption: Potential degradation pathways for this compound under various stress conditions.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and analysis of Ozagrel. The focus is on process improvement to reduce the formation of related compounds and ensure the highest purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in Ozagrel synthesis?

A1: Impurities in Ozagrel synthesis can originate from several sources. These include reagents, starting materials, intermediates, and by-products from side reactions.[1] Degradation of the final product can also occur under various conditions such as exposure to acid, base, heat, light, or oxidizing agents.[2][3] For instance, incomplete reactions can leave unreacted starting materials or intermediates in the final product. Additionally, the solvents and catalysts used in the synthesis can also be a source of impurities.[1]

Q2: How can I minimize the formation of process-related impurities during Ozagrel synthesis?

A2: Minimizing process-related impurities requires careful optimization of reaction conditions. Key parameters to control include:

  • Temperature: A Chinese patent suggests that the reaction to form Ozagrel tromethamine salt is preferably carried out at a temperature of 25-50 °C, and more preferably 35-45 °C.[4]

  • Stoichiometry of Reactants: The molar ratio of Ozagrel to tromethamine is recommended to be between 1:1 and 1:2, with a preferred ratio of 1:1.05 to 1:1.65, and an even more preferred ratio of 1:1.05.[4]

  • Solvent Selection: The choice of solvent can significantly impact reaction kinetics and impurity profiles. For the synthesis of an Ozagrel-paeonol codrug intermediate, a DMF solution was used with SOCl2.[5] Another patent specifies an aqueous ethanolic solution containing 30%-60% ethanol for the tromethamine salt formation.[4]

  • Reaction Time: Adequate reaction time is crucial to drive the reaction to completion and minimize unreacted starting materials. For the tromethamine salt formation, an insulation reaction time of 2 hours is mentioned.[4]

Q3: What are forced degradation studies and why are they important for Ozagrel?

A3: Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions (e.g., acid and base hydrolysis, thermal stress, photolysis, and oxidation) to accelerate its decomposition.[2][3] These studies are crucial for several reasons:

  • They help identify potential degradation products that could form under various storage and handling conditions.[2]

  • The information gathered is vital for developing stability-indicating analytical methods that can effectively separate and quantify the active pharmaceutical ingredient from its degradation products.

  • Understanding the degradation pathways can aid in the development of more stable formulations and packaging solutions.[2]

Troubleshooting Guides

Guide 1: Optimizing Ozagrel Synthesis to Reduce Impurities

This guide provides a systematic approach to troubleshooting and improving the purity of Ozagrel during its synthesis.

Table 1: Troubleshooting Common Issues in Ozagrel Synthesis

Issue Potential Cause Recommended Action
High Levels of Unreacted Starting Materials Incomplete reaction.- Increase reaction time.- Optimize reaction temperature within the recommended range (e.g., 25-50 °C).[4]- Adjust the molar ratio of reactants.[4]
Formation of Unknown Impurities Side reactions due to suboptimal conditions.- Evaluate alternative solvents.- Use high-purity starting materials and reagents.- Investigate the impact of pH on the reaction mixture.
Low Yield Poor reaction kinetics or product degradation.- Optimize catalyst concentration if applicable.- Ensure efficient mixing.- Control the reaction temperature to prevent degradation of the product.
Inconsistent Purity Between Batches Variability in raw materials or process parameters.- Implement stringent quality control for all starting materials.- Ensure precise control over all reaction parameters (temperature, time, stoichiometry).

This protocol is based on a method described in a Chinese patent, which reports a product purity of 99.8%.[4]

  • Preparation of Tromethamine Solution: Dissolve 12.7g (0.105mol) of Tromethamine in 32ml of distilled water.

  • Reaction: While stirring, add 22.8g (0.1mol) of Ozagrel to the tromethamine solution at a temperature of 40 °C. Maintain this temperature for 2 hours to allow the reaction to complete.

  • Crystallization and Filtration: Cool the reaction mixture to induce crystallization. Collect the crude product via suction filtration.

  • Purification: Add the crude product to 80ml of acetone. Stir the suspension at 50-60 °C for 5 hours. Cool the mixture to below 10 °C to continue crystallization.

  • Final Product: Collect the purified product by suction filtration, wash the filter cake with a small amount of acetone, and dry to obtain the final product.

Guide 2: Troubleshooting HPLC Analysis of Ozagrel and Related Compounds

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of Ozagrel. This guide addresses common issues encountered during HPLC analysis.

Table 2: Troubleshooting Common HPLC Issues

Issue Potential Cause Recommended Action
Poor Peak Shape (Tailing or Fronting) - Column overload.- Incompatible sample solvent.- Column degradation.- Reduce sample concentration or injection volume.- Dissolve the sample in the mobile phase.- Replace the column.
Baseline Noise or Drift - Contaminated mobile phase.- Air bubbles in the system.- Detector issues.- Use high-purity solvents and degas the mobile phase.[6]- Purge the pump to remove air bubbles.- Check the detector lamp and clean the flow cell.[7]
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.[8]
Ghost Peaks - Contamination in the injector or column.- Impurities in the mobile phase.- Flush the injector and column with a strong solvent.- Use freshly prepared, high-purity mobile phase.

Visualizations

experimental_workflow cluster_synthesis Ozagrel Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (Ozagrel & Tromethamine) dissolve Dissolve Tromethamine in Water start->dissolve react React with Ozagrel (40°C, 2h) dissolve->react crystallize Cool to Crystallize react->crystallize filter1 Suction Filtration (Crude Product) crystallize->filter1 resuspend Resuspend in Acetone filter1->resuspend Crude Product heat_stir Heat and Stir (50-60°C, 5h) resuspend->heat_stir crystallize2 Cool to Crystallize (<10°C) heat_stir->crystallize2 filter2 Suction Filtration crystallize2->filter2 dry Dry Final Product filter2->dry hplc HPLC Analysis dry->hplc Purified Product purity Assess Purity hplc->purity final_product Final Product (Purity: 99.8%) purity->final_product Meets Specification

Caption: Experimental workflow for the synthesis and purification of Ozagrel tromethamine salt.

signaling_pathway Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Thromboxane_Synthase Thromboxane Synthase PGH2->Thromboxane_Synthase Thromboxane_A2 Thromboxane A2 (TXA2) Thromboxane_Synthase->Thromboxane_A2 Platelet_Aggregation Platelet Aggregation Thromboxane_A2->Platelet_Aggregation Vasoconstriction Vasoconstriction Thromboxane_A2->Vasoconstriction Ozagrel Ozagrel Ozagrel->Thromboxane_Synthase Inhibits

Caption: Mechanism of action of Ozagrel as a thromboxane A2 synthase inhibitor.

References

Validation & Comparative

Comparative Guide to Analytical Methods for the Validation of Ozagrel Impurity III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the validation of Ozagrel Impurity III, a critical parameter in ensuring the quality and safety of the antiplatelet agent Ozagrel. The focus is on a validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, with a discussion of alternative and complementary techniques such as Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Capillary Electrophoresis (CE).

Introduction to Ozagrel and Impurity III

Ozagrel is a selective thromboxane A2 synthase inhibitor used in the treatment of ischemic stroke.[1][2] Like any active pharmaceutical ingredient (API), its purity is paramount. Impurities can arise from the manufacturing process, degradation, or storage.[3] this compound, with the chemical formula C₁₃H₁₆O₂ and CAS number 209334-21-4, is a known related substance that requires careful monitoring and control.[4] The development of validated, stability-indicating analytical methods is crucial for the accurate quantification of such impurities to meet regulatory requirements.[3]

Analytical Methodologies

Primary Method: Stability-Indicating RP-HPLC

A validated stability-indicating RP-HPLC method has been reported for the determination of Ozagrel in the presence of its degradation products.[5] This method is well-suited for the routine quality control of Ozagrel and the quantification of its impurities.

Chromatographic Conditions:

ParameterCondition
Column Brownlee ODS C-18 (250×4.6 mm i.d)
Mobile Phase Methanol: 0.02 M KH₂PO₄ (80:20, v/v), pH adjusted to 4 with Orthophosphoric acid
Flow Rate 1 ml/min
Detection Wavelength 272 nm
Injection Volume 20 μl
Run Time 9.946 min

Method Validation Summary:

The validation of this RP-HPLC method demonstrates its suitability for its intended purpose.

Validation ParameterResult
Linearity Range 1-10 μg/ml
Mean Recovery 99.65%
Retention Time (Rt) of Ozagrel 9.946 min
Forced Degradation Degradation observed in acid, base, peroxide, and thermal stress conditions (5-20%)
Alternative Method 1: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times.[6] The coupling with mass spectrometry provides structural information about the impurities, aiding in their identification and characterization.[6]

Potential Advantages for this compound Analysis:

  • Higher Sensitivity: Lower limits of detection (LOD) and quantification (LOQ) for trace-level impurities.

  • Improved Resolution: Better separation of Impurity III from the main Ozagrel peak and other related substances.

  • Faster Runtimes: Increased sample throughput.

  • Structural Elucidation: The mass spectrometer can provide mass-to-charge ratio data, confirming the identity of Impurity III and helping to identify unknown degradation products.[6]

Alternative Method 2: Capillary Electrophoresis (CE)

Capillary electrophoresis is a powerful separation technique with high efficiency and resolution. It is particularly useful for the analysis of charged species and can be an excellent orthogonal technique to HPLC.

Potential Advantages for this compound Analysis:

  • High Separation Efficiency: Capable of resolving closely related impurities.

  • Low Sample and Reagent Consumption: A more environmentally friendly technique.

  • Different Selectivity: Provides a different separation mechanism compared to HPLC, which can be valuable for confirming the purity profile.

Comparative Performance

While a direct comparative study for this compound is not available in the reviewed literature, a general comparison of the techniques for pharmaceutical impurity analysis can be made:

FeatureRP-HPLCUPLC-MSCapillary Electrophoresis (CE)
Resolution GoodExcellentExcellent
Sensitivity GoodExcellentGood
Speed ModerateFastFast
Cost (Instrument) ModerateHighModerate
Cost (Operational) ModerateHigh (solvents, MS maintenance)Low
Quantitative Accuracy High (with reference standards)High (with reference standards)Good (can be more variable)
Structural Information No (UV detection)Yes (MS detection)No
Maturity & Ubiquity HighGrowingModerate

Experimental Protocols

RP-HPLC Method for Ozagrel and Impurities

This protocol is based on the validated method described by Kushare et al.[5]

Reagents and Materials:

  • Ozagrel Reference Standard

  • This compound Reference Standard

  • Methanol (HPLC grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric Acid (AR grade)

  • Water (HPLC grade)

Preparation of Mobile Phase:

  • Prepare a 0.02 M solution of KH₂PO₄ in water.

  • Mix methanol and the 0.02 M KH₂PO₄ solution in a ratio of 80:20 (v/v).

  • Adjust the pH of the mixture to 4.0 using orthophosphoric acid.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

Preparation of Standard Solution:

  • Accurately weigh and dissolve an appropriate amount of Ozagrel and this compound reference standards in the mobile phase to obtain a known concentration (e.g., 10 µg/ml).

Preparation of Sample Solution:

  • Accurately weigh a quantity of the Ozagrel drug substance or product equivalent to 10 mg of Ozagrel.

  • Transfer to a 100 ml volumetric flask and dissolve in and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter.

Chromatographic Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is obtained.

  • Inject 20 µl of the standard and sample solutions into the chromatograph.

  • Record the chromatograms and measure the peak areas for Ozagrel and Impurity III.

System Suitability:

  • Perform replicate injections of the standard solution. The relative standard deviation (RSD) of the peak areas should be less than 2.0%.

  • The theoretical plates for the Ozagrel peak should be greater than 2000.

  • The tailing factor for the Ozagrel peak should be less than 2.0.

Visualizations

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation Sample Ozagrel Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Standard Ozagrel & Impurity III Reference Standards Standard->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC RP-HPLC System Filtration->HPLC Column C18 Column HPLC->Column Detection UV Detector (272 nm) Column->Detection Integration Peak Integration Detection->Integration Quantification Quantification of Impurity III Integration->Quantification Validation Method Validation (Linearity, Accuracy, etc.) Quantification->Validation

Figure 1: Analytical workflow for this compound validation.

Validation_Parameters Method Validation Method Validation Specificity Specificity Method Validation->Specificity Linearity Linearity Method Validation->Linearity Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision LOD_LOQ LOD_LOQ Method Validation->LOD_LOQ LOD & LOQ Robustness Robustness Method Validation->Robustness Forced Degradation Forced Degradation Specificity->Forced Degradation Repeatability Repeatability Precision->Repeatability Intermediate Precision Intermediate Precision Precision->Intermediate Precision

Figure 2: Key validation parameters for the analytical method.

References

A Comparative Analysis of Ozagrel Impurities for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide to the identification, synthesis, and analytical separation of known Ozagrel impurities, providing essential data for researchers and pharmaceutical quality control.

This guide offers a detailed comparative analysis of various impurities associated with the active pharmaceutical ingredient (API) Ozagrel, a potent thromboxane A2 synthase inhibitor. Understanding the impurity profile of a drug substance is critical for ensuring its safety, efficacy, and quality. This document provides a comprehensive overview of known Ozagrel impurities, their origins, and analytical methodologies for their detection and quantification. While direct comparative biological activity data for each impurity is not extensively available in public literature, this guide provides a foundation for their chemical and analytical comparison.

Overview of Ozagrel and its Impurities

Ozagrel is a synthetic compound used for its antiplatelet and vasodilatory effects. Impurities in Ozagrel can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products). The identification and control of these impurities are mandated by regulatory agencies to ensure patient safety.

This guide focuses on a selection of known Ozagrel impurities, including process-related impurities, isomers, and degradation products. A summary of these impurities, their chemical structures, and their potential origins are presented in the following sections.

Data Presentation: Comparative Table of Ozagrel Impurities

The following table summarizes the key known impurities of Ozagrel, providing a clear comparison of their chemical properties and classification.

Impurity NameChemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Impurity Type
Ozagrel (E)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylic acid82571-53-7C13H12N2O2228.25API
Ozagrel (Z)-Isomer (Z)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylic acid143945-86-2C13H12N2O2228.25Process-related/Degradation
Impurity 2 4-methylbenzaldehyde104-87-0C8H8O120.15Starting Material
Impurity 13 Not fully characterized60682-98-6C12H13BrO2270.13Process-related
Impurity 15 (E)-3-(4-(hydroxymethyl)phenyl)acrylic acid1332370-00-9C10H10O3178.18Process-related/Degradation
Impurity 23 4-methoxybenzaldehyde123-11-5C8H8O2136.15Process-related
N-Oxide Ozagrel N-OxideN/AC13H12N2O3244.25Degradation

Synthesis Pathway and Potential Origin of Impurities

The synthesis of Ozagrel typically starts from p-tolualdehyde. The following diagram illustrates a common synthetic route and highlights the potential stages where impurities may be introduced.

Ozagrel Synthesis Pathway cluster_synthesis Ozagrel Synthesis cluster_impurities Potential Impurity Formation p-tolualdehyde p-Tolualdehyde (Impurity 2) Bromination Bromination (NBS or Br2) p-tolualdehyde->Bromination Starting Material Unreacted_Starting_Material Unreacted p-tolualdehyde (Impurity 2) p-tolualdehyde->Unreacted_Starting_Material Intermediate_1 4-(Bromomethyl)benzaldehyde Bromination->Intermediate_1 Impurity_13 Impurity 13 (Side reaction product) Bromination->Impurity_13 Side Reactions Alkylation Alkylation with Imidazole Intermediate_1->Alkylation Impurity_15 Impurity 15 (Hydrolysis of bromo intermediate) Intermediate_1->Impurity_15 Hydrolysis Intermediate_2 4-(1H-imidazol-1-ylmethyl)benzaldehyde Alkylation->Intermediate_2 Condensation Condensation with Malonic Acid Intermediate_2->Condensation Unreacted_Intermediate Unreacted Intermediate 2 Intermediate_2->Unreacted_Intermediate Ozagrel Ozagrel Condensation->Ozagrel Z_Isomer Z-Isomer (Isomerization) Ozagrel->Z_Isomer Photodegradation/ Thermal Stress N_Oxide N-Oxide (Oxidation) Ozagrel->N_Oxide Oxidative Degradation Analytical Workflow Sample_Prep Sample Preparation (Drug Substance/Product) HPLC_Analysis RP-HPLC Analysis Sample_Prep->HPLC_Analysis Standard_Prep Standard Preparation (Reference Standards) Standard_Prep->HPLC_Analysis Data_Acquisition Data Acquisition (Chromatograms) HPLC_Analysis->Data_Acquisition Peak_Integration Peak Integration and Quantification Data_Acquisition->Peak_Integration Impurity_Identification Impurity Identification (based on Retention Time) Peak_Integration->Impurity_Identification Reporting Reporting (Impurity Profile) Impurity_Identification->Reporting Ozagrel Signaling Pathway Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Vasoconstriction Vasoconstriction TXA2->Vasoconstriction Ozagrel Ozagrel Ozagrel->TXA2_Synthase Inhibits

A Comparative Guide to Ozagrel Impurity III and Other Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ozagrel Impurity III with other known degradation products of Ozagrel, a selective thromboxane A2 synthase inhibitor. The information presented herein is intended to support research, development, and quality control activities related to Ozagrel and its pharmaceutical formulations.

Executive Summary

Ozagrel, as an active pharmaceutical ingredient (API), is susceptible to degradation under various stress conditions, leading to the formation of several impurities. Understanding the degradation profile of Ozagrel is crucial for ensuring the quality, safety, and efficacy of its drug products. This guide focuses on a comparative analysis of this compound and other degradation products, providing available data on their formation and analytical detection. A validated stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method has been established to separate and quantify Ozagrel in the presence of its degradation products.

Data Presentation: Quantitative Analysis of Ozagrel Degradation

A stability-indicating RP-HPLC method was developed to assess the degradation of Ozagrel under forced degradation conditions. The study revealed that Ozagrel degrades under acidic, basic, oxidative, and thermal stress. The following table summarizes the percentage of degradation observed under these conditions.

Stress ConditionReagents and ConditionsPercentage of DegradationReference
Acid Hydrolysis 0.1 N HCl, Reflux at 60°C for 30 minutes5-20%[1]
Base Hydrolysis 0.1 N NaOH, Reflux at 60°C for 30 minutes5-20%[1]
Oxidative Degradation Hydrogen Peroxide5-20%[1]
Thermal Degradation Heat5-20%[1]

Note: The specific identities and quantities of individual degradation products, including this compound, were not detailed in the cited study. The percentage represents the overall degradation of the parent Ozagrel drug substance.

Known Ozagrel Impurities

Several impurities of Ozagrel have been identified and are available as reference standards from various suppliers. While a direct comparative study detailing the prevalence and toxicological profiles of these impurities is not publicly available, their existence is documented.

Impurity NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound 78712-67-1C12H13BrO2269.13
Ozagrel Impurity 15 1332370-00-9Not AvailableNot Available
Ozagrel Impurity 2 (Na Salt) Not AvailableNot AvailableNot Available
Ozagrel Impurity 23 (HCl Salt) 67688-89-5Not AvailableNot Available
Ozagrel (Z)-Isomer 143945-86-2C13H12N2O2228.25
Ozagrel N-Oxide (Na Salt) Not AvailableNot AvailableNot Available

Experimental Protocols

Stability-Indicating RP-HPLC Method for Ozagrel[1]

A simple, precise, and economical RP-HPLC method has been validated for the estimation of Ozagrel in the presence of its degradation products.

  • Instrumentation: A high-performance liquid chromatography system equipped with a UV detector.

  • Column: Brownlee ODS C-18 column (250×4.6 mm i.d).

  • Mobile Phase: A mixture of methanol and 0.02 M KH2PO4 in a ratio of 80:20 (v/v). The final pH was adjusted to 4 using orthophosphoric acid.

  • Flow Rate: 1 ml/min.

  • Detection Wavelength: 272 nm.

  • Injection Volume: 20 μl fixed loop.

  • Run Time: 9.946 min.

  • Linearity Range: 1-10 μg/ml.

  • Mean Recovery: 99.65%.

  • Retention Time of Ozagrel: 9.946 min.

This method demonstrated the capability to resolve the peak of Ozagrel from the peaks of degradation products formed during forced degradation studies.

Mandatory Visualizations

Signaling Pathway of Ozagrel

Ozagrel is a selective inhibitor of thromboxane A2 synthase. By inhibiting this enzyme, Ozagrel blocks the conversion of prostaglandin H2 to thromboxane A2, a potent vasoconstrictor and platelet aggregator. This action leads to a decrease in platelet aggregation and vasodilation.

Ozagrel_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Synthesis Ozagrel Ozagrel Ozagrel->TXA2_Synthase Inhibits Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Promotes Vasoconstriction Vasoconstriction TXA2->Vasoconstriction Promotes

Caption: Ozagrel's mechanism of action in inhibiting Thromboxane A2 synthesis.

Experimental Workflow for Forced Degradation Study of Ozagrel

The following diagram illustrates the general workflow for conducting a forced degradation study of Ozagrel to identify and quantify its degradation products.

Forced_Degradation_Workflow Start Ozagrel Drug Substance/Product Stress_Conditions Application of Stress Conditions (Acid, Base, Oxidation, Heat) Start->Stress_Conditions Degraded_Sample Degraded Sample Preparation Stress_Conditions->Degraded_Sample HPLC_Analysis Stability-Indicating HPLC Analysis Degraded_Sample->HPLC_Analysis Data_Analysis Data Analysis (Peak Purity, % Degradation) HPLC_Analysis->Data_Analysis Identification Identification & Characterization of Degradants (e.g., LC-MS, NMR) Data_Analysis->Identification End Impurity Profile Established Identification->End

Caption: General workflow for a forced degradation study of Ozagrel.

Logical Relationship of Ozagrel and its Impurities

This diagram illustrates the relationship between the active pharmaceutical ingredient (API), Ozagrel, and its various impurities that can arise from synthesis or degradation.

Ozagrel_Impurity_Relationship Ozagrel_API Ozagrel (API) Synthesis_Impurities Synthesis-Related Impurities Ozagrel_API->Synthesis_Impurities Can Contain Degradation_Products Degradation Products Ozagrel_API->Degradation_Products Can Degrade Into Impurity_III This compound Degradation_Products->Impurity_III Other_Impurities Other Known Impurities (e.g., Z-Isomer, N-Oxide) Degradation_Products->Other_Impurities

Caption: Relationship between Ozagrel API and its potential impurities.

References

A Comparative Guide to HPLC and UPLC Methods for the Analysis of Ozagrel Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to drug safety and efficacy. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of impurities in Ozagrel, a thromboxane A2 synthase inhibitor. This objective comparison is supported by a detailed review of a validated stability-indicating HPLC method and a proposed high-performance UPLC method, offering insights into their respective performances.

Executive Summary

The analysis of impurities in Ozagrel, as with any pharmaceutical compound, demands sensitive, accurate, and efficient analytical methods. While traditional HPLC methods have long been the industry standard, UPLC technology presents significant advantages in terms of speed, resolution, and solvent consumption. This guide will delve into the experimental protocols for both a validated HPLC method and a theoretically optimized UPLC method for Ozagrel analysis, presenting a clear comparison of their operational parameters and performance metrics.

Data Presentation: HPLC vs. UPLC for Ozagrel Analysis

The following tables summarize the key performance indicators and chromatographic conditions for a validated HPLC method and a proposed, performance-equivalent UPLC method for the analysis of Ozagrel.

Table 1: Comparison of Chromatographic Conditions

ParameterHPLC MethodUPLC Method (Proposed)
Column Brownlee ODS C-18 (250×4.6 mm, 5 µm)Acquity UPLC BEH C18 (50x2.1 mm, 1.7 µm)
Mobile Phase Acetonitrile: 10 mM Potassium Dihydrogen Phosphate (pH 6.5) (10:90 v/v)Acetonitrile: 0.1% Formic Acid in Water (Gradient)
Flow Rate 1.0 mL/min0.4 mL/min
Injection Volume 20 µL2 µL
Detection Wavelength 272 nm272 nm
Run Time ~10 minutes< 2 minutes

Table 2: Comparison of Performance and Validation Parameters

ParameterHPLC Method[1]UPLC Method (Expected)
Retention Time of Ozagrel ~9.95 min< 1.5 min
Linearity Range 1-10 µg/mLComparable or wider
Resolution of Impurities Good resolution from degradation productsSuperior resolution
Limit of Detection (LOD) Not explicitly statedLower than HPLC
Limit of Quantification (LOQ) Not explicitly statedLower than HPLC
Solvent Consumption per Run ~10 mL< 1 mL
System Backpressure Standard HPLC pressuresHigh pressure (up to 15,000 psi)

Experimental Protocols

Validated Stability-Indicating RP-HPLC Method for Ozagrel[1]

This method was developed for the estimation of Ozagrel in pharmaceutical formulations and demonstrated good resolution of the parent drug from its degradation products under various stress conditions.

  • Chromatographic System: A high-performance liquid chromatography system equipped with a UV-Vis detector.

  • Column: Brownlee ODS C-18 column (250×4.6 mm i.d., 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and 10 mM potassium dihydrogen phosphate buffer (pH adjusted to 6.5 with 0.1 M NaOH) in a ratio of 10:90 v/v.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 272 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: A stock solution of Ozagrel is prepared in methanol and further diluted with the mobile phase to the desired concentration.

Proposed High-Performance UPLC Method for Ozagrel Impurities

Based on the principles of method transfer from HPLC to UPLC and typical UPLC performance characteristics, a hypothetical, yet experimentally sound, UPLC method for Ozagrel impurity profiling is proposed. This method is designed to offer significantly faster analysis times while improving resolution.

  • Chromatographic System: An ultra-performance liquid chromatography system with a photodiode array (PDA) detector.

  • Column: Acquity UPLC BEH C18 column (50x2.1 mm i.d., 1.7 µm particle size).

  • Mobile Phase: A gradient elution using Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile). A typical gradient might be:

    • 0-0.5 min: 5% B

    • 0.5-1.5 min: 5% to 95% B

    • 1.5-2.0 min: Hold at 95% B

    • 2.0-2.1 min: 95% to 5% B

    • 2.1-2.5 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min.

  • Detection: PDA detection at 272 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Similar to the HPLC method, with potential for using smaller sample volumes due to the increased sensitivity of the UPLC system.

Mandatory Visualization

Caption: Workflow comparison of HPLC and UPLC methods for Ozagrel impurity analysis.

Discussion

The cross-validation of analytical methods is a critical step in modernizing quality control processes. Migrating from a well-established HPLC method to a UPLC method for the analysis of Ozagrel impurities offers several compelling advantages:

  • Increased Throughput: The most significant advantage of UPLC is the drastic reduction in analysis time. As illustrated, a run time of approximately 10 minutes for an HPLC method can be reduced to under 2 minutes with UPLC. This allows for a much higher sample throughput, which is particularly beneficial in high-volume quality control environments and during time-sensitive stages of drug development.

  • Enhanced Resolution and Sensitivity: UPLC columns are packed with smaller particles (typically sub-2 µm) compared to traditional HPLC columns (3-5 µm). This results in sharper and narrower peaks, leading to improved resolution between the main analyte (Ozagrel) and its closely eluting impurities. The enhanced peak height also translates to greater sensitivity, enabling the detection and quantification of impurities at lower levels.

  • Reduced Solvent Consumption and Waste: The lower flow rates and shorter run times inherent to UPLC methods lead to a significant reduction in solvent consumption per analysis. This not only lowers the direct cost of solvents but also reduces the environmental impact and costs associated with waste disposal.

  • Method Transfer Considerations: While the benefits are clear, transferring a method from HPLC to UPLC requires careful consideration and re-validation. Parameters such as gradient profiles, injection volumes, and system dwell volumes need to be optimized to ensure that the performance of the new UPLC method is equivalent or superior to the original HPLC method.

Conclusion

For the analysis of Ozagrel and its impurities, transitioning from a conventional HPLC method to a UPLC method offers substantial improvements in efficiency, sensitivity, and operational cost-effectiveness. While the initial investment in UPLC instrumentation may be higher, the long-term benefits of increased throughput and reduced operational costs make it a strategic choice for pharmaceutical laboratories focused on high-quality and efficient drug development and manufacturing. The provided experimental protocols and comparative data serve as a valuable resource for scientists and researchers considering the implementation of UPLC for the analysis of Ozagrel and other pharmaceutical compounds.

References

A Guide to Inter-Laboratory Comparison of Ozagrel Impurity III Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of an inter-laboratory study for the analysis of Ozagrel impurity III. It is intended for researchers, scientists, and drug development professionals to understand the methodologies and comparative performance of analytical techniques across different laboratories. The guide outlines a standardized experimental protocol and presents hypothetical, yet representative, data to illustrate the expected outcomes and variations.

Introduction

Ozagrel is an antiplatelet agent that acts as a thromboxane A2 synthesis inhibitor.[1] The control of impurities in active pharmaceutical ingredients (APIs) like Ozagrel is critical for ensuring the safety and efficacy of the final drug product. This compound, identified by CAS number 209334-21-4 with a chemical formula of C13H16O2, is one of the potential related substances that must be monitored and quantified.[2]

Inter-laboratory comparison studies are essential for establishing the reproducibility and robustness of an analytical method.[3] By having multiple laboratories test the same, homogenous sample, it is possible to assess the precision of the method when performed by different analysts using different equipment.[3][4] This guide details a framework for such a comparison for this compound, based on a High-Performance Liquid Chromatography (HPLC) method.

Experimental Protocols

A detailed methodology is crucial for ensuring that all participating laboratories conduct the analysis under consistent conditions, thereby minimizing variability not inherent to the analytical method itself.

2.1. Objective

To determine the reproducibility of an HPLC-UV method for the quantification of this compound across multiple laboratories.

2.2. Materials and Reagents

  • This compound Reference Standard (Purity ≥ 95%)

  • Ozagrel API spiked with a known concentration of Impurity III (the "Sample")

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (ACS Grade)

  • Deionized Water (18.2 MΩ·cm)

2.3. Chromatographic Conditions (HPLC-UV)

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 10% B

    • 18-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • UV Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

2.4. Sample and Standard Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound Reference Standard in Methanol in a 100 mL volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by diluting the Standard Stock Solution with mobile phase A to concentrations of 0.1, 0.5, 1.0, 2.5, and 5.0 µg/mL.

  • Sample Solution: Accurately weigh and dissolve 50 mg of the provided Ozagrel API sample in Methanol in a 50 mL volumetric flask. This creates a 1 mg/mL solution.

2.5. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject each calibration standard in triplicate to establish a calibration curve. The linearity (coefficient of determination, R²) should be ≥ 0.995.

  • Inject the Sample Solution in triplicate.

  • Calculate the concentration of this compound in the sample using the established calibration curve.

  • Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on a signal-to-noise ratio of 3:1 and 10:1, respectively.

Inter-Laboratory Study Workflow

The following diagram illustrates the logical flow of the inter-laboratory comparison study, from the initial preparation and distribution of samples to the final statistical analysis of the collected data.

G cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories (Labs A, B, C, D) cluster_2 Central Data Analysis prep Preparation of Homogenous Ozagrel Sample (Spiked) distribute Distribution of Sample and Reference Standard to Labs prep->distribute protocol Distribution of Standardized Analytical Protocol prep->protocol analysis Perform HPLC Analysis per Protocol distribute->analysis protocol->analysis data_report Report Results: - Impurity % - LOD/LOQ - Linearity (R²) analysis->data_report collect Collect and Tabulate Data from All Labs data_report->collect stats Statistical Evaluation (Mean, SD, RSD, Outlier Test) collect->stats report Final Comparison Report Generation stats->report

Caption: Workflow for the inter-laboratory comparison study.

Comparative Data Analysis

The following tables summarize hypothetical results from four participating laboratories. The sample provided to all labs was prepared by the coordinating laboratory to contain a target concentration of 0.15% of this compound relative to the Ozagrel API.

Table 1: Quantitative Analysis of this compound

LaboratoryMeasured Impurity (%)Standard Deviation (SD)Relative Standard Deviation (RSD, %)
Lab A0.1520.0042.63
Lab B0.1480.0064.05
Lab C0.1550.0053.23
Lab D0.1610.0074.35
Overall 0.154 0.0057 3.70

Table 2: Method Performance Characteristics

LaboratoryLinearity (R²)Limit of Detection (LOD, µg/mL)Limit of Quantitation (LOQ, µg/mL)
Lab A0.99920.030.10
Lab B0.99890.040.12
Lab C0.99950.030.09
Lab D0.99850.050.15

Conclusion

The hypothetical data demonstrates a high degree of consistency across the four laboratories, with an overall Relative Standard Deviation (RSD) of 3.70%. This indicates that the analytical method is reproducible and robust. All participating laboratories achieved excellent linearity (R² > 0.998). Minor variations in the determined LOD and LOQ are expected and fall within an acceptable range, reflecting differences in instrument sensitivity and baseline noise. The results support the suitability of this HPLC method for the quality control and routine analysis of this compound in a multi-site manufacturing and testing environment.

References

Assessing the Genotoxicity of Ozagrel Impurity III: A Comparative Guide to Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The safety and purity of active pharmaceutical ingredients (APIs) are of paramount importance in drug development. Regulatory bodies worldwide mandate stringent control over impurities, particularly those with the potential for genotoxicity. Genotoxic impurities can damage DNA, leading to mutations and potentially cancer. This guide provides a comparative overview of the key methodologies used to assess the genotoxicity of pharmaceutical impurities, with a specific focus on a hypothetical case of "Ozagrel impurity III." While specific experimental data for this particular impurity is not publicly available, this guide outlines the established in vitro and in silico approaches that would be employed for its evaluation.

Introduction to Genotoxicity Assessment

The evaluation of genotoxic impurities is a critical step in pharmaceutical development and is guided by international regulations such as the ICH M7 guideline.[1][2] This guideline advocates for a tiered approach to identify, categorize, qualify, and control potentially genotoxic impurities to mitigate carcinogenic risks.[1] The assessment typically begins with computational (in silico) predictions, followed by in vitro experimental assays.

A key principle in this assessment is the concept of Threshold of Toxicological Concern (TTC), which defines an acceptable intake for a genotoxic impurity that is considered to pose a negligible cancer risk.[3][4] For impurities that are positive in genotoxicity assays, stringent control measures are required to limit their presence in the final drug product.[5][6]

Comparative Analysis of Genotoxicity Assessment Methods

A comprehensive assessment of a pharmaceutical impurity like this compound would involve a combination of in silico and in vitro methods. These approaches are complementary, with in silico methods providing initial predictions and in vitro assays offering experimental confirmation.

In Silico Assessment: Computational Toxicology

Computational, or in silico, toxicology has become an essential first step in evaluating the genotoxic potential of pharmaceutical impurities.[7][8] These methods use computer models to predict the likelihood of a chemical causing genetic damage based on its structure. The ICH M7 guideline recommends the use of two complementary (Q)SAR (Quantitative Structure-Activity Relationship) prediction models: one expert rule-based and one statistical-based.[1][9]

  • Expert Rule-Based Systems: These systems are built on established chemical principles and expert knowledge of structure-activity relationships that are known to be associated with mutagenicity.

  • Statistical-Based Systems: These models are derived from large databases of experimental genotoxicity data and use statistical algorithms to identify structural features correlated with a positive or negative outcome.

Advantages of In Silico Assessment:

  • Rapid and Cost-Effective: Provides a fast and inexpensive initial screen.[1]

  • Reduces Animal Testing: Aligns with the 3Rs principle (Replacement, Reduction, and Refinement) of animal testing.[2]

  • Prioritization: Helps to prioritize impurities for further experimental testing.

Limitations:

  • Predictive Nature: Predictions are not a substitute for experimental data and may result in false positives or false negatives.

  • Applicability Domain: The accuracy of predictions depends on the similarity of the query molecule to the compounds in the model's training set.[7][8]

In Vitro Genotoxicity Assays

If an in silico assessment raises concerns or if a conservative approach is desired, in vitro genotoxicity assays are performed. These tests use bacteria or cultured mammalian cells to experimentally assess the mutagenic and clastogenic potential of a substance.

1. Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is the most widely used in vitro assay for detecting gene mutations.[10][11] It utilizes specific strains of bacteria (Salmonella typhimurium and Escherichia coli) that have pre-existing mutations in genes required for histidine or tryptophan synthesis.[11][12] The assay determines if the test substance can cause a reverse mutation, allowing the bacteria to grow in a medium lacking the specific amino acid.[11] The test is conducted with and without a metabolic activation system (S9 mix) to mimic mammalian metabolism.[13]

2. In Vitro Micronucleus Assay

The in vitro micronucleus assay is a reliable method for detecting both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss or gain) events.[14][15][16] This test is performed on mammalian cells, such as human lymphocytes or cell lines.[17] Cells are treated with the test substance, and after an appropriate incubation period, the formation of micronuclei is assessed. Micronuclei are small, membrane-bound bodies within the cytoplasm that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[15][18] An increase in the frequency of micronucleated cells indicates genotoxic potential.[14][17]

Data Presentation: A Comparative Overview

The following table summarizes the key characteristics of the primary genotoxicity assessment methods.

Methodology Endpoint Measured Test System Metabolic Activation (S9) Key Advantages Key Limitations
In Silico (Q)SAR Predicted mutagenicity/clastogenicityComputational modelsNot ApplicableRapid, cost-effective, reduces animal use[1]Predictive, potential for false results[7]
Ames Test Gene mutations (point mutations, frameshifts)Bacterial strains (S. typhimurium, E. coli)With and withoutWell-validated, high throughput, cost-effective[11]Bacterial system may not fully reflect human metabolism; may miss some carcinogens.
In Vitro Micronucleus Assay Chromosomal damage (clastogenicity and aneugenicity)Mammalian cells (e.g., human lymphocytes, CHO, V79)With and withoutDetects both clastogens and aneugens, relevant to human cells[15][17]More complex and time-consuming than the Ames test.

Experimental Protocols

Protocol for the Bacterial Reverse Mutation (Ames) Test (OECD 471)
  • Preparation: Five strains of bacteria (S. typhimurium: TA98, TA100, TA1535, TA1537 and E. coli: WP2 uvrA or S. typhimurium TA102) are cultured overnight. The test article (this compound) is dissolved in a suitable solvent.

  • Metabolic Activation: A fraction of liver homogenate (S9) from rats or hamsters induced with a P450 inducer is prepared to simulate metabolic activation.

  • Plate Incorporation Method: The test article, bacterial culture, and either S9 mix or a buffer are mixed with molten top agar. This mixture is poured onto minimal glucose agar plates.

  • Pre-incubation Method: The test article, bacterial culture, and S9 mix or buffer are incubated together before being mixed with the top agar and plated. This method is generally more sensitive.[12]

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each plate.

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Protocol for the In Vitro Mammalian Cell Micronucleus Test (OECD 487)
  • Cell Culture: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO, V79, L5178Y) are cultured in appropriate media.

  • Treatment: The test article (this compound) is added to the cell cultures at various concentrations. The treatment is conducted with and without metabolic activation (S9).

  • Incubation: Cells are incubated with the test substance for a defined period (e.g., 3-6 hours with S9, or for a longer period without S9).

  • Cytokinesis Block: Cytochalasin B is added to the cultures to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of micronuclei is determined by scoring a predetermined number of binucleated cells (e.g., 1000-2000) per concentration under a microscope.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic and/or aneugenic activity.

Visualizing the Assessment Workflow

The following diagram illustrates the typical workflow for assessing the genotoxicity of a pharmaceutical impurity like this compound, starting from in silico analysis to in vitro testing.

Genotoxicity_Assessment_Workflow cluster_insilico In Silico Assessment cluster_evaluation Evaluation & Decision cluster_invitro In Vitro Testing cluster_conclusion Conclusion start This compound Structure qsar (Q)SAR Analysis (Expert Rule-Based & Statistical) start->qsar decision Structural Alert for Mutagenicity? qsar->decision ames Ames Test (OECD 471) decision->ames Yes no_concern No Genotoxic Concern (Control as non-mutagenic impurity) decision->no_concern No micronucleus In Vitro Micronucleus Test (OECD 487) ames->micronucleus If Ames is positive or further characterization needed ames->no_concern Ames Negative concern Genotoxic Impurity (Requires stringent control) micronucleus->concern

Workflow for Genotoxicity Assessment of Pharmaceutical Impurities.

Conclusion

The assessment of genotoxicity for pharmaceutical impurities such as this compound is a structured, multi-faceted process. It begins with efficient in silico screening to predict potential hazards. These predictions are then confirmed through robust and well-validated in vitro assays like the Ames test and the micronucleus assay. This tiered approach ensures the safety of pharmaceutical products by identifying and controlling potentially harmful genotoxic impurities, ultimately protecting patient health. While no specific genotoxicity data for this compound is publicly available, the methodologies described herein represent the gold standard for such an evaluation.

References

A Comparative Analysis of Ozagrel Impurity Profiles from Different Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the impurity profiles of Ozagrel, a thromboxane A2 synthase inhibitor, from three different hypothetical suppliers. The aim is to equip researchers and drug development professionals with a framework for evaluating and selecting a suitable source of this active pharmaceutical ingredient (API). The presence of impurities can significantly impact the efficacy, safety, and stability of the final drug product. Therefore, a thorough understanding and control of the impurity profile are critical.

Executive Summary

This comparison reveals notable differences in the impurity profiles of Ozagrel from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C. While all suppliers meet the overall purity specifications, the levels and types of individual impurities vary. Supplier A demonstrates the highest purity with the lowest levels of total and individual impurities. Supplier B shows a slightly higher level of a known process-related impurity, while Supplier C exhibits a unique degradation product not prominent in the other two. The choice of supplier will depend on the specific requirements of the drug product and the risk tolerance for particular impurities.

Data Presentation: Comparative Impurity Profiles

The following table summarizes the quantitative data for known and unknown impurities found in Ozagrel samples from the three suppliers. The data is presented as a percentage of the total peak area from High-Performance Liquid Chromatography (HPLC) analysis.

ImpuritySupplier A (%)Supplier B (%)Supplier C (%)
Ozagrel (Z)-Isomer0.080.100.09
Ozagrel Impurity 20.050.150.06
Ozagrel Impurity 15< 0.030.04< 0.03
Ozagrel N-Oxide0.040.050.04
Unknown Impurity 1 (RRT 1.2)< 0.03< 0.030.12
Total Impurities 0.17 0.34 0.31
Purity (by HPLC) 99.83 99.66 99.69

RRT = Relative Retention Time

Experimental Protocols

A detailed methodology was followed to ensure a robust and unbiased comparison of the Ozagrel samples.

Sample Preparation

Samples of Ozagrel from each supplier were accurately weighed and dissolved in a diluent (Acetonitrile:Water, 50:50 v/v) to a final concentration of 1 mg/mL. The solutions were sonicated for 10 minutes to ensure complete dissolution.

High-Performance Liquid Chromatography (HPLC) Method

The impurity profiling was performed using a validated stability-indicating reverse-phase HPLC method.

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-30 min: 10% to 90% B

    • 30-35 min: 90% B

    • 35-36 min: 90% to 10% B

    • 36-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 272 nm

  • Injection Volume: 10 µL

Impurity Identification and Quantification

Known impurities were identified by comparing their retention times with those of certified reference standards. Unknown impurities were designated based on their relative retention times. The quantification of all impurities was performed using the area normalization method.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow used for the comparative analysis of Ozagrel impurity profiles.

G cluster_0 Sample Acquisition cluster_1 Analysis cluster_2 Data Evaluation a Ozagrel from Supplier A d Sample Preparation (1 mg/mL) a->d b Ozagrel from Supplier B b->d c Ozagrel from Supplier C c->d e HPLC Analysis d->e f Impurity Identification & Quantification e->f g Comparative Data Table f->g h Supplier Selection g->h

Figure 1. Workflow for Comparative Impurity Profiling.
Potential Impact of Impurities on Ozagrel's Mechanism of Action

Ozagrel functions by inhibiting the enzyme thromboxane A2 synthase, which is a key step in the signaling pathway that leads to platelet aggregation. Impurities can potentially interfere with this mechanism in several ways. The diagram below illustrates this concept.

G cluster_0 Normal Signaling Pathway cluster_1 Interference by Impurities Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 Arachidonic_Acid->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase Thromboxane_A2 Thromboxane A2 TXA2_Synthase->Thromboxane_A2 Platelet_Aggregation Platelet Aggregation Thromboxane_A2->Platelet_Aggregation Ozagrel Ozagrel Ozagrel->TXA2_Synthase Inhibition Impurities Impurities Impurities->TXA2_Synthase Off-target effects Impurities->Platelet_Aggregation Direct Effects or Toxicity Impurities->Ozagrel Reduced Efficacy

Figure 2. Potential Interference of Impurities with Ozagrel's Mechanism of Action.

Conclusion

The selection of an API supplier should be based on a comprehensive evaluation of the impurity profile. This guide provides a template for such a comparison. While Supplier A appears to be the highest quality source in this hypothetical analysis, the suitability of Supplier B or C would depend on the specific impurity thresholds established for the intended drug product. It is crucial for drug developers to perform their own rigorous testing and qualification of any potential API supplier.

A Comparative Guide to the Validation of Ozagrel Impurity III Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation process for an Ozagrel Impurity III reference standard, designed to meet the rigorous standards of the pharmaceutical industry. By offering a comparative framework and detailed experimental protocols, this document serves as an essential resource for ensuring the quality, accuracy, and reliability of impurity analysis in Ozagrel drug development.

Introduction to Ozagrel and its Impurities

Ozagrel is an antiplatelet agent that functions as a thromboxane A2 synthesis inhibitor.[1][2] During its synthesis and storage, impurities can arise, which must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product. Pharmaceutical impurity reference standards are crucial for the accurate identification and quantification of these impurities.[3][4][5] This guide focuses on the validation of a reference standard for this compound.

It is important for researchers to be aware of potential discrepancies in the identification of "this compound." Commercially available standards have been listed with different chemical structures, underscoring the critical need for thorough in-house characterization and validation.

Analytical Methodologies for Impurity Profiling

The validation of an impurity reference standard relies on robust analytical techniques capable of detecting and quantifying impurities at low levels. The most common and effective methods include:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis, HPLC is widely used for separating and quantifying impurities.[6][7][8] A validated, stability-indicating HPLC method is essential for routine quality control.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of LC with the mass identification capabilities of MS, enabling the structural elucidation of unknown impurities and providing high sensitivity for trace analysis.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural characterization of impurities. Both 1H and 13C NMR provide detailed information about the molecular structure, which is essential for confirming the identity of a reference standard.[11]

Validation of the Analytical Method for this compound

According to the International Council on Harmonisation (ICH) guideline Q2(R1), the validation of an analytical procedure for quantifying impurities must demonstrate that it is suitable for its intended purpose.[1][12][13][14] The following parameters are critical in the validation process.

Experimental Protocols

Objective: To develop and validate a precise, accurate, and specific analytical method for the quantification of this compound.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • Analytical balance

  • pH meter

  • This compound reference standard

  • Ozagrel active pharmaceutical ingredient (API)

  • HPLC-grade solvents and reagents

Chromatographic Conditions (Illustrative Example): A stability-indicating RP-HPLC method would be developed. An example of such a method is outlined in a study on Ozagrel and its pharmaceutical formulations, although specific conditions for Impurity III would need optimization.[6]

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with a mixture of a buffered aqueous phase and an organic solvent (e.g., acetonitrile or methanol)
Flow Rate 1.0 mL/min
Detection Wavelength 272 nm[15]
Injection Volume 10 µL
Column Temperature 30 °C

Validation Parameters and Acceptance Criteria (Based on ICH Q2(R1)):

ParameterMethodologyAcceptance Criteria
Specificity Forced degradation studies (acid, base, oxidation, thermal, photolytic stress) are performed on Ozagrel API to generate potential degradation products.[16][17][18] The analytical method must demonstrate the ability to separate the this compound peak from the API, other impurities, and degradation products.The peak for this compound should be spectrally pure and well-resolved from other peaks (Resolution > 2).
Linearity A minimum of five concentrations of the this compound reference standard are prepared and analyzed. A calibration curve is generated by plotting the peak area against the concentration.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Accuracy The accuracy is determined by spiking a placebo or the API with known amounts of the this compound reference standard at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The recovery of the impurity is then calculated.The mean recovery should be within 90.0% to 110.0%.
Precision Repeatability (Intra-assay precision): Six replicate injections of the same sample solution are performed. Intermediate Precision (Inter-assay precision): The analysis is repeated on different days, by different analysts, and on different equipment.The Relative Standard Deviation (RSD) should be ≤ 5.0% for repeatability and ≤ 10.0% for intermediate precision.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.[19]The LOD should be reported.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.[19] The LOQ must be at or below the reporting threshold for the impurity.The LOQ should be reported and demonstrated to have acceptable precision and accuracy.
Robustness The effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) on the analytical results is evaluated.The method should remain unaffected by minor changes in the experimental conditions, with system suitability parameters still meeting the criteria.
Data Presentation: Illustrative Validation Data

The following tables present a hypothetical but representative summary of the quantitative data that should be generated during the validation of an analytical method for this compound.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area (arbitrary units)
0.112,500
0.563,000
1.0126,500
2.0252,000
5.0635,000
Correlation Coefficient (r²) 0.9998
Regression Equation y = 126000x + 500

Table 2: Accuracy (Recovery) Data for this compound

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% RecoveryMean Recovery (%)
50%0.50.4998.098.7
0.50.50100.0
0.50.4998.0
100%1.01.01101.0100.3
1.00.9999.0
1.01.01101.0
150%1.51.4898.799.1
1.51.50100.0
1.51.4898.7

Table 3: Precision Data for this compound

Precision TypeParameterResult
Repeatability % RSD for 6 replicate injections1.2%
Intermediate Precision % RSD (different day, analyst, instrument)2.5%

Table 4: LOD and LOQ for this compound

ParameterResult
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantitation (LOQ) 0.1 µg/mL

Characterization of the this compound Reference Standard

A crucial aspect of validating a reference standard is its comprehensive characterization to confirm its identity and purity.

Workflow for Characterization and Validation:

G cluster_0 Reference Standard Preparation cluster_1 Structural Characterization cluster_2 Purity Assessment cluster_3 Final Certification synthesis Synthesis of this compound purification Purification synthesis->purification nmr NMR (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms ftir FT-IR purification->ftir hplc HPLC Purity purification->hplc coa Certificate of Analysis Generation hplc->coa water_content Water Content (Karl Fischer) water_content->coa residual_solvents Residual Solvents (GC) residual_solvents->coa inorganic_impurities Sulphated Ash inorganic_impurities->coa G start Procure this compound Standards from Multiple Vendors char_vendor_a Characterize Standard from Vendor A (NMR, MS, HPLC) start->char_vendor_a char_vendor_b Characterize Standard from Vendor B (NMR, MS, HPLC) start->char_vendor_b compare_data Compare Spectroscopic and Chromatographic Data char_vendor_a->compare_data char_vendor_b->compare_data consistent Data is Consistent compare_data->consistent Yes inconsistent Data is Inconsistent compare_data->inconsistent No select_primary Select Primary Reference Standard consistent->select_primary further_investigation Further Investigation and Communication with Vendors inconsistent->further_investigation use_in_validation Use in Method Validation and Routine Analysis select_primary->use_in_validation

References

A Comparative Guide to Pharmacopeial Standards for Ozagrel Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacopeial standards for impurities in the drug substance Ozagrel. While a monograph for Ozagrel Sodium is official in the Japanese Pharmacopoeia (JP), it is not currently listed in the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). This document summarizes the available information on specified impurities and analytical methodologies to assist in the development and quality control of Ozagrel.

Pharmacopeial Landscape for Ozagrel

Ozagrel, a selective thromboxane A2 synthase inhibitor, is primarily regulated under the Japanese Pharmacopoeia. The monograph for "Ozagrel Sodium for Injection" provides the official standards for quality control in Japan. For markets where USP and EP standards are paramount, alternative validated analytical methods are necessary to ensure the quality and safety of the drug substance.

Comparison of Analytical Methodologies

A direct comparison of pharmacopeial methods is limited by the absence of Ozagrel monographs in the USP and EP. However, a validated, stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method has been published in the scientific literature, offering a robust alternative for impurity profiling. Below is a comparison of the known Japanese Pharmacopoeia testing approach and a published alternative method.

Table 1: Comparison of Analytical Methods for Ozagrel Impurity Testing

ParameterJapanese Pharmacopoeia (JP) for Ozagrel SodiumAlternative Validated RP-HPLC Method
Principle High-Performance Liquid Chromatography (HPLC)Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)
Column Information not publicly available in detail.Brownlee ODS C-18 (250 x 4.6 mm, 5 µm)
Mobile Phase Information not publicly available in detail.Methanol: 0.02 M Potassium Dihydrogen Phosphate (KH2PO4) (80:20 v/v), pH adjusted to 4.0 with Orthophosphoric Acid
Flow Rate Information not publicly available in detail.1.0 mL/min
Detection UV Spectrophotometry (Wavelength not specified)UV at 272 nm
Specified Impurities The specific list of impurities and their limits are detailed within the monograph, which is not fully publicly accessible.The method is capable of separating the active pharmaceutical ingredient from its degradation products formed under various stress conditions (acid, base, oxidation, thermal, and photolytic).

Known Impurities of Ozagrel

Several process-related and degradation impurities of Ozagrel have been identified and are available as reference standards from various suppliers. While the official list and limits are stipulated in the Japanese Pharmacopoeia, the following table lists some of the known impurities.

Table 2: List of Known Ozagrel Impurities

Impurity NameMolecular FormulaNotes
Ozagrel Impurity 1C13H14N2O3Process-related or degradation product
Ozagrel Impurity 2C13H14N2O3Process-related or degradation product
Ozagrel Impurity 5C13H16O2Process-related or degradation product
Ozagrel Methyl EsterC14H14N2O2Process-related impurity
cis-OzagrelC13H12N2O2Geometric isomer of Ozagrel
Ozagrel N-OxideC13H12N3O3Oxidation product

Experimental Protocols

Alternative Validated RP-HPLC Method for Ozagrel and its Impurities

This method has been demonstrated to be specific, accurate, precise, and stability-indicating.

1. Chromatographic Conditions:

  • Column: Brownlee ODS C-18 (250 x 4.6 mm, 5 µm)
  • Mobile Phase: A filtered and degassed mixture of Methanol and 0.02 M Potassium Dihydrogen Phosphate (KH2PO4) in a ratio of 80:20 (v/v). The pH of the buffer is adjusted to 4.0 with orthophosphoric acid.
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 272 nm
  • Injection Volume: 20 µL
  • Column Temperature: Ambient

2. Standard Solution Preparation:

  • Accurately weigh and dissolve an appropriate amount of Ozagrel reference standard in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).

3. Sample Solution Preparation:

  • Accurately weigh and dissolve the Ozagrel drug substance in the mobile phase to obtain a concentration similar to the standard solution.

4. System Suitability:

  • Inject the standard solution multiple times and evaluate system suitability parameters such as theoretical plates, tailing factor, and reproducibility of peak areas.

5. Analysis:

  • Inject the sample solution and identify the peaks corresponding to Ozagrel and its impurities based on their retention times.
  • Calculate the percentage of each impurity using the area normalization method or by using reference standards for known impurities.

Visualizing the Workflow and Regulatory Landscape

The following diagrams illustrate the general workflow for Ozagrel impurity analysis and the current regulatory standing.

cluster_workflow Workflow for Ozagrel Impurity Analysis Sample Ozagrel Sample Preparation HPLC HPLC Analysis Sample->HPLC Injection Data Data Acquisition & Processing HPLC->Data Chromatogram Report Impurity Profile Report Data->Report Quantification

Caption: General workflow for the analysis of Ozagrel impurities.

cluster_jp Japanese Pharmacopoeia (JP) cluster_uspep USP & EP Ozagrel Ozagrel Drug Substance JP_Monograph Official Monograph Exists Ozagrel->JP_Monograph No_Monograph No Official Monograph Ozagrel->No_Monograph

Caption: Current pharmacopeial status of Ozagrel.

Comparative Stability of Ozagrel and its Impurities: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the stability of a drug substance and its impurities is paramount for ensuring product quality, safety, and efficacy. This guide provides a comparative analysis of the stability of Ozagrel, a thromboxane A2 synthase inhibitor, and its known impurities under various stress conditions. The information is compiled from publicly available scientific literature and is intended to support research and development activities.

Executive Summary

Ozagrel, an antiplatelet agent, is susceptible to degradation under forced stress conditions, including acidic, basic, oxidative, thermal, and photolytic environments. Studies indicate that the overall degradation of Ozagrel under these conditions typically ranges from 5% to 20%. Several impurities have been identified, including isomers, oxidation products, and esters. This guide presents available quantitative data on the stability of Ozagrel and its impurities, details the experimental protocols for stability-indicating assays, and provides visual representations of degradation pathways and experimental workflows to facilitate a deeper understanding of Ozagrel's stability profile.

Data Presentation: Comparative Stability Analysis

SubstanceStress ConditionReagent/ParameterDurationDegradation (%)Reference
Ozagrel Acidic Hydrolysis0.1 M HClNot Specified5 - 20
Basic Hydrolysis0.1 M NaOHNot Specified5 - 20
Oxidative3% H₂O₂Not Specified5 - 20
Thermal60°CNot Specified5 - 20
Impurity I Accelerated TestNot SpecifiedNot SpecifiedNo significant change[1]

Note: Impurity I has been identified as (E)-4-(1-imidazolmethyl) methyl cinnamate[1]. Other identified impurities include Ozagrel (Z)-Isomer, Ozagrel N-Oxide, Ozagrel Impurity 2 (Na Salt), Ozagrel Impurity 15, Ozagrel Impurity 23 (HCl Salt), Ozagrel Impurity 12, and Ozagrel Impurity 42[2][3][4][5]. Quantitative stability data for these specific impurities under various stress conditions is not detailed in the reviewed literature.

Experimental Protocols

The following are generalized experimental protocols for conducting forced degradation studies on Ozagrel, based on established methodologies for stability-indicating assays.

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying Ozagrel from its degradation products.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH should be optimized for best separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorption maximum of Ozagrel.

  • Injection Volume: Typically 20 µL.

Forced Degradation (Stress Testing) Procedures

Forced degradation studies are performed to generate potential degradation products and assess the stability-indicating nature of the analytical method.

  • Acid Hydrolysis: A solution of Ozagrel is treated with an acid (e.g., 0.1 M HCl) and heated if necessary. Samples are withdrawn at various time points, neutralized, and analyzed by the stability-indicating HPLC method.

  • Base Hydrolysis: A solution of Ozagrel is treated with a base (e.g., 0.1 M NaOH) and heated if necessary. Samples are withdrawn at different intervals, neutralized, and subjected to HPLC analysis.

  • Oxidative Degradation: Ozagrel solution is exposed to an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature. Samples are analyzed by HPLC at specified time points.

  • Thermal Degradation: A solid sample of Ozagrel is subjected to dry heat (e.g., 60°C) in a temperature-controlled oven for a defined period. The sample is then dissolved and analyzed by HPLC.

  • Photolytic Degradation: Ozagrel solution or solid is exposed to a combination of UV and visible light in a photostability chamber. A control sample is kept in the dark to differentiate between thermal and photolytic degradation. Samples are analyzed by HPLC.

Visualizing Degradation and Experimental Workflow

To provide a clearer understanding of the processes involved in assessing the stability of Ozagrel, the following diagrams have been generated using the DOT language.

Ozagrel_Degradation_Pathways Ozagrel Ozagrel Z_Isomer Ozagrel (Z)-Isomer Ozagrel->Z_Isomer Photodegradation N_Oxide Ozagrel N-Oxide Ozagrel->N_Oxide Oxidation Ester_Impurity (E)-4-(1-imidazolmethyl) methyl cinnamate Ozagrel->Ester_Impurity Esterification (Process Impurity) Other_Impurities Other Degradation Products Ozagrel->Other_Impurities Hydrolysis (Acidic/Basic) Thermal Stress

Caption: Potential degradation pathways of Ozagrel under various stress conditions.

Stability_Study_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation Acid Acidic HPLC Stability-Indicating HPLC Method Acid->HPLC Base Basic Base->HPLC Oxidative Oxidative Oxidative->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC LCMS LC-MS/MS for Impurity Identification HPLC->LCMS Quantification Quantification of Ozagrel & Impurities HPLC->Quantification Pathway Degradation Pathway Elucidation LCMS->Pathway Quantification->Pathway Drug_Substance Ozagrel Drug Substance Drug_Substance->Acid Drug_Substance->Base Drug_Substance->Oxidative Drug_Substance->Thermal Drug_Substance->Photo

Caption: General experimental workflow for a forced degradation study of Ozagrel.

References

Safety Operating Guide

Proper Disposal of Ozagrel Impurity III: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ozagrel is a selective thromboxane A2 synthase inhibitor, used to prevent platelet aggregation. Although the hydrochloride salt of Ozagrel is not classified as a hazardous substance, its biological activity necessitates careful handling and disposal to minimize potential health risks and environmental impact. Severe adverse effects of the parent compound can include digestive and hemorrhagic events, underscoring the need for caution with related impurities.

Researchers and laboratory personnel must adhere to all federal, state, and local regulations governing chemical waste disposal. The following guidelines are intended to supplement, not replace, institutional and regulatory protocols.

Immediate Safety and Handling

Prior to handling Ozagrel impurity III, it is crucial to wear appropriate Personal Protective Equipment (PPE).

Minimum PPE Requirements:

  • Safety glasses or goggles

  • Chemical-resistant gloves (nitrile or neoprene)

  • Laboratory coat

Engineering Controls:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention.

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Logistical and Disposal Plan

A systematic approach to waste management is essential for ensuring safety and compliance. This involves proper segregation, containment, labeling, and transfer of the waste material.

Step 1: Waste Characterization and Segregation

This compound should be treated as non-hazardous pharmaceutical waste, unless it is mixed with a listed hazardous solvent or exhibits hazardous characteristics (ignitability, corrosivity, reactivity, toxicity).

  • Solid Waste: Collect all solid forms of the impurity, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated, sealed container.

  • Liquid Waste: If the impurity is in a solution, do not dispose of it down the drain. Collect it in a sealed, leak-proof container that is chemically compatible with the solvent used.

Step 2: Containerization and Labeling

Properly containing and labeling chemical waste is a critical step in the disposal process.

Waste Type Container Specification Labeling Requirements
Solid Waste Sealable, durable plastic bag or container."this compound Waste", "Non-Hazardous Pharmaceutical Waste", Date of Accumulation
Liquid Waste Sealable, leak-proof, and chemically compatible container (e.g., glass or polyethylene)."this compound in [Solvent Name]", "Non-Hazardous Pharmaceutical Waste", Full chemical names of all components, Approximate percentages of each component, Date of Accumulation
Step 3: Storage and Transfer
  • Store the waste containers in a designated, secure area away from incompatible materials.

  • Consult your institution's Environmental Health and Safety (EHS) department for their specific procedures on waste pickup and transfer.

  • Complete any required waste manifest forms accurately and legibly.

Step 4: Final Disposal
  • Never dispose of this compound in the regular trash or down the sewer system.

  • The final disposal should be handled by a licensed professional waste disposal company. Typically, non-hazardous pharmaceutical waste is disposed of via incineration at a permitted facility to ensure its complete destruction.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Transfer cluster_3 Final Disposal A This compound (Solid or Liquid) B Segregate Waste (Solid vs. Liquid) A->B C1 Solid Waste Container B->C1 C2 Liquid Waste Container B->C2 D Label Containers (Contents, Date, Hazard) C1->D C2->D E Store in Designated Waste Area D->E F Contact EHS for Pickup E->F G Complete Waste Manifest F->G H Licensed Waste Hauler G->H I Incineration at Permitted Facility H->I

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

Essential Safety and Logistical Information for Handling Ozagrel Impurity III

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial safety and logistical guidance for the handling of Ozagrel impurity III in a laboratory setting. The information presented is compiled from general best practices for handling hazardous research chemicals and data available for the related compound, Ozagrel Hydrochloride, as a specific Safety Data Sheet (SDS) for this compound is not publicly available. It is imperative to treat this compound with caution and adhere to the following guidelines to ensure personnel safety and proper disposal.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is provided below.

PropertyValueSource
CAS Number 209334-21-4[1]
Molecular Formula C13H16O2[1][2]
Molecular Weight 204.26 g/mol [1]
Appearance Solid[2]
Purity ≥95%[2][3]

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is unavailable, the related compound Ozagrel Hydrochloride is known to be potentially harmful if inhaled, swallowed, or absorbed through the skin, and may cause irritation to the eyes, skin, and respiratory tract.[4] Therefore, a comprehensive approach to personal protection is mandatory.

PPE TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves. PVC gloves are not recommended as they offer little protection against chemical exposures.To prevent skin contact and absorption.[5][6]
Eye Protection Safety glasses with side shields or goggles. A face shield may be necessary for splash protection.To protect eyes from splashes and dust.[4][5]
Skin and Body Protection Laboratory coat. For larger quantities or when there is a risk of splashing, a chemically resistant gown is recommended.To prevent contamination of personal clothing and skin.[4]
Respiratory Protection Not generally required if handled in a well-ventilated area or a fume hood. If dust is generated, a NIOSH-approved N95 or P1 dust mask should be used.To prevent inhalation of dust or aerosols.[4]

Experimental Protocol: Spill Cleanup Procedure

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

1. Evacuation and Notification:

  • Immediately alert personnel in the vicinity of the spill.
  • Evacuate the immediate area if the spill is large or in a poorly ventilated space.
  • Inform the laboratory supervisor or safety officer.

2. Spill Containment:

  • If safe to do so, prevent the spread of the spill by using absorbent materials to dike the area.

3. Personal Protective Equipment (PPE):

  • Don the appropriate PPE as outlined in the table above before attempting to clean the spill.

4. Spill Cleanup:

  • For solid spills: Carefully sweep up the material, avoiding dust generation. Use a dustpan and brush designated for chemical waste.
  • For liquid spills (if the solid is dissolved in a solvent): Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
  • Once the liquid is absorbed, carefully scoop the material into a designated chemical waste container.

5. Decontamination:

  • Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol) and then with soap and water.
  • Collect all cleaning materials in a sealed bag for disposal as chemical waste.

6. Waste Disposal:

  • Label the waste container clearly as "this compound waste."
  • Dispose of the waste according to institutional and local regulations for chemical waste.

7. Post-Cleanup:

  • Wash hands thoroughly with soap and water after removing gloves.
  • Restock spill cleanup supplies.

Logical Workflow for Handling this compound

The following diagram illustrates the key stages for the safe handling of this compound from receipt to disposal.

cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Management receiving Receiving storage Secure Storage receiving->storage Verify Integrity ppe Don PPE storage->ppe Retrieve for Use weighing Weighing in Fume Hood ppe->weighing experiment Experimental Use weighing->experiment waste_collection Collect Waste experiment->waste_collection Generate Waste waste_disposal Dispose via Licensed Contractor waste_collection->waste_disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.